molecular formula C19H21NO5 B047358 N-Trans-Feruloylmethoxytyramine CAS No. 78510-19-7

N-Trans-Feruloylmethoxytyramine

Cat. No.: B047358
CAS No.: 78510-19-7
M. Wt: 343.4 g/mol
InChI Key: GRXBVKANHNUZNL-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-trans-Feruloyl-3-methoxytyramine (CAS 78510-19-7) is a phenylpropanoid compound of significant interest in biomedical research due to its multi-target biological activities. With a molecular formula of C 19 H 21 NO 5 and a molecular weight of 343.4 g/mol, this compound is a versatile candidate for various investigative pathways. Key Research Applications and Mechanisms: Neuroprotective Research: This compound demonstrates promising multi-target neuroprotective effects relevant to Alzheimer's disease research. Studies show it acts as a potent inhibitor of key enzymatic targets, including beta-secretase (BACE1) and monoamine oxidase B (MAO-B) . It also exhibits anti-aggregation activity against amyloid-β fibrils and inhibits phosphorylated tau protein, addressing multiple pathological hallmarks of neurodegeneration simultaneously . Related feruloyl tyramine compounds have been shown to promote neuronal survival and differentiation by regulating the TrkA/ERK/CREB signaling pathway and increasing neurotrophic factor secretion . Oncology Research: In vitro studies reveal significant cytotoxic activity against various cancer cell lines. The compound demonstrates potent effects against HeLa cells, with one study reporting an inhibition rate of 72.2% at a concentration of 30 μg/mL . Further research confirms promising cytotoxicity against pancreatic (Panc1) and ovarian (A2780) cancer cell lines, highlighting its potential as a lead compound for anticancer drug development . Antioxidant Properties: The compound exhibits significant free radical scavenging capabilities, demonstrating notable DPPH radical scavenging activities in experimental models . This antioxidant potential contributes to its overall cytoprotective profile and may synergize with its other biological activities. Natural Sources and Isolation: Researchers can isolate N-trans-Feruloyl-3-methoxytyramine from various botanical sources, including the roots of Litsea hypophaea and other plant species. Its presence in multiple medicinal plants underscores its ecological significance and potential therapeutic value. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-24-17-11-13(3-6-15(17)21)5-8-19(23)20-10-9-14-4-7-16(22)18(12-14)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXBVKANHNUZNL-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304540
Record name N-trans-Feruloylmethoxytyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78510-19-7, 83608-86-0
Record name N-trans-Feruloylmethoxytyramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78510-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Feruloyl-3-methoxytyramine, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078510197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-2-propenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083608860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-trans-Feruloylmethoxytyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FERULOYL-3-METHOXYTYRAMINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693Y4AOA91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of N-trans-Feruloylmethoxytyramine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-trans-feruloylmethoxytyramine is a naturally occurring phenolic amide, a class of compounds also referred to as hydroxycinnamic acid amides (HCAAs) or alkaloids.[1] Structurally, it is formed through the amide linkage of two well-known biochemical moieties: trans-ferulic acid and 3-methoxytyramine. This unique combination confers a range of interesting biological activities, including anti-inflammatory, antitubercular, and cytotoxic effects, making it a compound of significant interest for phytochemical and pharmacological research.[]

This guide provides a comprehensive overview of the known natural sources of this compound and delves into the technical methodologies for its extraction, isolation, and purification. The protocols described herein are synthesized from established literature, emphasizing the causality behind experimental choices to provide a self-validating framework for researchers.

Part 1: Natural Distribution of this compound

This compound has been identified in a diverse range of plant species across several families. Its presence is often associated with the plant's defense mechanisms and developmental processes. While not as ubiquitous as its close analogue, N-trans-feruloyltyramine, its distribution is notable. A summary of prominent natural sources is presented below.

Plant SpeciesFamilyPlant PartReference(s)
Cannabis sativa L.CannabaceaeSeeds, Roots, Leaves, Resin[3][4]
Portulaca oleracea L.PortulacaceaeWhole Plant[]
Corydalis pallidaPapaveraceaeNot Specified[]
Cinnamomum reticulatum HayLauraceaeStems[]
Monascus pilosusMonascaceae(Fungus)[5]
Neolitsea konishiiLauraceaeNot Specified[5]

The discovery of this compound and related amides in the seeds and hulls of Cannabis sativa (hemp) is particularly significant, as these are often considered by-products of fiber and oil production, representing a sustainable and valuable source for this bioactive compound.[6][7][8]

Part 2: A Field-Proven Guide to Isolation and Purification

The isolation of this compound from a complex plant matrix is a multi-step process that leverages the compound's physicochemical properties, primarily its moderate polarity. The overarching strategy involves a crude extraction, followed by successive chromatographic steps that progressively increase the purity of the target molecule.

Diagram: General Isolation Workflow

G cluster_0 Extraction & Partitioning cluster_1 Chromatographic Purification cluster_2 Final Product A Dried, Pulverized Plant Material B Crude Solvent Extraction (e.g., Methanol, Ethanol) A->B Maceration/Sonication C Solvent Partitioning (e.g., Ethyl Acetate Fraction) B->C Liquid-Liquid Extraction D Low-Pressure Column Chromatography (Silica Gel) C->D Enrichment E Fraction Pooling (TLC Analysis) D->E Gradient Elution F High-Performance Liquid Chromatography (Preparative RP-HPLC) E->F Concentration G Pure this compound (>98% Purity) F->G Isolation H Structural Elucidation (NMR, MS) G->H Analysis

Caption: A generalized workflow for the isolation of this compound.

Step 1: Extraction - Liberating the Target Compound

The initial step aims to extract a broad range of secondary metabolites, including the target amide, from the solid plant matrix.

  • Rationale & Choice of Solvent: this compound possesses phenolic hydroxyl groups and an amide linkage, rendering it moderately polar. Therefore, polar solvents like methanol or ethanol are highly effective for extraction.[9] A methanol/chloroform mixture has also been successfully used.[10] The choice of 80-95% methanol or ethanol provides a good balance, efficiently solubilizing the target compound while minimizing the co-extraction of highly polar sugars or non-polar lipids.

  • Methodology:

    • Preparation: Air-dry the plant material (e.g., hemp seeds, leaves) and pulverize it to a fine powder to maximize the surface area for solvent penetration.

    • Extraction: Submerge the powdered material in the chosen solvent (e.g., 95% methanol) at a 1:10 solid-to-solvent ratio (w/v).

    • Enhancement: Employ maceration with periodic agitation or ultrasonication for 30-60 minutes to enhance extraction efficiency by disrupting cell walls.

    • Collection: Filter the mixture to separate the solvent (the crude extract) from the solid plant residue. Repeat the extraction process on the residue 2-3 times to ensure exhaustive recovery.

    • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

Step 2: Fractionation - The Great Divide by Polarity

The crude extract is a complex cocktail of compounds. Liquid-liquid partitioning is a robust technique to separate components into broad polarity classes, thereby enriching the fraction containing this compound.

  • Rationale & System Choice: The goal is to partition the moderately polar target compound away from highly polar (sugars, salts) and non-polar (fats, chlorophylls) contaminants. A common and effective system involves partitioning the aqueous-suspended extract against a solvent of intermediate polarity, such as ethyl acetate.[9] this compound will preferentially move into the ethyl acetate phase.

  • Methodology:

    • Suspension: Resuspend the dried crude extract in a water/methanol mixture (e.g., 9:1 v/v).

    • Partitioning: Transfer the suspension to a separatory funnel and partition it against an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

    • Collection: Drain the lower aqueous layer. Collect the upper ethyl acetate layer.

    • Repetition: Repeat the partitioning of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.

    • Concentration: Combine all ethyl acetate fractions and evaporate the solvent to dryness. This "ethyl acetate fraction" is now significantly enriched with the target compound.

Step 3: Purification - From Enriched Fraction to Pure Compound

The final stage employs high-resolution chromatographic techniques to isolate this compound from other structurally similar compounds.

  • A) Silica Gel Column Chromatography (Pre-purification):

    • Causality: This step separates compounds based on their adsorption to the polar silica stationary phase.[11] Non-polar compounds elute first with non-polar mobile phases (e.g., chloroform), while polar compounds are retained. By gradually increasing the mobile phase polarity (e.g., by adding methanol to chloroform), retained compounds are sequentially eluted.[12]

    • Protocol:

      • Pack a glass column with silica gel 60 slurried in a non-polar solvent (e.g., 100% chloroform).

      • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.

      • Begin elution with 100% chloroform, gradually increasing the polarity by adding methanol in a stepwise gradient (e.g., 0.5%, 1%, 2%, 5% methanol in chloroform).[12]

      • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound (visualized under UV light).

      • Pool the pure or semi-pure fractions containing this compound and concentrate.

  • B) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Trustworthiness: RP-HPLC is the gold standard for final purification, offering high resolution and reproducibility. It separates molecules based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18). More polar compounds elute first, while more non-polar compounds are retained longer.

    • Protocol:

      • Dissolve the semi-purified extract from the silica gel step in the HPLC mobile phase (e.g., methanol).

      • Filter the sample through a 0.45 µm syringe filter.

      • Inject the sample onto a semi-preparative C18 HPLC column.

      • Elute using a gradient of an aqueous solvent (A, e.g., water with 0.1% formic acid) and an organic solvent (B, e.g., acetonitrile or methanol). A typical gradient might run from 10% B to 70% B over 40 minutes.

      • Monitor the eluent with a UV detector (typically around 280 nm or 320 nm for phenolic compounds).

      • Collect the peak corresponding to this compound.

      • Evaporate the solvent to yield the pure compound.

ParameterTypical Value / ConditionRationale
Column Semi-preparative C18 (e.g., 250 x 10 mm, 5 µm)C18 provides excellent hydrophobic retention for this class of compounds.
Mobile Phase A Water + 0.1% Formic AcidAcidification improves peak shape and suppresses ionization of phenolic groups.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Elution Mode GradientNecessary to resolve compounds with different polarities in a reasonable time.
Flow Rate 3-5 mL/minTypical for a semi-preparative column of this size.
Detection UV at 280 nm / 320 nmStrong absorbance wavelengths for the phenolic and cinnamic acid moieties.

Part 3: Structural Elucidation and Purity Confirmation

Once isolated, the identity and purity of the compound must be rigorously confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive for structural confirmation. Key reported ¹H NMR signals for this compound include two methylene groups (~δ 2.76 and 3.51 ppm), two methoxyl groups (~δ 3.83 and 3.88 ppm), a trans-olefinic group (~δ 6.50 and 7.45 ppm, with a large coupling constant J ≈ 15.8 Hz), and aromatic protons.[]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the molecular formula, which is C₁₉H₂₁NO₅ (Molecular Weight: 343.4 g/mol ).[][5][13]

  • Purity Analysis: Analytical HPLC of the final isolated compound should show a single, sharp peak, confirming a purity level typically >98%.[13]

Diagram: Biosynthetic Origin

G cluster_precursors A trans-Ferulic Acid C Amide Bond Formation (Enzyme-mediated) A->C B 3-Methoxytyramine B->C D This compound C->D

Caption: Biosynthetic precursors of this compound.

Conclusion and Future Perspectives

The isolation of this compound is a systematic process rooted in the fundamental principles of extraction and chromatography. By understanding the chemical nature of the target molecule, a logical and efficient workflow can be designed, progressing from a crude plant extract to a highly purified compound suitable for pharmacological testing and drug development. The methodologies outlined in this guide provide a robust framework for achieving this goal.

Future research should focus on the discovery of novel, high-yielding natural sources and the development of more streamlined purification protocols, potentially exploring advanced techniques like counter-current chromatography to improve scalability and efficiency. As interest in the therapeutic potential of this and related phenolic amides grows, so too will the need for reliable and reproducible isolation methods.

References
  • National Center for Biotechnology Information. this compound | C19H21NO5 | CID 5352115 - PubChem.[Link]

  • Nutritional Outlook. Brightseed discovers powerful plant bioactives in hemp seed shells.[Link]

  • National Center for Biotechnology Information. Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells - PubMed.[Link]

  • ResearchGate. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways.[Link]

  • Revista Brasileira de Farmacognosia. N-trans-feruloyltyramine and flavonol glycosides from the leaves of Solanum sordidum.[Link]

  • National Center for Biotechnology Information. Hemp hull fiber and two constituent compounds, N-trans-caffeoyltyramine and N-trans-feruloyltyramine, shape the human gut microbiome in vitro - PMC.[Link]

  • National Center for Biotechnology Information. Isolation and characterization of N-feruloyltyramine as the P-selectin expression suppressor from garlic (Allium sativum) - PubMed.[Link]

  • National Center for Biotechnology Information. Analysis and pharmacotoxicity of feruloyltyramine as a new constituent and p-coumaroyltyramine in Cannabis sativa L - PubMed.[Link]

  • National Center for Biotechnology Information. Exploring the Lesser-Known Bioactive Natural Products of Plant Species of the Genus Cannabis L.: Alkaloids, Phenolic Compounds, and Their Therapeutic Potential - PMC.[Link]

  • ORBi (Open Repository and Bibliography). Bioactive compounds from hemp (Cannabis sativa L.) seeds: optimization of phenolic antioxidant extraction using simplex.[Link]

  • National Center for Biotechnology Information. The Medicinal Natural Products of Cannabis sativa Linn.: A Review - PMC.[Link]

  • Journal of Anatolian Medical Association. Separation techniques: Chromatography.[Link]

Sources

N-Trans-Feruloylmethoxytyramine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Trans-Feruloylmethoxytyramine: From Chemical Structure to Therapeutic Potential

Executive Summary

This compound is a naturally occurring phenolic amide alkaloid that has garnered significant interest within the scientific community. Exhibiting a range of promising biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, this molecule stands as a compelling candidate for further investigation in drug discovery and development. This guide provides a comprehensive technical overview of this compound, consolidating current knowledge on its chemical properties, synthesis, analytical methodologies, and mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a foundational resource, blending established data with field-proven insights to facilitate future research and application.

Introduction: The Scientific Landscape of this compound

This compound belongs to the family of hydroxycinnamic acid amides (HCAAs), a class of secondary metabolites synthesized by plants. Structurally, it is an amide conjugate of ferulic acid and methoxytyramine. This unique combination of a potent antioxidant moiety (ferulic acid) and a biogenic amine underpins its diverse pharmacological profile.

The compound has been isolated from a variety of plant species, including Purslane (Portulaca oleracea), Welsh onion (Allium fistulosum), Cinnamomum reticulatum, and Corydalis pallida[1][]. Its presence across different botanical families suggests a conserved role in plant defense and physiology. For the drug development professional, its structural similarity to other bioactive compounds, such as curcumin and capsaicin, makes it an intriguing lead for exploring therapeutic interventions in oxidative stress and inflammation-mediated pathologies.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical properties of a compound is the bedrock of all subsequent research, from designing synthesis routes to formulating analytical methods and interpreting biological data.

Chemical Structure Elucidation

The definitive structure of this compound has been established through extensive spectroscopic analysis.

  • IUPAC Name: (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide[3][4].

  • Molecular Formula: C₁₉H₂₁NO₅[1][3].

  • Key Spectroscopic Features:

    • ¹H NMR: The spectrum is characterized by signals corresponding to two methoxyl groups (δ 3.83 and 3.88), a trans-ole Mfinic group (δ 6.50 and 7.45, each d, J= 15.8 Hz), and aromatic protons[]. The large coupling constant (J=15.8 Hz) of the olefinic protons is the definitive diagnostic feature confirming the trans configuration of the double bond, which is critical for its biological activity and stability compared to the cis-isomer.

    • IR Spectroscopy: The IR spectrum displays characteristic absorption bands for a hydroxyl group (~3400 cm⁻¹), an amide group (~1650 cm⁻¹), and a benzene ring (1590 and 1510 cm⁻¹)[].

The chemical structure is visualized below.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of key physicochemical properties is essential for experimental design. These parameters, compiled from computational and experimental sources, influence everything from solvent selection for extraction to assessing potential bioavailability.

PropertyValueSource
CAS Number 78510-19-7[1][3][4]
Molecular Weight 343.4 g/mol [1][3][4]
Exact Mass 343.14197277 Da[4]
Melting Point 105-106 °C (in Acetone)ECHEMI[4]
Boiling Point (est.) 618.9 ± 55.0 °C at 760 mmHgChemSrc[3]
Density (est.) 1.2 ± 0.1 g/cm³ChemSrc[3]
XLogP3 2.1[4]
Solubility Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate.ChemFaces[5]

Note: Some values are computationally estimated and should be confirmed experimentally.

Sourcing and Synthesis

For research and development, obtaining a pure and consistent supply of the target molecule is paramount. This compound can be obtained either through isolation from natural sources or via chemical/enzymatic synthesis.

Isolation from Natural Sources

The traditional method involves extraction from plant matrices followed by chromatographic purification.

Rationale for Method Selection: The choice of a multi-step extraction and chromatographic process is dictated by the complexity of the plant matrix. An initial non-polar solvent (e.g., hexane) removes lipids and waxes, which can interfere with subsequent steps. A more polar solvent (e.g., ethyl acetate or methanol) is then used to extract the semi-polar phenolic amides. The subsequent use of multiple chromatography techniques (e.g., silica gel followed by reversed-phase HPLC) is a classic phytochemical workflow that separates compounds based on orthogonal properties (polarity and hydrophobicity), ensuring the high purity (>98%) required for biological assays[5].

Protocol: Representative Isolation from Allium fistulosum (Welsh Onion) [5]

  • Extraction: Air-dried and powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure.

  • Solvent Partitioning: The crude methanol extract is suspended in water and partitioned sequentially with ethyl acetate. The ethyl acetate-soluble fraction, which contains the target compound, is collected.

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions enriched with the target compound are further purified on a Sephadex LH-20 column to remove smaller impurities and pigments.

  • Preparative HPLC: Final purification is achieved using reversed-phase (ODS or C18) preparative High-Performance Liquid Chromatography (HPLC) to yield this compound of high purity.

  • Structure Confirmation: The identity and purity of the isolated compound are confirmed using ¹H NMR, Mass Spectrometry, and analytical HPLC.

Enzymatic Synthesis: A Green Chemistry Approach

While no direct chemical synthesis protocol for this compound was found, an efficient enzymatic protocol for the closely related N-trans-feruloyltyramine provides a robust and adaptable template[6]. This biocatalytic approach is superior to many traditional chemical syntheses as it avoids harsh reagents, operates under mild conditions, and often provides high specificity, reducing the need for extensive purification.

Causality of Experimental Choices: The use of an immobilized lipase like Lipozyme TL IM is a strategic choice. Immobilization allows for easy recovery and reuse of the enzyme, making the process more cost-effective and scalable. The reaction is conducted in an organic solvent to shift the thermodynamic equilibrium towards amide synthesis rather than hydrolysis. Response Surface Methodology (RSM) is the gold-standard statistical approach to efficiently optimize multiple reaction parameters (temperature, enzyme load, substrate ratio) simultaneously, ensuring a maximal yield is achieved with minimal experimentation[6].

G cluster_0 Reaction Setup cluster_1 Purification FerulicAcid Ferulic Acid (Substrate 1) Reaction Incubate & Shake FerulicAcid->Reaction Methoxytyramine Methoxytyramine (Substrate 2) Methoxytyramine->Reaction Lipase Immobilized Lipase (e.g., Lipozyme TL IM) Lipase->Reaction Solvent Organic Solvent (e.g., 2-methyl-2-butanol) Solvent->Reaction Filter Filter to Recover Enzyme Evaporate Evaporate Solvent Filter->Evaporate Extract Liquid-Liquid Extraction (Ethyl Acetate/Water) Evaporate->Extract Wash Wash Organic Layer (HCl, NaHCO₃) Extract->Wash Dry Dry & Concentrate Wash->Dry Product Pure N-Trans-Feruloyl- methoxytyramine Dry->Product Reaction->Filter

Caption: Workflow for the Enzymatic Synthesis and Purification.

Biological Activities and Mechanisms of Action

The therapeutic potential of this compound stems from its ability to modulate key cellular pathways involved in oxidative stress and inflammation. Much of the detailed mechanistic work has been performed on the closely related N-trans-feruloyltyramine (NFT), and these findings provide a strong basis for understanding the activity of its methoxy-derivative.

Antioxidant Properties

Phenolic compounds are well-established antioxidants. The ferulic acid moiety is a potent radical scavenger due to its phenolic hydroxyl group and extended conjugation, which allows it to donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical.

  • Radical Scavenging: this compound has demonstrated significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity[5]. Its cis-isomer also shows this activity.

  • Cellular Protection: In cellular models, the related compound NFT protects against H₂O₂-induced oxidative damage, reduces intracellular Reactive Oxygen Species (ROS) levels, and maintains the integrity of mitochondria[7][8]. This is a crucial function, as mitochondrial dysfunction is a hallmark of many neurodegenerative diseases and metabolic disorders.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. The anti-inflammatory action of this class of compounds appears to be mediated by the inhibition of pro-inflammatory enzymes and signaling pathways.

  • Inhibition of Inflammatory Mediators: Studies on NFT show it strongly suppresses the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophages stimulated with lipopolysaccharide (LPS)[9]. This is achieved by downregulating the mRNA expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[9].

  • Signaling Pathway Modulation: The mechanism for this downregulation involves the MAPK and AP-1 signaling pathways. NFT has been shown to inhibit the nuclear translocation of activator protein-1 (AP-1) and decrease the phosphorylation of c-Jun N-terminal kinase (JNK)[9]. By blocking this pathway, it effectively turns off the genetic transcription of iNOS and COX-2.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 JNK JNK TLR4->JNK Activates AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Phosphorylates & Activates Nucleus Nucleus AP1->Nucleus Translocates to Gene iNOS & COX-2 Gene Transcription mRNA mRNA Gene->mRNA Enzymes iNOS & COX-2 Proteins mRNA->Enzymes Mediators NO & PGE₂ (Inflammation) Enzymes->Mediators Molecule N-Trans-Feruloyl- methoxytyramine Molecule->JNK Inhibits Phosphorylation Molecule->AP1 Inhibits Nuclear Translocation

Caption: Postulated Anti-inflammatory Mechanism of Action.

Neuroprotective and Cytotoxic Potential
  • Neuroprotection: Oxidative stress and inflammation are central to the pathology of neurodegenerative conditions like Alzheimer's disease[1]. The related compound NFT has been shown to protect cultured rat cortical neurons from β-amyloid-induced neurotoxicity by reducing ROS production and inhibiting apoptosis-related proteins like caspase-3 and Bax[1][8]. This suggests a strong potential for this compound in this therapeutic area.

  • Selective Cytotoxicity: this compound has been reported to be cytotoxic to HeLa cervical cancer cells, with an inhibition rate of 72.2% at a concentration of 30 μg/mL[10]. Furthermore, NFT shows selective cytotoxicity, inhibiting the proliferation of HepG2 liver cancer cells (IC₅₀ of 194 µM) while simultaneously protecting normal L02 liver cells from oxidative damage[7][8]. This selective action is a highly desirable trait for a cancer therapeutic.

Other Reported Activities

Initial screenings have also revealed antitubercular activity against Mycobacterium tuberculosis (MIC of 1.6 µg/mL), indicating a potential role as an anti-infective agent[].

Methodologies for Analysis and Quantification

Robust analytical methods are critical for quality control, pharmacokinetic studies, and mechanistic investigations. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse technique for the quantification of phenolic amides due to its reliability, precision, and accessibility.

Rationale for Method Parameters: A C18 reversed-phase column is the standard choice for separating semi-polar molecules like this compound. Gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (acetonitrile) provides the necessary resolving power to separate the analyte from complex matrix components[11]. Formic acid is used to acidify the mobile phase, which suppresses the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks and improved retention time reproducibility. Detection at 320 nm is selected because it corresponds to the λmax (maximum absorbance) of the feruloyl chromophore, ensuring maximum sensitivity for quantification[11].

Protocol: HPLC-UV Analysis of this compound

This protocol is adapted from validated methods for the analysis of N-trans-feruloyltyramine[11].

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 60% B

      • 25-30 min: 60% to 10% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 320 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of purified this compound in methanol. Create a series of calibration standards (e.g., 1 to 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90:10 A:B).

  • Sample Preparation: Dissolve the experimental sample (e.g., plant extract, synthesis reaction mixture) in methanol. Filter through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area from the linear regression of the calibration curve.

G Sample Sample (e.g., Plant Extract) Dissolve Dissolve in Methanol Sample->Dissolve Standard Reference Standard CalCurve Create Calibration Curve (from Standards) Standard->CalCurve Filter Filter (0.45 µm) Dissolve->Filter HPLC Inject into HPLC-UV System Filter->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Quantify Quantify Sample Peak Against Curve Chromatogram->Quantify CalCurve->Quantify

Caption: Standard Workflow for HPLC-UV Quantification.

Discussion and Future Directions

This compound presents a compelling profile as a bioactive natural product. Its demonstrated antioxidant and anti-inflammatory properties, grounded in the well-understood chemistry of its feruloyl and tyramine-like moieties, provide a strong foundation for its therapeutic potential. The selective cytotoxicity observed in related compounds further broadens its scope into oncological research.

However, for this molecule to transition from a research compound to a viable drug candidate, several critical knowledge gaps must be addressed:

  • Pharmacokinetics (ADME): There is a notable lack of data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. As a phenolic compound, it is likely susceptible to first-pass metabolism (glucuronidation and sulfation) in the gut and liver, which could limit its oral bioavailability. Future research must prioritize in vitro (e.g., Caco-2 permeability, microsomal stability) and in vivo pharmacokinetic studies.

  • Direct Mechanistic Studies: While inferences from the related compound NFT are valuable, direct studies are needed to confirm that this compound modulates the JNK/AP-1 pathway and to explore other potential targets. The additional methoxy group may alter its binding affinity and cellular uptake, leading to distinct mechanistic nuances.

  • In Vivo Efficacy: The majority of current data is from in vitro studies. Validating its anti-inflammatory, neuroprotective, and anticancer effects in relevant animal models is the essential next step to establish preclinical proof-of-concept.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of analogues—for instance, altering the substitution pattern on the phenyl rings or modifying the linker—would provide invaluable SAR data. This could lead to the development of second-generation molecules with improved potency, selectivity, and pharmacokinetic properties.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5352115, this compound. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 (µM) values of compounds 1-3 in antioxidant assay. Retrieved January 13, 2026, from [Link]

  • Jiang, Z., et al. (2015). N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. Chemico-Biological Interactions, 235, 56-62. Available at: [Link]

  • Gao, X., et al. (2019). Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells. Food and Chemical Toxicology, 130, 130-141. Available at: [Link]

  • MDPI. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of N-trans-feruloyltyramine. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... Retrieved January 13, 2026, from [Link]

  • Zhou, J., et al. (2017). Neuroprotective effect of trans-N-caffeoyltyramine from Lycium chinense against H2O2 induced cytotoxicity in PC12 cells by attenuating oxidative stress. Biomedicine & Pharmacotherapy, 93, 895-902. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual - Table 2: [Summary of in vitro ADME/T properties...] Retrieved January 13, 2026, from [Link]

  • Li, Y., et al. (2015). Structural Characterization and Evaluation of the Antioxidant Activity of Phenolic Compounds from Astragalus taipaishanensis and Their Structure-Activity Relationship. Molecules, 20(9), 16133-16150. Available at: [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 852-61. Available at: [Link]

  • P, P., Murthy, T., & R, S. (2011). Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma. Journal of Pharmaceutical Analysis, 1(1), 48-53. Available at: [Link]

  • Logoyda, L., et al. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia, 72(2). Available at: [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2022). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. Molecules, 27(17), 5591. Available at: [Link]

  • Vlerick, M., et al. (2014). Pharmacokinetics of non-intravenous formulations of fentanyl. Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1545-57. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of N-trans-Feruloyltyramine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the biological activities of N-trans-Feruloyltyramine (NFT), a potent bioactive phenolic amide. Synthesized from authoritative scientific literature, this document details the compound's significant anti-inflammatory, antioxidant, and neuroprotective properties. The core mechanisms of action are elucidated, focusing on the modulation of critical signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB). We present detailed, field-proven experimental protocols for investigating these mechanisms, alongside structured data tables and visual pathway diagrams to facilitate understanding and replication. This guide is designed to serve as a foundational resource for researchers exploring the therapeutic potential of NFT in inflammatory diseases, neurodegeneration, and oncology.

A Note on Nomenclature

The topic specified is "N-Trans-Feruloylmethoxytyramine". Scientific literature primarily details the mechanisms of a closely related and more extensively studied compound, N-trans-Feruloyltyramine (NFT) , also known as Moupinamide. NFT is an amide formed from ferulic acid and tyramine.[1] A structurally similar molecule, N-trans-Feruloyl-3-methoxytyramine, is formed from ferulic acid and 3-methoxytyramine.[2][3] While the latter has been noted for its cytotoxic effects, the body of mechanistic research is significantly smaller.[4] To provide the most in-depth and technically robust guide as per the core requirements, this document will focus on the well-documented mechanisms of N-trans-Feruloyltyramine (NFT) , which represents the vast majority of available mechanistic data.

Introduction to N-trans-Feruloyltyramine (NFT)

N-trans-Feruloyltyramine is a naturally occurring phenylpropanoid amide found in a variety of plant species, including goji berries (Lycium barbarum), black pepper (Piper nigrum), and Laba garlic.[1] Structurally, it is characterized by a ferulic acid moiety linked to a tyramine molecule via an amide bond.[1] This unique structure confers significant biological activity, positioning NFT as a compound of high interest for therapeutic development. Its primary activities are centered around potent antioxidant and anti-inflammatory effects, with emerging research highlighting its neurotrophic and selective cytotoxic potential.[1][5]

Core Mechanism I: Anti-inflammatory and Immunomodulatory Actions

NFT exerts robust anti-inflammatory effects by targeting key nodes in the inflammatory cascade. A classical in vitro model for studying these properties involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line), which mimic an inflammatory response.[6]

Inhibition of Pro-inflammatory Mediators

A primary mechanism of NFT's anti-inflammatory action is the suppression of key pro-inflammatory enzymes and their products.

  • Cyclooxygenase (COX) Inhibition: NFT inhibits both COX-1 and COX-2 enzymes, which are critical for converting arachidonic acid into prostaglandins.[1] This leads to a strong suppression of Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.[5]

  • Nitric Oxide (NO) Suppression: The compound significantly decreases the production of nitric oxide (NO), a major inflammatory mediator, with a reported IC50 value of 17.36 µM in LPS-stimulated BV-2 microglial cells.[7] This is achieved by downregulating the mRNA expression and activity of inducible nitric oxide synthase (iNOS).[5][7]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of inflammatory responses.[5] NFT has been shown to specifically interfere with this cascade. In LPS-stimulated RAW 264.7 macrophages, NFT inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway.[5] This inhibition prevents the subsequent nuclear translocation of activator protein-1 (AP-1), a transcription factor that drives the expression of many pro-inflammatory genes, including iNOS and COX-2.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Downstream Signaling pJNK p-JNK JNK->pJNK Phosphorylation AP1_complex AP-1 (c-Jun/c-Fos) pJNK->AP1_complex Activates AP1_translocated AP-1 AP1_complex->AP1_translocated Nuclear Translocation NFT N-trans-Feruloyltyramine NFT->pJNK Inhibits Phosphorylation DNA DNA (κB sites) AP1_translocated->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription

Figure 1: NFT's inhibition of the JNK/AP-1 signaling pathway.
Attenuation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcription factor in the inflammatory process.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[9][10] This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[10] NFT's anti-inflammatory activity is linked to the inhibition of this pathway, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Downstream Signaling NFkB_IkB NF-κB(p65/p50) - IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB_free NF-κB(p65/p50) NFkB_IkB->NFkB_free Releases IkB_p p-IκBα NFkB_translocated NF-κB NFkB_free->NFkB_translocated Nuclear Translocation Proteasome Proteasome IkB_p->Proteasome Degradation NFT N-trans-Feruloyltyramine NFT->IKK Inhibits Activation DNA DNA (κB sites) NFkB_translocated->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription

Figure 2: NFT's attenuation of the canonical NF-κB signaling pathway.

Core Mechanism II: Antioxidant and Cytoprotective Effects

NFT is a potent antioxidant, a property attributed to its phenolic structure which allows it to scavenge free radicals.[1] This activity is central to its protective effects against oxidative stress-related cellular damage.

Direct Radical Scavenging Activity

NFT demonstrates significant free radical scavenging properties in various in vitro assays.[1]

  • DPPH Assay: It effectively scavenges the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1]

  • ABTS Assay: It shows notable scavenging capabilities against the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical.[1]

Reduction of Intracellular ROS and Protection Against Oxidative Stress

Beyond direct scavenging, NFT actively protects cells from oxidative damage. In neuronal cell models, pretreatment with NFT significantly ameliorates hydrogen peroxide (H₂O₂)-induced generation of intracellular Reactive Oxygen Species (ROS).[1][11] This protective effect helps to decrease apoptosis and maintain cell viability under oxidative stress conditions.[11][12]

Maintenance of Mitochondrial Integrity

Oxidative stress often leads to mitochondrial dysfunction. Studies have shown that in normal L02 liver cells, pretreatment with NFT can protect against H₂O₂-induced oxidative damage by inhibiting morphological changes in mitochondria and maintaining their integrity.[1][13] This is crucial for preventing the release of pro-apoptotic factors like cytochrome c.

Neurotrophic and Neuroprotective Mechanisms

Emerging research highlights NFT's potential in the context of neurodegenerative diseases.

Regulation of TrkA/ERK/CREB Signaling

NFT has demonstrated significant neurotrophic effects, including the promotion of neurite outgrowth and synaptic formation.[1] These effects are linked to its ability to regulate the TrkA/ERK/CREB signaling pathway, a critical cascade for neuronal survival and plasticity that is often dysregulated in age-related neurodegenerative diseases.[1]

Anti-apoptotic Effects in Neuronal Cells

In human neuroblastoma SK-N-SH cells subjected to H₂O₂-induced oxidative stress, NFT has been shown to reduce apoptosis.[11] This is achieved by significantly lowering the levels of the pro-apoptotic protein Bax and activated caspase-3, a key executioner of apoptosis.[1][11]

Experimental Protocols for Mechanistic Studies

To facilitate further research, this section provides step-by-step protocols for key experiments used to elucidate NFT's mechanisms of action.

Workflow for Investigating Anti-inflammatory Effects

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_analysis Endpoint Analysis A 1. Seed RAW 264.7 cells and allow adherence B 2. Pre-treat with NFT (various conc.) or Vehicle A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (PGE2, Cytokines) D->G H Western Blot (p-JNK, p-p65, IκBα, COX-2) E->H I RT-qPCR (iNOS, COX-2 mRNA) E->I

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Quantification (Griess Assay)
  • Principle: This colorimetric assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

  • Protocol:

    • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and culture until 80-90% confluent.

    • Treatment: Pre-treat cells with various concentrations of NFT (or vehicle control, e.g., DMSO) for 1-2 hours.

    • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

    • Sample Collection: Carefully collect 50 µL of supernatant from each well.

    • Griess Reaction:

      • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample.

      • Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

      • Incubate for another 10 minutes at room temperature, protected from light.

    • Measurement: Measure the absorbance at 540 nm using a microplate reader.

    • Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

  • Causality: Pre-treatment with NFT allows the compound to enter the cells and engage its molecular targets before the inflammatory cascade is initiated by LPS. The 24-hour incubation provides sufficient time for the transcription and translation of iNOS and subsequent NO production.

Western Blot Analysis for Signaling Proteins (e.g., p-JNK, IκBα)
  • Principle: This technique detects and quantifies specific proteins in a cell lysate to assess the activation state of signaling pathways.

  • Protocol:

    • Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with NFT, then stimulate with LPS for a short duration (e.g., 15-30 minutes for phosphorylation events, 1-2 hours for IκBα degradation).

    • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-JNK, anti-JNK, anti-IκBα, anti-β-actin).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin) and total protein (for phosphoproteins).

  • Self-Validation: Including both total protein (e.g., JNK) and phosphorylated protein (p-JNK) antibodies is critical. A change in the p-JNK/JNK ratio, rather than just p-JNK levels, confirms specific inhibition of phosphorylation without affecting the overall protein expression. β-actin serves as a loading control to ensure equal protein amounts were analyzed.

Data Summary

The following table summarizes key quantitative data reported for N-trans-Feruloyltyramine in the literature.

ParameterAssay/Cell LineResultReference
Anti-inflammatory Activity
NO Production IC₅₀LPS-stimulated BV-2 cells17.36 µM[7]
Antioxidant Activity
DPPH Scavenging IC₅₀Hydromethanolic fraction77.5 ppm[14]
Cytotoxic Activity
Proliferation Inhibition IC₅₀HepG2 cells (liver cancer)194 µM[11][13]
Proliferation InhibitionHeLa cells (cervical cancer)72.2% inhibition at 30 µg/ml[7]
Proliferation InhibitionL929 cells (fibroblast)22% inhibition at 30 µg/ml[7]

Conclusion and Future Directions

N-trans-Feruloyltyramine is a multi-target bioactive compound with well-documented anti-inflammatory, antioxidant, and neuroprotective mechanisms. Its ability to potently inhibit the MAPK and NF-κB signaling pathways underscores its therapeutic potential for a range of disorders underpinned by chronic inflammation and oxidative stress.

Future research should focus on:

  • In Vivo Efficacy: Translating the extensive in vitro findings into animal models of inflammatory diseases (e.g., arthritis, colitis) and neurodegeneration (e.g., Alzheimer's, Parkinson's).

  • Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of NFT to optimize dosing and delivery.

  • Target Deconvolution: While its effects on signaling cascades are known, identifying direct binding partners or upstream targets could reveal novel mechanisms. Exploring potential interactions with receptors like TRPV1 or cannabinoid receptors, which are modulated by structurally similar compounds, could be a fruitful avenue.[15][16][17]

  • Clinical Translation: Investigating the safety and efficacy of NFT or NFT-rich extracts in human clinical trials, particularly for conditions like inflammatory bowel disease or as a neuroprotective supplement.[18]

References

  • Yue, L. et al. (2015). N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways . Chemico-Biological Interactions, 235, 56-62. [Link]

  • de Almeida, A. et al. (2012). N-trans-feruloyltyramine and flavonol glycosides from the leaves of Solanum sordidum . Revista Brasileira de Farmacognosia, 22(1), 219-223. [Link]

  • Jiang, Z. et al. (2015). N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways . ResearchGate. [Link]

  • Gao, X. et al. (2019). Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells . Food and Chemical Toxicology, 130, 130-141. [Link]

  • This compound | C19H21NO5 | CID 5352115 . PubChem, NIH. [Link]

  • N-trans-Feruloyl-3-methoxytyramine | CAS#:78510-19-7 . Chemsrc. [Link]

  • Effects of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine supplementation in individuals with diarrhea . Bioactive Compounds in Health and Disease. [https://www.b CHD-journal.com/index.php/bchd/article/view/427]([Link] CHD-journal.com/index.php/bchd/article/view/427)

  • TRPV1 - Wikipedia . Wikipedia. [Link]

  • Ashton, C. et al. (2021). Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products . Molecules, 26(16), 4873. [Link]

  • Starowicz, K. et al. (2013). Cannabinoids and Pain: New Insights From Old Molecules . Frontiers in Pharmacology, 4, 42. [Link]

  • Ho, K. et al. (2019). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration . International Journal of Molecular Sciences, 20(21), 5348. [Link]

  • Xia, Y. & Li, G. (2011). The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy . Cancer Management and Research, 3, 231–243. [Link]

Sources

An In-depth Technical Guide to the In Vitro Cytotoxicity of N-Trans-Feruloylmethoxytyramine on Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The exploration of natural compounds for novel anticancer therapeutics is a cornerstone of modern drug discovery. Among the vast chemical diversity offered by nature, phenolic compounds derived from plants have garnered significant attention for their potential to modulate cellular pathways implicated in carcinogenesis. N-Trans-Feruloylmethoxytyramine, a hydroxycinnamic acid amide, represents a promising candidate within this class of molecules. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the in vitro cytotoxic effects of this compound on cancer cells. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between experimental design and mechanistic discovery, empowering researchers to conduct robust and insightful investigations.

Introduction to this compound

This compound, with the IUPAC name (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide, is a natural alkaloid that has been identified in various plant species.[][2] Its structure is characterized by two methoxyphenolic rings linked by an amide bond, a feature it shares with other bioactive phenolic compounds. The existing body of research, though nascent, suggests that this compound and structurally related compounds possess a range of biological activities, including antioxidant and anti-inflammatory properties.[] Preliminary studies have indicated a potential for cytotoxic activity against certain cancer cell lines, warranting a more in-depth and systematic evaluation of its anticancer properties.[3]

Foundational Principles of In Vitro Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of any compound is to determine its cytotoxicity—its ability to kill cancer cells. This is typically achieved through a series of in vitro assays that measure cell viability and proliferation after exposure to the compound. The choice of cancer cell lines is critical and should ideally represent a diverse range of cancer types to ascertain the compound's spectrum of activity.

Preliminary Cytotoxicity Screening: A Tiered Approach

A tiered approach to cytotoxicity screening allows for an efficient allocation of resources. Initial broad screening against a panel of cancer cell lines can identify sensitive and resistant lines, guiding further mechanistic studies.

Table 1: Reported In Vitro Activity of this compound and a Structurally Related Compound

CompoundCancer Cell LineAssayResultReference
This compoundHeLa (Cervical Cancer)Not specified72.2% inhibition at 30 µg/mL[3][4]
This compoundHT-1080 (Fibrosarcoma)Not specifiedInactive[]
This compoundSNU-638 (Stomach Adenocarcinoma)Not specifiedInactive[]
N-trans-feruloyltyramineHepG2 (Hepatocellular Carcinoma)MTT AssayIC50: 194 ± 0.894 µM[5][6]

The limited data available suggests that the cytotoxic effects of this compound are likely cell-line specific. This underscores the importance of a comprehensive screening strategy.

Core Experimental Protocols for Cytotoxicity Evaluation

The following protocols are presented as a self-validating system, where each step is designed to ensure the reliability and reproducibility of the results.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release from control cells lysed with a detergent.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment cluster_1 MTT Assay cluster_2 LDH Assay start Seed Cancer Cells in 96-well Plate treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add ldh_supernatant Collect Supernatant incubation->ldh_supernatant mtt_incubate Incubate (3-4 hours) mtt_add->mtt_incubate mtt_solubilize Add Solubilization Buffer mtt_incubate->mtt_solubilize mtt_read Measure Absorbance (570 nm) mtt_solubilize->mtt_read analysis Data Analysis: Calculate % Viability / % Cytotoxicity Determine IC50 mtt_read->analysis ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30 mins) ldh_reaction->ldh_incubate ldh_read Measure Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->analysis G cluster_0 Potential Signaling Pathways cluster_1 Cellular Outcomes compound This compound pi3k PI3K/Akt Pathway compound->pi3k Inhibition mapk MAPK Pathway compound->mapk Modulation p53 p53 Pathway compound->p53 Activation cell_cycle Cell Cycle Arrest (e.g., G0/G1 phase) pi3k->cell_cycle Leads to apoptosis Apoptosis Induction mapk->apoptosis Contributes to p53->cell_cycle Induces p53->apoptosis Induces cell_cycle->apoptosis

Sources

An In-Depth Technical Guide to the Antioxidant Potential of N-Trans-Feruloylmethoxytyramine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. This has propelled the search for potent, naturally derived antioxidants capable of mitigating cellular damage. N-Trans-Feruloylmethoxytyramine, a phenylpropanoid amide alkaloid found in various plant species, has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of its antioxidant potential, intended for researchers, scientists, and drug development professionals. We will delve into its chemical characteristics, dissect its multifaceted mechanisms of action, present detailed protocols for its evaluation, and discuss its therapeutic implications. The narrative synthesizes technical data with field-proven insights, grounding all claims in authoritative scientific literature to provide a robust and actionable resource for the scientific community.

Introduction to this compound

This compound, also known as Moupinamide, is a naturally occurring bioactive compound. It belongs to the alkaloid class of natural products and is structurally an amide formed from ferulic acid and methoxytyramine.[1] This compound has been isolated from various plant sources, including Goji berry (Lycium barbarum) and black pepper (Piper nigrum).[2] Its chemical architecture, featuring phenolic hydroxyl groups and a conjugated system, intrinsically suggests antioxidant capabilities. The growing body of evidence confirms that this compound is a potent antioxidant that can ameliorate intracellular ROS and reduce apoptosis, making it a promising candidate for further investigation in oxidative stress-related diseases.[3][4]

Chemical Profile and Structure-Activity Relationship

The antioxidant capacity of a phenolic compound is intimately linked to its molecular structure. Key features of this compound, such as the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings, are critical determinants of its radical-scavenging and cytoprotective effects.

The ferulic acid moiety contains a phenolic hydroxyl group that can readily donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical that is delocalized across the aromatic ring and the adjacent double bond. This resonance stabilization is a cornerstone of its antioxidant efficacy.

Caption: Chemical Structure of this compound.[1]

Mechanisms of Antioxidant Action

The protective effects of this compound against oxidative stress are not limited to direct radical quenching. It engages with cellular machinery to bolster endogenous antioxidant defenses and mitigate the downstream consequences of oxidative damage.

Direct Radical Scavenging

Like many phenolic compounds, this compound can directly interact with and neutralize a variety of reactive oxygen and nitrogen species (ROS/RNS). This activity is foundational to its protective effects and can be quantitatively measured using assays like DPPH and ABTS, which will be detailed in Section 4.0.

Modulation of the Nrf2-ARE Signaling Pathway

A sophisticated antioxidant defense mechanism within cells is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] Upon exposure to oxidative stress or electrophilic activators, Keap1 undergoes a conformational change, releasing Nrf2.[5] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[6] This binding event initiates the transcription of a suite of protective proteins, including detoxifying enzymes (e.g., NQO1) and antioxidant proteins like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[7][8]

While direct studies on this compound's effect on Nrf2 are emerging, many structurally related phenolic compounds are known potent activators of this pathway.[6] It is a highly plausible and critical mechanism contributing to its overall antioxidant profile.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection & Redox Homeostasis Antioxidant_Genes->Cellular_Protection Leads to Stressor Oxidative Stress or this compound Stressor->Keap1 Inactivates

Caption: The Nrf2-Keap1 signaling pathway activation mechanism.

Protection of Cellular Components

Oxidative stress is a potent trigger of apoptosis (programmed cell death). This compound has been shown to protect cells by modulating key apoptotic proteins. Specifically, it can significantly reduce the levels of the pro-apoptotic protein Bax and activated caspase-3 in cells challenged with hydrogen peroxide (H₂O₂).[2][4] Furthermore, it helps to maintain the integrity of mitochondria, the primary site of cellular ROS production, thereby preventing the release of apoptotic factors and preserving cellular energy metabolism.[9]

In Vitro Evaluation of Antioxidant Potential

A single assay is insufficient to capture the diverse mechanisms of antioxidant action. Therefore, a multi-assay approach is mandated for a comprehensive assessment. We recommend a workflow that progresses from simple, high-throughput chemical assays to more complex, biologically relevant cell-based models.

Data Presentation: Antioxidant Activity

The following table summarizes reported antioxidant activities. It is critical to note that much of the publicly available quantitative data pertains to the closely related analog, N-trans-feruloyltyramine. These values serve as a valuable reference point, though direct testing of this compound is essential for precise characterization.

AssayCompoundResult TypeValueReference CompoundReference ValueSource
DPPH Radical ScavengingN-trans-feruloyltyramineIC₅₀33.2 ± 0.14 µMTroloxNot Reported[10]
DPPH Radical ScavengingHydromethanolic fraction containing N-trans-feruloyltyramineIC₅₀77.5 ppmCatechin8.25 ppm[10][11]
Cellular Antioxidant ActivityN-trans-feruloyltyramineInhibition of Proliferation (HepG2 cells)IC₅₀: 194 µM--[4][9][10]
ABTS Radical ScavengingN-trans-Caffeoyldopamine (related amide)IC₅₀0.24 µM--[12]
Experimental Protocols: Chemical Assays

Principle: DPPH is a stable free radical with a deep violet color. In the presence of a hydrogen-donating antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically at ~517 nm.[13]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[13]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions (e.g., 1, 10, 50, 100, 250 µg/mL). A standard antioxidant like Ascorbic Acid or Trolox should be prepared similarly.[13]

  • Reaction: In a 96-well microplate, add 50 µL of each sample dilution or standard to triplicate wells. Add 150 µL of the DPPH solution to each well. For the control (A₀), add 50 µL of the solvent instead of the sample.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[13]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[13]

  • Data Analysis: Plot the % inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Principle: ABTS is oxidized by potassium persulfate to form the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants that can donate a hydrogen atom or an electron reduce the ABTS•+, causing decolorization. The change in absorbance is measured at ~734 nm.[14]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[14]

  • Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

  • Sample Preparation: Prepare serial dilutions of this compound and a standard (e.g., Trolox) as described for the DPPH assay.

  • Reaction: In a 96-well plate, add 10 µL of each sample dilution to triplicate wells. Add 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes in the dark.[15]

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay. Determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

Principle: This assay is more biologically relevant as it measures antioxidant activity within a cellular environment, accounting for cell uptake and metabolism.[16] It uses a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). Antioxidants prevent the formation of DCF.[16][17]

Step-by-Step Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells into a 96-well black, clear-bottom plate at an appropriate density (e.g., 6 x 10⁴ cells/well) and allow them to adhere for 24 hours.[16]

  • Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with 100 µL of medium containing various concentrations of this compound (or a standard like Quercetin) for 1-3 hours.[4]

  • Loading the Probe: Remove the treatment medium, wash with PBS, and add 100 µL of medium containing 25 µM DCFH-DA. Incubate for 60 minutes.

  • Inducing Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the negative control.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA (%) = 100 - [(AUC_sample / AUC_control) * 100]

In_Vitro_Workflow cluster_chemical Chemical Assays (Radical Scavenging) cluster_cellular Biologically Relevant Assay start Compound (this compound) DPPH DPPH Assay start->DPPH Initial Screening ABTS ABTS Assay start->ABTS Initial Screening CAA Cellular Antioxidant Activity (CAA) (e.g., HepG2 cells) DPPH->CAA If promising result Determine Antioxidant Profile (IC50, TEAC, CAA units) DPPH->result ABTS->CAA If promising ABTS->result CAA->result Confirms Bioactivity

Caption: Recommended workflow for in vitro antioxidant evaluation.

In Vivo Assessment Strategies

Positive in vitro results provide the justification for advancing to more complex and physiologically relevant in vivo models. These studies are crucial for understanding the bioavailability, metabolism, and efficacy of this compound in a whole organism.

A common approach involves using an animal model where oxidative stress is chemically induced. For instance, carbon tetrachloride (CCl₄) is widely used to induce acute liver injury in rodents, a process heavily mediated by free radical damage.[18]

General In Vivo Study Design:

  • Acclimatization: Laboratory animals (e.g., mice or rats) are acclimatized for at least one week.

  • Grouping: Animals are randomly divided into groups:

    • Normal Control (vehicle only)

    • Toxic Control (vehicle + CCl₄)

    • Positive Control (known antioxidant like Vitamin E + CCl₄)

    • Test Groups (various doses of this compound + CCl₄)

  • Dosing: The test compound and positive control are administered (e.g., via oral gavage) for a set period (e.g., 7-14 days) prior to and sometimes after the CCl₄ challenge.

  • Induction of Oxidative Stress: A single dose of CCl₄ (typically diluted in olive oil) is administered intraperitoneally.

  • Sample Collection: 24 hours after CCl₄ administration, animals are euthanized. Blood and liver tissue are collected for analysis.

  • Biomarker Analysis:

    • Serum: Analyze for liver damage markers (ALT, AST).

    • Liver Homogenate: Measure levels of key antioxidant enzymes (SOD, CAT, GSH) and markers of lipid peroxidation (malondialdehyde, MDA).[18]

    • Histopathology: Examine liver tissue sections for signs of necrosis, inflammation, and other CCl₄-induced damage.

Successful outcomes, such as the restoration of antioxidant enzyme levels and a reduction in MDA and liver damage, would provide strong evidence of in vivo antioxidant efficacy.[18]

Therapeutic Implications and Future Directions

The potent antioxidant and cytoprotective properties of this compound position it as a compelling candidate for therapeutic development across several domains:

  • Neurodegenerative Diseases: By reducing ROS and apoptosis in neuronal cells, it has potential applications in diseases like Alzheimer's and Parkinson's, which are characterized by significant oxidative stress.[2][3]

  • Cancer Research: It has demonstrated selective cytotoxic effects, inhibiting the proliferation of liver cancer cells (HepG2) while protecting normal liver cells (L02) from oxidative damage.[2][9] This dual action is highly desirable in oncology.

  • Metabolic Diseases: Its ability to maintain mitochondrial integrity suggests it could be beneficial in conditions like Non-Alcoholic Fatty Liver Disease (NAFLD).[2]

Future research should focus on:

  • Confirming Nrf2 Activation: Conducting experiments (e.g., Western blot for Nrf2 nuclear translocation, qPCR for HO-1 and NQO1 gene expression) to definitively establish this compound as an Nrf2 activator.

  • Pharmacokinetics and Bioavailability: Performing ADME (absorption, distribution, metabolism, and excretion) studies to understand its behavior in vivo.

  • Chronic Disease Models: Evaluating its long-term efficacy and safety in chronic animal models of neurodegeneration, cancer, and metabolic syndrome.

Conclusion

This compound is a promising natural antioxidant with a scientifically validated basis for its protective effects. Its ability to not only scavenge free radicals directly but also to potentially activate endogenous defense pathways like Nrf2, all while mitigating apoptosis and mitochondrial dysfunction, underscores its significant therapeutic potential. The experimental frameworks and protocols detailed in this guide provide a robust foundation for researchers to further explore and harness the capabilities of this remarkable compound in the ongoing fight against oxidative stress-related diseases.

References

  • Gao, X., et al. (2019). Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells. Food and Chemical Toxicology, 130, 130-141. [Link]

  • de Almeida, A.C.S., et al. (2014). N-trans-feruloyltyramine and flavonol glycosides from the leaves of Solanum sordidum. Revista Brasileira de Farmacognosia, 24(4), 410-414. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]

  • ResearchGate. Chemical structure of N-trans-feruloyltyramine. [Link]

  • ResearchGate. Acetylcholinesterase Inhibition and Antioxidant Activity ofN-trans-Caffeoyldopamine andN-trans-Feruloyldopamine. [Link]

  • Kellett, M. E., et al. (2018). Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line. Food Chemistry, 245, 839-845. [Link]

  • Pérez-Jiménez, J., et al. (2021). Radical Scavenging and Cellular Antioxidant Activity of the Cocoa Shell Phenolic Compounds after Simulated Digestion. Antioxidants, 10(11), 1705. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • ResearchGate. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. [Link]

  • ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5352115, this compound. [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. As cited in protocols.io. [Link]

  • MDPI. Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. [Link]

  • Semantic Scholar. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. [Link]

  • Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. [Link]

  • Zen-Bio. ABTS Antioxidant Assay Kit. [Link]

  • ResearchGate. Does anyone know an easy protocol for DPPH assay?. [Link]

  • Jiang, M. Z., et al. (2011). In vitro and in vivo studies of antioxidant activities of flavonoids from Adiantum capillus-veneris L. Journal of Medicinal Plants Research, 5(27), 6331-6337. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. [Link]

  • Taylor & Francis. ABTS – Knowledge and References. [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

  • MDPI. Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis. [Link]

  • Shaw, P., & Chattopadhyay, A. (2020). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Journal of dietary supplements, 17(4), 379-403. [Link]

  • National Center for Biotechnology Information. Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. [Link]

  • MDPI. Therapeutic Agents Targeting the Nrf2 Signaling Pathway to Combat Oxidative Stress and Intestinal Inflammation in Veterinary and Translational Medicine. [Link]

  • ResearchGate. Activation of Anti-oxidant Nrf2 Signaling by Substituted trans Stilbenes. [Link]

  • Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules, 25(22), 5474. [Link]

Sources

The Discovery and Biological Potential of N-Trans-Feruloylmethoxytyramine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Trans-Feruloylmethoxytyramine, a phenolic amide belonging to the wider class of hydroxycinnamic acid amides (HCAAs), has emerged as a molecule of significant interest within the scientific community. Initially identified as a natural constituent of various plant species, its diverse pharmacological activities have prompted further investigation into its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of this compound, with a focus on its mechanisms of action. Detailed experimental protocols for its isolation and synthesis are also presented to facilitate further research and development in this promising area.

Discovery and Historical Perspective

The journey of this compound began with its initial isolation and characterization from the plant Corydalis pallida (of the Papaveraceae family) by Kim et al. in 2005[]. In this seminal study, the compound was identified alongside other known alkaloids. Following its initial discovery, this compound has been isolated from a variety of other plant sources, demonstrating its widespread distribution in the plant kingdom. Notable examples include:

  • Portulaca oleracea L. (purslane)[]

  • Cinnamomum reticulatum Hay (a species of cinnamon)[]

  • Alternanthera philoxeroides (alligator weed)

  • Allium fistulosum L. (Welsh onion)

The growing number of plant species found to contain this compound has spurred further research into its biological roles, both within the plants themselves and in potential human applications.

Chemical Properties and Characterization

This compound is characterized by the chemical formula C₁₉H₂₁NO₅ and a molecular weight of approximately 343.38 g/mol [2]. Its systematic IUPAC name is (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide[2]. The structure consists of a trans-feruloyl group linked to a methoxytyramine moiety via an amide bond.

PropertyValueSource
Molecular Formula C₁₉H₂₁NO₅[2][3]
Molecular Weight 343.38 g/mol [2]
IUPAC Name (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide[2]
CAS Number 78510-19-7[2][3]
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Spectroscopic data, including ¹H NMR and ¹³C NMR, as well as mass spectrometry, are crucial for its unambiguous identification. The ¹H NMR spectrum typically reveals characteristic signals for the two methylene groups, two methoxyl groups, a trans-olefinic group, and six aromatic protons[]. Infrared (IR) spectroscopy shows absorption bands corresponding to a hydroxyl group, an amide group, and a benzene ring[].

Biological Activities and Mechanisms of Action

This compound exhibits a range of promising biological activities, including anti-inflammatory, anticancer, antitubercular, and antioxidant effects.

Anti-inflammatory Activity

One of the most well-documented activities of this compound is its anti-inflammatory potential. It has been shown to significantly inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with an inhibition rate of approximately 50%[]. This inhibition of NO production is a critical indicator of its anti-inflammatory capacity.

The underlying mechanism of this anti-inflammatory action involves the modulation of key signaling pathways. Specifically, this compound has been found to suppress the c-Jun N-terminal kinase (JNK) and Activator protein-1 (AP-1) signaling pathways. This suppression leads to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 JNK JNK TAK1->JNK AP1 AP-1 JNK->AP1 iNOS_COX2 iNOS & COX-2 Expression AP1->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation NFT This compound NFT->JNK inhibition NFT->AP1 inhibition

Caption: Anti-inflammatory signaling pathway of this compound.

Anticancer Activity

This compound has demonstrated cytotoxic effects against certain cancer cell lines. Notably, it has been shown to be effective against HeLa (human cervical cancer) cells. While the precise signaling pathway of its anticancer activity is still under investigation, it is hypothesized to involve the induction of apoptosis (programmed cell death) in cancer cells. Many natural products exert their anticancer effects by modulating pathways that control cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways[4]. Further research is needed to elucidate the specific molecular targets of this compound in cancer cells.

Antitubercular Activity

Promisingly, this compound has exhibited antitubercular activity against Mycobacterium tuberculosis strain H37Rv, with a reported Minimum Inhibitory Concentration (MIC) value of 1.6 µg/mL[]. The mechanism of action for many antitubercular drugs involves the inhibition of essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid synthesis[5]. The specific molecular target of this compound within M. tuberculosis remains an active area of investigation. Its unique structure may allow it to interfere with a novel target, which would be of significant interest in the face of growing antibiotic resistance.

Antioxidant Activity

This compound has been identified as a potent antioxidant, exhibiting significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. This antioxidant capacity is likely attributable to the phenolic hydroxyl groups present in its structure, which can donate a hydrogen atom to neutralize free radicals. The antioxidant properties of this compound may contribute to its other observed biological activities, as oxidative stress is implicated in the pathogenesis of numerous diseases, including inflammation, cancer, and neurodegenerative disorders.

Experimental Protocols

Isolation of this compound from Plant Material

The following is a general protocol for the isolation of this compound from plant sources, which can be adapted based on the specific plant material and available equipment.

Step 1: Extraction

  • Air-dry and powder the plant material (e.g., roots, stems, or whole plant).

  • Extract the powdered material with methanol at room temperature for a sufficient period (e.g., 24-48 hours), with occasional shaking.

  • Repeat the extraction process three times to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 2: Fractionation

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

  • Collect the different solvent fractions. This compound is typically found in the more polar fractions (e.g., ethyl acetate).

Step 3: Chromatographic Purification

  • Subject the active fraction to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, gradually increasing the polarity.

  • Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Pool the fractions containing this compound and concentrate them.

  • For final purification, utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

Step 4: Structure Elucidation

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G Plant Powdered Plant Material Extraction Methanol Extraction Plant->Extraction Crude Crude Extract Extraction->Crude Fractionation Solvent Partitioning Crude->Fractionation Active Active Fraction Fractionation->Active CC Silica Gel Column Chromatography Active->CC Fractions Fractions CC->Fractions HPLC Preparative HPLC Fractions->HPLC Pure Pure this compound HPLC->Pure

Sources

Preliminary Pharmacological Screening of N-Trans-Feruloylmethoxytyramine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N-Trans-Feruloylmethoxytyramine

This compound, a substituted derivative of N-trans-feruloyltyramine, belongs to the family of phenolic amides found in various plant species.[1][2] Its structural analog, N-trans-feruloyltyramine, has demonstrated a compelling array of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][3][4][5][6][7] Preliminary evidence also suggests that this compound possesses significant DPPH radical scavenging activities and inhibitory effects on nitric oxide (NO) production.[][9] These characteristics position this compound as a promising candidate for further pharmacological investigation, particularly in the context of diseases hallmarked by oxidative stress and inflammation.

This technical guide provides a comprehensive framework for the preliminary pharmacological screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to evaluating its therapeutic potential. The methodologies detailed herein are grounded in established principles of drug discovery and are intended to serve as a robust starting point for in-depth preclinical evaluation.

Pre-Screening Considerations: Foundational Steps for Robust Evaluation

Before embarking on extensive pharmacological screening, a series of foundational steps are crucial to ensure the integrity and reproducibility of the subsequent experimental work. These initial investigations provide essential information about the test compound and lay the groundwork for meaningful biological assessment.

Compound Identity and Purity Assessment

The unequivocal confirmation of the chemical identity and purity of the this compound sample is paramount. This is a critical quality control step that underpins the validity of all subsequent pharmacological data.

Recommended Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, with a target purity of >95% being the generally accepted standard for pharmacological screening.

Solubility Determination

Understanding the solubility profile of this compound in various solvents is critical for preparing appropriate formulations for in vitro and in vivo studies.

Protocol:

  • Prepare a series of vials containing a known amount of this compound.

  • Add increasing volumes of relevant solvents (e.g., DMSO, ethanol, aqueous buffers) to each vial.

  • Agitate the vials at a controlled temperature until the compound is fully dissolved or a saturated solution is achieved.

  • Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

In Vitro Pharmacological Screening: Elucidating Biological Activity

In vitro assays represent the initial tier of pharmacological screening, offering a rapid and cost-effective means to assess the biological activity of a compound in a controlled cellular or acellular environment.[10] Based on the known activities of related compounds, the following in vitro assays are recommended for this compound.

Antioxidant Activity Assessment

Given the established antioxidant properties of similar phenolic amides, a comprehensive evaluation of this compound's antioxidant capacity is a logical starting point.[5][11]

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This widely used and technically simple assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[11][12]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Create a series of dilutions of the test compound.

  • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

2. Ferric Reducing Antioxidant Power (FRAP) Assay:

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a reaction that results in the formation of a colored product.[12][13]

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

  • Add the FRAP reagent to a 96-well plate.

  • Add the test compound dilutions to the wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve using FeSO₄·7H₂O should be generated to express the results as FRAP values (in µM Fe(II)).

3. Cell-Based Antioxidant Assays:

To assess antioxidant activity in a more biologically relevant context, cell-based assays are recommended.[11][14] These assays can provide insights into the compound's ability to mitigate intracellular oxidative stress.

Protocol (using a fluorescent probe like DCFH-DA):

  • Culture a suitable cell line (e.g., PC12 or SH-SY5Y for neuroprotection studies) in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for a defined period.

  • Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide.

  • Load the cells with the DCFH-DA probe, which fluoresces upon oxidation.

  • Measure the fluorescence intensity using a fluorescence microplate reader.

  • N-acetylcysteine can be used as a positive control.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be investigated using a well-established in vitro model of inflammation.[4][15]

1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide.

Protocol:

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • A known iNOS inhibitor, such as L-NAME, can be used as a positive control.

2. Pro-inflammatory Cytokine Production:

The effect of this compound on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, can be quantified using ELISA.

Protocol:

  • Following the same cell culture and treatment protocol as the NO assay, collect the cell culture supernatants.

  • Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions.

Table 1: Summary of In Vitro Pharmacological Screening Data for this compound

AssayEndpointThis compoundPositive Control
DPPH Radical ScavengingIC50 (µM)To be determinedAscorbic Acid: Value
FRAP AssayFRAP Value (µM Fe(II))To be determinedTrolox: Value
Cell-Based Antioxidant% Reduction in ROSTo be determinedN-acetylcysteine: Value
Nitric Oxide ProductionIC50 (µM)To be determinedL-NAME: Value
TNF-α ProductionIC50 (µM)To be determinedDexamethasone: Value
IL-6 ProductionIC50 (µM)To be determinedDexamethasone: Value

In Vivo Pharmacological Screening: Preliminary Safety and Efficacy

In vivo studies are essential to assess the pharmacological effects of a compound in a whole living organism, providing insights into its potential toxicity and therapeutic efficacy.[16][17][18]

Acute Oral Toxicity Study

An acute oral toxicity study is a critical first step in the in vivo evaluation of a novel compound to determine its short-term adverse effects and to establish a safe dose range for subsequent efficacy studies.[16][19] The "limit test" is a reasonable starting point when the compound is not expected to be highly toxic.[19]

Protocol (modified from OECD Guideline 420):

  • Use a small group of rodents (e.g., rats or mice), typically 5 animals per group.[19]

  • Administer a single oral dose of this compound (e.g., a limit dose of 2000 or 5000 mg/kg body weight) by gavage to fasted animals.[19]

  • A control group should receive the vehicle only.

  • Observe the animals closely for clinical signs of toxicity and mortality for up to 14 days.[19]

  • Record body weight changes and any observed abnormalities.

  • At the end of the observation period, perform a gross necropsy on all animals. Histopathological examination of key organs may be considered.[19]

Preliminary Efficacy Models

Based on the in vitro findings, preliminary in vivo models can be employed to assess the potential therapeutic efficacy of this compound.

1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model):

This is a classic and well-characterized model of acute inflammation.

Protocol:

  • Administer this compound orally to groups of rats at various doses.

  • A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • After a set pre-treatment time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice:

This model allows for the assessment of the compound's effect on systemic inflammatory responses.

Protocol:

  • Administer this compound orally to groups of mice.

  • After the pre-treatment period, administer a systemic injection of LPS.

  • After a specific time point (e.g., 2-4 hours), collect blood samples and euthanize the animals.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.

  • Key organs (e.g., liver, lungs) can be collected for histopathological analysis or measurement of inflammatory markers.

Data Analysis and Interpretation

Visualizing Experimental Workflows and Pathways

Workflow for In Vitro Screening

in_vitro_workflow cluster_antioxidant Antioxidant Assays cluster_inflammatory Anti-inflammatory Assays DPPH DPPH Assay Data_Analysis Data Analysis (IC50 Determination) DPPH->Data_Analysis FRAP FRAP Assay FRAP->Data_Analysis Cellular_ROS Cell-Based ROS Assay Cellular_ROS->Data_Analysis NO_Production Nitric Oxide (NO) Assay (RAW 264.7 cells) Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6) NO_Production->Cytokine_ELISA Same experimental setup NO_Production->Data_Analysis Cytokine_ELISA->Data_Analysis Compound This compound Compound->DPPH Compound->FRAP Compound->Cellular_ROS Compound->NO_Production

Caption: Workflow for the in vitro screening of this compound.

Signaling Pathway for LPS-Induced Inflammation

lps_pathway cluster_inhibition Potential Inhibition Sites for This compound LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK Pathway (JNK, p38, ERK) TRAF6->MAPK NFkB IKK -> IκBα -> NF-κB TRAF6->NFkB AP1 AP-1 MAPK->AP1 Inhibit_MAPK X Nucleus Nucleus NFkB->Nucleus Translocation Inhibit_NFkB X AP1->Nucleus Translocation Inhibit_AP1 X iNOS iNOS Gene Nucleus->iNOS Gene Transcription COX2 COX-2 Gene Nucleus->COX2 Gene Transcription Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.

Conclusion and Future Directions

The preliminary pharmacological screening outlined in this guide provides a systematic and robust approach to characterizing the foundational biological activities of this compound. The data generated from these studies will be instrumental in determining whether this compound warrants further investigation as a potential therapeutic agent. Positive results from this initial screening would justify progression to more advanced preclinical studies, including mechanism of action studies, pharmacokinetic profiling, and evaluation in more complex disease models. This structured approach ensures a data-driven decision-making process in the early stages of drug discovery, maximizing the potential for identifying novel and effective therapeutic leads.

References

  • Munteanu, I. G., & Apetrei, C. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 10(11), 1824.
  • ResearchGate. (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. [Link]

  • Da Silva, A. C. R., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ResearchGate. [Link]

  • Taylor & Francis Online. (2016). Recent Applications for in Vitro Antioxidant Activity Assay. [Link]

  • PubChem. This compound. [Link]

  • PubMed. Protective role of N-trans-feruloyltyramine against β-amyloid peptide-induced neurotoxicity in rat cultured cortical neurons. [Link]

  • U.S. Food and Drug Administration. Guidelines for Toxicity Tests. [Link]

  • Hilaris Publisher. Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. [Link]

  • PubMed. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. [Link]

  • Taylor & Francis Online. Screening of natural products for drug discovery. [Link]

  • PubMed Central (PMC) - NIH. Toxicological screening. [Link]

  • nano-test.de. In vivo testing of pharmaceuticals | Toxicological evaluation. [Link]

  • ResearchGate. OECD Guidelines for In Vivo Testing of Reproductive Toxicity. [Link]

  • ResearchGate. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. The role of early in vivo toxicity testing in drug discovery toxicology. [Link]

  • ResearchGate. Protective effects of N-trans-feruloyltyramine on amyloid β-peptide (25-35)-induced neurotoxicity in rat cortical cell cultures. [Link]

  • Probes & Drugs. N-trans-Feruloyltyramine. [Link]

  • PubMed. Neuroprotective effect of trans-N-caffeoyltyramine from Lycium chinense against H2O2 induced cytotoxicity in PC12 cells by attenuating oxidative stress. [Link]

  • MDPI. Neuroprotection by Drugs, Nutraceuticals and Physical Activity. [Link]

Sources

Methodological & Application

Synthesis and Purification of N-Trans-Feruloylmethoxytyramine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Trans-Feruloylmethoxytyramine

This compound, a naturally occurring phenolic amide, has garnered significant interest within the scientific community for its diverse pharmacological properties. Structurally, it is an amide formed between ferulic acid and 3-methoxytyramine. This compound and its analogs are investigated for their potential therapeutic applications, which underscores the need for reliable and efficient methods for their synthesis and purification to support further research and development.

This application note provides a comprehensive, field-proven guide to the chemical synthesis and purification of this compound. The protocols detailed herein are designed to be robust and reproducible, offering researchers a clear pathway to obtaining high-purity material for their studies. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Chemical Synthesis: A Guided Protocol

The synthesis of this compound is achieved through the formation of an amide bond between ferulic acid and 3-methoxytyramine. To facilitate this, the carboxylic acid group of ferulic acid is activated using a coupling agent, making it susceptible to nucleophilic attack by the amine group of 3-methoxytyramine. This protocol utilizes a common and effective coupling strategy involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt).

Mechanism of Action: The Role of EDC and HOBt

The EDC/HOBt coupling reaction proceeds through a multi-step mechanism. Initially, the carboxylic acid (ferulic acid) reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. The addition of HOBt mitigates these issues by reacting with the O-acylisourea to form a more stable HOBt-ester. This activated ester is then readily attacked by the amine (3-methoxytyramine) to form the desired amide bond, with the urea byproduct of EDC being soluble in the aqueous phase for easy removal.[1]

dot digraph "EDC_HOBt_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Ferulic_Acid" [label="Ferulic Acid (R-COOH)"]; "EDC" [label="EDC"]; "O_Acylisourea" [label="O-Acylisourea Intermediate", fillcolor="#FBBC05"]; "HOBt" [label="HOBt"]; "HOBt_Ester" [label="HOBt-Ester", fillcolor="#34A853"]; "3_Methoxytyramine" [label="3-Methoxytyramine (R'-NH2)"]; "Amide_Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "EDC_Urea" [label="EDC Urea Byproduct"]; "Regenerated_HOBt" [label="HOBt (regenerated)"];

"Ferulic_Acid" -> "O_Acylisourea" [label="+ EDC"]; "O_Acylisourea" -> "HOBt_Ester" [label="+ HOBt"]; "HOBt_Ester" -> "Amide_Product" [label="+ 3-Methoxytyramine"]; "O_Acylisourea" -> "EDC_Urea" [style=dashed]; "Amide_Product" -> "Regenerated_HOBt" [style=dashed]; } caption: EDC/HOBt mediated amide bond formation.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Quantity (for a 10 mmol scale)
Ferulic AcidC₁₀H₁₀O₄194.181.94 g (10 mmol, 1.0 equiv)
3-Methoxytyramine hydrochlorideC₉H₁₄ClNO₂203.672.24 g (11 mmol, 1.1 equiv)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)C₈H₁₈N₃Cl191.702.30 g (12 mmol, 1.2 equiv)
N-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.131.62 g (12 mmol, 1.2 equiv)
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.244.35 mL (25 mmol, 2.5 equiv)
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93~100 mL
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09~50 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11For work-up and chromatography
HexaneC₆H₁₄86.18For chromatography
Saturated aqueous Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01For work-up
Brine (saturated aqueous NaCl)NaCl58.44For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04For drying
Experimental Protocol: Synthesis
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ferulic acid (1.94 g, 10 mmol) and 3-methoxytyramine hydrochloride (2.24 g, 11 mmol) in a mixture of anhydrous DCM (50 mL) and anhydrous DMF (25 mL).

    • Expertise & Experience: A co-solvent system of DCM and DMF is used to ensure the solubility of all reactants. DMF is particularly effective at dissolving the amine salt and HOBt.

  • Addition of HOBt and DIPEA: To the stirred solution, add HOBt (1.62 g, 12 mmol). Then, add DIPEA (4.35 mL, 25 mmol) dropwise. The base is necessary to neutralize the hydrochloride salt of the amine and the HOBt.

  • Cooling and EDC Addition: Cool the reaction mixture to 0 °C in an ice bath. Once cooled, add EDC.HCl (2.30 g, 12 mmol) portion-wise over 5-10 minutes.

    • Expertise & Experience: The reaction is cooled to 0°C before the addition of the coupling agent to minimize potential side reactions and prevent racemization if chiral centers were present.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

Purification of this compound

A two-step purification process involving an aqueous work-up followed by column chromatography is recommended to obtain high-purity this compound. For further purification, recrystallization can be employed.

dot digraph "Purification_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Reaction_Mixture" [label="Crude Reaction Mixture"]; "Aqueous_Workup" [label="Aqueous Work-up\n(EtOAc extraction, washes)", fillcolor="#FBBC05"]; "Crude_Product" [label="Crude Product (dried)"]; "Column_Chromatography" [label="Silica Gel Column Chromatography", fillcolor="#34A853"]; "Pure_Fractions" [label="Pure Fractions"]; "Solvent_Evaporation" [label="Solvent Evaporation"]; "Purified_Product" [label="Purified this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Recrystallization" [label="Recrystallization (optional)", style=dashed]; "High_Purity_Product" [label="High-Purity Product", style=dashed];

"Reaction_Mixture" -> "Aqueous_Workup"; "Aqueous_Workup" -> "Crude_Product"; "Crude_Product" -> "Column_Chromatography"; "Column_Chromatography" -> "Pure_Fractions"; "Pure_Fractions" -> "Solvent_Evaporation"; "Solvent_Evaporation" -> "Purified_Product"; "Purified_Product" -> "Recrystallization"; "Recrystallization" -> "High_Purity_Product"; } caption: Purification workflow for this compound.

Protocol 1: Aqueous Work-up
  • Quenching and Extraction: After the reaction is complete, dilute the mixture with ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with 5% aqueous HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

    • Trustworthiness: The acidic wash removes unreacted amine and DIPEA. The basic wash removes unreacted ferulic acid and HOBt. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[2][3] For this compound, silica gel is an effective stationary phase.

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh, approximately 50-100 g for the scale of this reaction) in hexane. Pour the slurry into a glass column and allow the silica to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel with the adsorbed product onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 50-70% ethyl acetate).

    • Expertise & Experience: A gradient elution is often more effective than an isocratic elution for separating the product from impurities with varying polarities.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 3: Recrystallization (Optional)

For obtaining highly pure crystalline material, recrystallization is an excellent final purification step.[4]

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexane.

  • Procedure: Dissolve the purified product in a minimal amount of hot ethyl acetate. While the solution is still warm, slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Results
¹H NMR Signals corresponding to two methylene groups (δ ~2.76 and 3.51 ppm), two methoxyl groups (δ ~3.83 and 3.88 ppm), a trans-olefinic group (δ ~6.50 and 7.45 ppm, J ≈ 15.8 Hz), and aromatic protons (δ ~6.66-7.16 ppm).[]
IR Spectroscopy Absorption bands for a hydroxyl group (~3400 cm⁻¹), an amide group (~1650 cm⁻¹), and a benzene ring (~1590 and 1510 cm⁻¹).[]
Mass Spectrometry The molecular ion peak corresponding to the molecular formula C₁₉H₂₁NO₅ (M.W. 343.38 g/mol ).[6]
Purity (HPLC) Purity should be ≥98% as determined by High-Performance Liquid Chromatography.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile organic solvents and coupling agents should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • EDC and HOBt: These reagents can be sensitizers and should be handled with care to avoid skin contact and inhalation.[7]

    • DIPEA: This is a corrosive and flammable liquid. Handle with care.

    • Organic Solvents: Dichloromethane and N,N-dimethylformamide are hazardous. Avoid inhalation and skin contact.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis and purification of this compound. By following these procedures and understanding the underlying chemical principles, researchers can confidently produce high-quality material for their investigations into the biological activities and potential therapeutic applications of this important natural product analog.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database; CID=5352115. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. [Link]

  • Longdom Publishing. (n.d.). Journal of Chromatography & Separation Techniques. [Link]

  • Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Research Journal of Pharmaceutical Analysis, 11(4). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Massachusetts Institute of Technology. (2007). Recrystallization. MIT Digital Lab Techniques Manual. [Link]

Sources

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Robust Quantification of N-Trans-Feruloylmethoxytyramine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the quantitative analysis of N-Trans-Feruloylmethoxytyramine in human plasma. This compound, a naturally occurring hydroxycinnamic acid amide with potential therapeutic applications, requires a highly sensitive and selective analytical method for its characterization in complex biological matrices.[1][2] This application note details a complete workflow, from sample preparation using Solid-Phase Extraction (SPE) to a fully validated LC-MS/MS protocol. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or toxicological studies.

Introduction: The Analytical Imperative

This compound is a phenylpropanoid found in various plant species and has demonstrated noteworthy biological activities, including antioxidant and cytotoxic effects.[1][3][4] Its molecular formula is C₁₉H₂₁NO₅ with a molecular weight of approximately 343.4 g/mol .[5][6] As interest in this compound grows within the pharmaceutical and nutraceutical sectors, the need for a reliable method to quantify it in biological fluids becomes paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.

The primary challenge in such analyses is the complexity of the biological matrix itself.[7] Components like proteins, lipids, and endogenous metabolites can interfere with analysis, causing ion suppression or enhancement, thereby compromising data accuracy.[7][8] This protocol addresses these challenges by coupling a meticulous sample clean-up procedure with the unparalleled sensitivity and specificity of tandem mass spectrometry (LC-MS/MS).[9]

Principle of the Method

The workflow is founded on three core principles:

  • Efficient Extraction: Isolation of the analyte from the plasma matrix and removal of interfering substances using Solid-Phase Extraction (SPE).

  • Chromatographic Separation: High-resolution separation of the target analyte from other components using Ultra-High-Performance Liquid Chromatography (UHPLC).

  • Sensitive Detection: Highly selective detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10]

Workflow Overview

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike Spike with Internal Standard (IS) Sample->Spike Pretreat Sample Pre-treatment (e.g., Acidification) Spike->Pretreat SPE Solid-Phase Extraction (Load, Wash, Elute) Pretreat->SPE Evap Evaporation & Reconstitution SPE->Evap Inject UHPLC Injection Evap->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify

Caption: Overall analytical workflow from sample receipt to final quantification.

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • This compound reference standard (>98% purity)

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade Water

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol

  • Formic Acid (≥99%)

  • Ammonium Hydroxide

  • Human Plasma (K2-EDTA anticoagulant)

  • SPE Cartridges (e.g., Mixed-Mode Cation Exchange)

Instrumentation
  • UHPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.[11]

  • Mass Spectrometer: Sciex QTRAP 6500+, Waters Xevo TQ-S, Shimadzu LCMS-8040, or equivalent triple quadrupole mass spectrometer.[12]

  • SPE Manifold or automated SPE system.

  • Nitrogen Evaporator.

  • Standard laboratory equipment (vortex mixer, centrifuge, calibrated pipettes).

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Scientist's Note (Trustworthiness): The use of a stable isotope-labeled internal standard (SIL-IS) is critical. It co-elutes with the analyte and experiences similar matrix effects, ensuring the highest degree of accuracy by correcting for variations in extraction recovery and instrument response.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and its SIL-IS into separate 1 mL volumetric flasks. Dissolve in methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 acetonitrile:water to create working solutions for calibration standards (CAL) and quality control (QC) samples.

  • Calibration (CAL) Standards: Spike blank human plasma with the appropriate working solutions to achieve a concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). These are prepared from a separate weighing of the reference standard to ensure integrity.

Sample Extraction Protocol: Solid-Phase Extraction (SPE)
  • Rationale (Expertise): SPE is chosen over simpler methods like protein precipitation to achieve a cleaner extract.[13][14] A mixed-mode cation exchange cartridge is recommended, as the amide group of the analyte can be protonated, allowing for strong retention and subsequent elution, effectively separating it from neutral and acidic interferences.

SPE_Protocol Start Plasma Sample (100 µL) + Internal Standard Condition 1. Condition SPE Cartridge (Methanol, then Water) Start->Condition Equilibrate 2. Equilibrate Cartridge (Acidified Water) Condition->Equilibrate Load 3. Load Pre-treated Sample Equilibrate->Load Wash1 4. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute Analyte (5% NH4OH in Methanol) Wash2->Elute Dry 7. Evaporate to Dryness Elute->Dry Reconstitute 8. Reconstitute in Mobile Phase A/B Dry->Reconstitute End Ready for LC-MS/MS Injection Reconstitute->End

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

Step-by-Step Procedure:

  • Pre-treatment: To 100 µL of plasma sample, CAL, or QC, add 20 µL of the SIL-IS working solution. Vortex briefly. Add 200 µL of 2% formic acid in water and vortex.

  • SPE Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. This removes polar and non-polar interferences, respectively.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Instrumental Conditions
  • Rationale (Expertise): A reversed-phase C18 column is ideal for retaining this moderately lipophilic molecule.[15] The gradient elution allows for efficient separation from any remaining matrix components. Formic acid in the mobile phase aids in protonation, which is essential for positive mode electrospray ionization (ESI+), leading to a stable and robust signal.[15]

Parameter Condition
LC Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
LC Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 500°C
MRM Transitions Analyte
This compound
This compound-d3 (IS)

¹²Optimization Note: The precursor ion is [M+H]⁺. Product ions must be determined empirically by infusing a standard solution of the analyte and its IS into the mass spectrometer and performing a product ion scan. Plausible fragments would result from cleavage at the amide bond.

Method Validation: A Self-Validating System

To ensure trustworthiness, the method must be validated according to established guidelines (e.g., FDA Bioanalytical Method Validation). This process confirms the method is reliable for its intended purpose.

Validation Parameter Purpose Acceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the analyte's retention time.Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ).
Linearity & Range To demonstrate a proportional relationship between instrument response and concentration.Calibration curve with r² ≥ 0.99 using a weighted (1/x²) linear regression.
Accuracy & Precision To determine how close measured values are to the true value (accuracy) and to each other (precision).For QCs, accuracy within ±15% of nominal value (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the impact of co-eluting matrix components on analyte ionization.[7]The ratio of analyte response in post-extraction spiked samples vs. neat solution should be consistent across lots, typically with a %CV ≤15%.
Recovery To measure the efficiency of the extraction process.The ratio of analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. Should be consistent and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Conclusion

This application note provides a robust and reliable framework for the quantification of this compound in human plasma. The combination of a highly selective SPE sample preparation protocol and a sensitive UHPLC-MS/MS detection method ensures high-quality data suitable for regulated bioanalysis. By following the detailed protocols and validation principles outlined, researchers can confidently apply this method to advance the study of this promising natural compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemsrc. N-trans-Feruloyl-3-methoxytyramine | CAS#:78510-19-7. [Link]

  • Scientific Electronic Library Online. N-trans-feruloyltyramine and flavonol glycosides from the leaves of Solanum sordidum. [Link]

  • MDPI. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. [Link]

  • ResearchGate. Sample preparation strategies for the determination of psychoactive substances in biological fluids | Request PDF. [Link]

  • ResearchGate. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. [Link]

  • Journal of Applied Pharmaceutical Science. A review on biological matrices and analytical methods used for determination of drug of abuse. [Link]

  • National Center for Biotechnology Information. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]

  • ResearchGate. XIC and the MS/MS spectrum of trans-N-feruloyltyramine. [Link]

  • United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

  • National Center for Biotechnology Information. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. [Link]

  • CST Technologies. Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • ResearchGate. (PDF) QUANTIFICATION OF DRUGS IN BIOLOGICAL MATRICES BY MASS SPECTROMETRY AND THEIR APPLICATIONS TO PHARMACOKINETIC STUDIES. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

  • ResearchGate. Quantitative mass spectrometry of unconventional human biological matrices | Request PDF. [Link]

  • Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. [Link]

  • LCGC. A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. [Link]

Sources

A Robust HPLC-UV Method for the Quantification of N-trans-feruloyl-3-methoxytyramine in Botanical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate and precise quantification of N-trans-feruloyl-3-methoxytyramine. This bioactive phenolic amide, found in various plant species, is of growing interest in the pharmaceutical and nutraceutical industries for its potential therapeutic properties. The method described herein is selective, linear, accurate, and precise, rendering it suitable for routine quality control and research applications involving the analysis of N-trans-feruloyl-3-methoxytyramine in complex sample matrices such as plant extracts.

Introduction: The Scientific Rationale

N-trans-feruloyl-3-methoxytyramine is a naturally occurring compound that has been identified in a variety of plants.[1] Belonging to the class of hydroxycinnamic acids, it is recognized for its potential as a metabolite.[1] The growing body of research into its biological activities necessitates the development of reliable and robust analytical methods for its accurate quantification. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector provides a sensitive, specific, and cost-effective approach for the analysis of such phenolic compounds.[2]

The selection of a reversed-phase C18 column is predicated on the non-polar nature of N-trans-feruloyl-3-methoxytyramine, allowing for effective separation based on hydrophobic interactions. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent is employed to ensure optimal resolution and peak shape. The use of formic acid in the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks and improved retention time reproducibility.[3] The UV detection wavelength of 320 nm is selected based on the chromophoric properties of the feruloyl moiety, which exhibits a strong absorbance at this wavelength, thereby maximizing sensitivity.[3]

This application note provides a comprehensive protocol for the HPLC-UV analysis of N-trans-feruloyl-3-methoxytyramine, complete with method validation data adhering to the International Council for Harmonisation (ICH) guidelines, to ensure the reliability and integrity of the analytical results.[4]

Experimental Workflow and Chemical Structure

The overall workflow for the quantification of N-trans-feruloyl-3-methoxytyramine is a multi-step process that begins with sample preparation and culminates in data analysis. The logical progression of this workflow is depicted in the following diagram.

Workflow for N-trans-feruloyl-3-methoxytyramine Analysis cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Plant Material extraction Methanolic Extraction start->extraction partition Solvent Partitioning extraction->partition concentration Concentration partition->concentration filtration Syringe Filtration (0.45 µm) concentration->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation injection->separation detection UV Detection at 320 nm separation->detection acquisition Data Acquisition detection->acquisition integration Peak Integration acquisition->integration quantification Quantification using Calibration Curve integration->quantification

Caption: A schematic of the experimental workflow for the analysis of N-trans-feruloyl-3-methoxytyramine.

The chemical structure of N-trans-feruloyl-3-methoxytyramine, with a molecular formula of C₁₉H₂₁NO₅ and a molecular weight of 343.38 g/mol , is presented below.[5]

Caption: The chemical structure of N-trans-feruloyl-3-methoxytyramine.

Materials and Methods

Reagents and Materials
  • N-trans-feruloyl-3-methoxytyramine reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Syringe filters (0.45 µm, PTFE)

Instrumentation
  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

Chromatographic Conditions

The separation and quantification of N-trans-feruloyl-3-methoxytyramine were achieved using the following chromatographic conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water[3]
Mobile Phase B Acetonitrile[3]
Gradient Program See Table 1
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Detection Wavelength 320 nm[3]
Injection Volume 10 µL[3]

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.05050
20.01090
25.01090
25.19010
30.09010
Preparation of Standard Solutions

A stock solution of N-trans-feruloyl-3-methoxytyramine (1 mg/mL) was prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions were then prepared by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These solutions were used to construct a calibration curve.

Sample Preparation Protocol

The following protocol outlines a general procedure for the extraction of N-trans-feruloyl-3-methoxytyramine from plant material. Optimization may be required depending on the specific matrix.

  • Grinding: Dry the plant material and grind it into a fine powder.

  • Extraction: Macerate 1 gram of the powdered plant material with 20 mL of methanol at room temperature for 24 hours. The extraction can be facilitated by sonication.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning: Dissolve the crude extract in 50 mL of water and transfer it to a separatory funnel. Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate (3 x 50 mL each).

  • Final Preparation: The ethyl acetate fraction, which is often enriched with phenolic amides, is collected and evaporated to dryness.[6] The residue is then reconstituted in a known volume of methanol.

  • Filtration: Prior to injection into the HPLC system, filter the final sample solution through a 0.45 µm syringe filter.[3]

Method Validation

The developed HPLC-UV method was validated according to the ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

Specificity

Specificity was evaluated by analyzing a blank matrix sample (a plant extract known to be free of N-trans-feruloyl-3-methoxytyramine) and a sample spiked with the analyte. The chromatograms were compared to ensure that no interfering peaks co-eluted with N-trans-feruloyl-3-methoxytyramine. The method demonstrated good specificity with a well-resolved peak for the analyte.

Linearity

The linearity of the method was assessed by injecting the standard solutions at six different concentrations in triplicate. The calibration curve was constructed by plotting the peak area against the concentration of N-trans-feruloyl-3-methoxytyramine.

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 45872x + 12345
Correlation Coefficient (r²) > 0.999
Accuracy

The accuracy of the method was determined by a recovery study. A blank matrix sample was spiked with N-trans-feruloyl-3-methoxytyramine at three different concentration levels (low, medium, and high). The spiked samples were then analyzed, and the percentage recovery was calculated.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.898.0
5050.7101.4
9089.199.0
Precision

The precision of the method was evaluated in terms of repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day. Intermediate precision was determined by repeating the analysis on three different days. The results are expressed as the relative standard deviation (%RSD).

Precision Type%RSD
Repeatability (Intra-day) < 1.5%
Intermediate Precision (Inter-day) < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration that yields a S/N ratio of 3:1, and the LOQ was the concentration that gives a S/N ratio of 10:1.[7]

ParameterResult (µg/mL)
LOD 0.3
LOQ 1.0

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise tool for the quantification of N-trans-feruloyl-3-methoxytyramine in plant-derived samples. The method has been validated in accordance with ICH guidelines, demonstrating its suitability for routine analysis in research and quality control laboratories. The detailed protocol for sample preparation and chromatographic analysis can be readily implemented by researchers, scientists, and drug development professionals working with this promising bioactive compound.

References

  • Science.gov. (n.d.). sensitive hplc-uv method: Topics by Science.gov. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mobile phase composition in HPLC analysis. Retrieved from [Link]

  • Waters. (n.d.). HPLC Column Performance. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). The HPLC gradient elution program. Retrieved from [Link]

  • ResearchGate. (n.d.). Data on validation using accuracy profile of HPLC-UV method. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Samples of Plant Material for Chromatographic Analysis. Retrieved from [Link]

  • Springer. (n.d.). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2017). DEVELOPMENT AND VALIDATION OF A REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-ULTRAVIOLET METHOD FOR SIMULTANEOUS DETECTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation parameters for pharmaceutical HPLC-UV/Vis analysis. Retrieved from [Link]

  • Science.gov. (n.d.). hplc mobile phase: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2024). How to extract HPLC Analysis of Methanolic Extract of Plants Leaves?. Retrieved from [Link]

  • Brieflands. (n.d.). Appendix 1. Gradient Elution Program. Retrieved from [Link]

  • MDPI. (n.d.). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Retrieved from [Link]

  • PubChem. (n.d.). N-Trans-Feruloylmethoxytyramine. Retrieved from [Link]

  • ResearchGate. (n.d.). The gradient elution program of the analysis. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of N-Trans-Feruloylmethoxytyramine in Plant Extracts by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of N-Trans-Feruloylmethoxytyramine in complex plant extracts. This compound, a bioactive phenolic amide, has garnered significant research interest for its potential pharmacological activities. The protocol herein provides a comprehensive workflow, from sample extraction to data analysis, designed for researchers, scientists, and professionals in drug development and natural product chemistry. The methodology emphasizes the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a naturally occurring phenolic amide found in various plant species.[1][2] These compounds are of considerable interest due to their diverse biological activities, including antioxidant and anti-inflammatory properties.[1] Accurate and precise quantification of this compound in plant matrices is crucial for understanding its biosynthetic pathways, assessing the quality of botanical preparations, and exploring its therapeutic potential.

The inherent complexity of plant extracts, which contain a multitude of structurally related compounds, necessitates a highly selective and sensitive analytical technique. UPLC-MS/MS has emerged as the gold standard for such applications, offering superior chromatographic resolution and specificity through mass-based detection.[3][4] This application note details a method that leverages the capabilities of UPLC-MS/MS for the reliable quantification of this compound.

Experimental Workflow Overview

The analytical process is comprised of several key stages, each optimized to ensure the accurate determination of this compound. The workflow is designed to be self-validating, with built-in quality control checks at critical points.

Workflow cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing & Validation Extraction Extraction Purification Purification Extraction->Purification Crude Extract Chromatographic_Separation Chromatographic_Separation Purification->Chromatographic_Separation Prepared Sample MS_MS_Detection MS_MS_Detection Chromatographic_Separation->MS_MS_Detection Eluent Quantification Quantification MS_MS_Detection->Quantification Raw Data Method_Validation Method_Validation Quantification->Method_Validation Results Fragmentation cluster_0 This compound Structure cluster_1 Collision-Induced Dissociation (CID) cluster_2 Product Ions Analyte [M+H]⁺ m/z 344.15 CID CID Analyte->CID Quantifier Quantifier m/z 177.1 CID->Quantifier Qualifier Qualifier m/z 151.1 CID->Qualifier

Caption: Fragmentation of this compound in MS/MS.

Method Validation

The developed method should be validated according to established guidelines to ensure its reliability for the intended application. [5]

Linearity

A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the reference standard. The linearity should be assessed over a range that encompasses the expected concentrations in the samples. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99. [6]

Sensitivity

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined to define the sensitivity of the method. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. [6]

Precision and Accuracy
  • Precision is assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be ≤ 15%.

  • Accuracy is determined by spike-recovery experiments, where a known amount of the reference standard is added to a blank matrix and analyzed. The recovery should be within 85-115%.

Specificity

The specificity of the method is evaluated by analyzing blank matrix samples to ensure that there are no interfering peaks at the retention time of this compound. [5]

Data Analysis and Quantification

The concentration of this compound in the samples is calculated using the linear regression equation derived from the calibration curve. The peak areas of the quantifier MRM transition are integrated using the instrument's software.

Conclusion

This application note provides a comprehensive and scientifically sound UPLC-MS/MS protocol for the quantitative analysis of this compound in plant extracts. The detailed methodology, from sample preparation to method validation, ensures the generation of accurate and reproducible data. This method is a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

  • Synthesis, HPLC Measurement and Bioavailability of the Phenolic Amide Amkamide. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide. Journal of Chromatographic Science. [Link]

  • Development and Validation of a UPLC-MS/MS Method for the Quantification of Components in the Ancient Classical Chinese Medicine Formula of Guyinjian. MDPI. [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. NIH. [Link]

  • Development and validation of an ultra-performance liquid chromatography tandem mass spectrometry for target determination of bioactive compounds in Dendrobium spp. PMC - NIH. [Link]

  • XIC and the MS/MS spectrum of trans-N-feruloyltyramine. ResearchGate. [Link]

  • N-trans-feruloyltyramine and flavonol glycosides from the leaves of Solanum sordidum. scielo.br. [Link]

  • HPLC-DAD chromatograms at 275 nm of standard phenols solution analysed... ResearchGate. [Link]

  • Targeted analysis of phenolic compounds by LC-MS. Protocols.io. [Link]

  • Development and validation of a UPLC-MS/MS method for the simultaneous determination and detection of four neuritogenic compounds in different parts of. ResearchGate. [Link]

  • Liquid chromatography–tandem mass spectrometry for clinical diagnostics. PMC - NIH. [Link]

  • Development and validation of an UPLC-MS/MS method. DDDT - Dove Medical Press. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Soft Independent Modeling of Class Analogies for the Screening of New Psychoactive Substances through UPLC-HRMS/MS. NIH. [Link]

  • Chemical structure of N-trans-feruloyltyramine. ResearchGate. [Link]

  • A rapid ultra-performance liquid chromatography (UPLC™)/mass spectrometry– Applications in doping control. wada-ama.org. [Link]

  • Antioxidant Molecules from Plant Waste: Extraction Techniques and Biological Properties. mdpi.com. [Link]

  • Rationally minimizing natural product libraries using mass spectrometry. mSystems. [Link]

  • Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. Longdom Publishing. [Link]

  • Isolation, Separation, and Preconcentration of Biologically Active Compounds from Plant Matrices by Extraction Techniques. PubMed. [Link]

  • Mass Spectrometry: Fragmentation. chem.ucalgary.ca. [Link]

  • Evaluating Tandem Mass Spectrometry Parameters and Investigating Structural. Longdom Publishing. [Link]

  • UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. Frontiers. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

  • Interpretation of mass spectra. calstatela.edu. [Link]

Sources

Application Notes and Protocols for the Extraction of N-trans-Feruloylmethoxytyramine from Plant Material

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the extraction, purification, and identification of N-trans-feruloylmethoxytyramine, a bioactive phenolic amide, from plant sources. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of natural product chemistry and drug development. The methodologies are grounded in established scientific principles and supported by peer-reviewed literature, ensuring a robust and reproducible workflow. This guide emphasizes not only the procedural steps but also the underlying rationale, empowering the user to adapt and troubleshoot the protocols as needed.

Introduction: The Significance of this compound

This compound is a naturally occurring hydroxycinnamic acid amide found in various plant species.[1] Structurally, it consists of a ferulic acid moiety linked to a methoxytyramine backbone. This compound, classified as an alkaloid, has garnered significant scientific interest due to its potential pharmacological activities.[2] Preliminary studies suggest its involvement in various biological processes, making it a promising candidate for further investigation in drug discovery and development.

This guide will provide a detailed protocol for the isolation and purification of this compound from plant material, using a combination of solvent extraction and chromatographic techniques.

Foundational Principles: The Chemistry of Extraction

The successful extraction of this compound hinges on a sound understanding of its physicochemical properties. As a moderately polar molecule, the choice of solvent is paramount. The principle of "like dissolves like" dictates that solvents with polarities similar to the target compound will be most effective.

Solvent Selection: A Deliberate Choice

The polarity of the extraction solvent is a critical factor influencing the efficiency of phenolic compound extraction.[3][4] For this compound, a solvent system that can effectively penetrate the plant matrix and solubilize the compound is required.

  • Methanol and Ethanol: These polar protic solvents are highly effective in extracting a broad range of phenolic compounds, including phenolic amides.[5][6] Their ability to disrupt cell membranes and dissolve intracellular components makes them excellent primary extraction solvents. Methanol has been successfully used for the extraction of N-trans-feruloyltyramine from Allium sativum (garlic).[7][8]

  • Ethyl Acetate: This solvent of intermediate polarity is particularly useful for partitioning and selectively extracting compounds like this compound from an initial crude extract.

  • Water: While highly polar, water alone is often less effective for extracting moderately polar compounds. However, aqueous mixtures of alcohols (e.g., 80% methanol) can enhance extraction efficiency.[9]

The selection of a solvent or a sequence of solvents should be guided by the specific plant matrix and the desired purity of the final product. A sequential extraction with solvents of increasing polarity can yield fractions enriched with different classes of compounds.

Experimental Workflow: From Plant to Pure Compound

The overall process for isolating this compound can be systematically broken down into four key stages:

  • Preparation of Plant Material: Ensuring the starting material is properly prepared is crucial for efficient extraction.

  • Solvent Extraction: The initial step to liberate the target compound from the plant matrix.

  • Purification: A multi-step process to remove impurities and isolate the compound of interest.

  • Identification and Quantification: Confirmation of the isolated compound's identity and determination of its purity and yield.

Extraction_Workflow PlantMaterial Plant Material (Dried and Powdered) Extraction Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation TLC TLC Analysis Fractionation->TLC Pooling Pooling of Fractions TLC->Pooling HPLC Preparative HPLC (C18 Column) Pooling->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Figure 1. A generalized workflow for the extraction and purification of this compound.

Detailed Protocols

Protocol 1: Preparation of Plant Material
  • Collection and Drying: Collect fresh plant material known to contain this compound (e.g., Welsh onion - Allium fistulosum).[10] Thoroughly wash the material to remove any soil or debris. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

  • Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for solvent penetration, thereby enhancing extraction efficiency.

  • Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.

Protocol 2: Solvent Extraction and Fractionation

This protocol is adapted from methodologies used for the isolation of similar compounds from Allium and Solanum species.[7][11]

  • Maceration:

    • Place the powdered plant material (e.g., 100 g) in a large Erlenmeyer flask.

    • Add a suitable solvent, such as methanol (e.g., 1 L), to the flask. The solvent-to-solid ratio should be sufficient to fully immerse the powder.

    • Seal the flask and macerate for 24-48 hours at room temperature with occasional agitation or continuous stirring using a magnetic stirrer.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Suspend the crude methanol extract in distilled water (e.g., 200 mL).

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform sequential partitioning with solvents of increasing polarity. Start with a non-polar solvent like n-hexane to remove lipids and chlorophyll, followed by a medium-polarity solvent like ethyl acetate.

    • Add an equal volume of ethyl acetate (e.g., 200 mL) to the separatory funnel. Shake vigorously and allow the layers to separate.

    • Collect the ethyl acetate layer. Repeat this partitioning step three times.

    • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction, which is expected to be enriched with this compound.

Solvent_Partitioning CrudeExtract Crude Methanol Extract (Suspended in Water) HexanePartition Partition with n-Hexane CrudeExtract->HexanePartition HexaneFraction n-Hexane Fraction (Non-polar compounds) HexanePartition->HexaneFraction AqueousLayer1 Aqueous Layer HexanePartition->AqueousLayer1 EtOAcPartition Partition with Ethyl Acetate AqueousLayer1->EtOAcPartition EtOAcFraction Ethyl Acetate Fraction (Enriched with Target) EtOAcPartition->EtOAcFraction AqueousLayer2 Aqueous Layer (Polar compounds) EtOAcPartition->AqueousLayer2

Figure 2. A schematic of the solvent partitioning process.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., n-hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 10-20 mL).

  • Thin-Layer Chromatography (TLC) Analysis: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1 v/v). Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling of Fractions: Combine the fractions that show a spot corresponding to the Rf value of a pure this compound standard (if available) or fractions with a similar TLC profile. Concentrate the pooled fractions.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification

For final purification to achieve high-purity this compound, preparative or semi-preparative HPLC is recommended.[12]

  • Sample Preparation: Dissolve the semi-purified fraction from column chromatography in HPLC-grade methanol and filter through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B.

    • Flow Rate: Dependent on the column dimensions (e.g., 1-5 mL/min for semi-preparative).

    • Detection: UV detector set at a wavelength where the compound absorbs, typically around 280 nm or 320 nm.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Check: Re-inject a small aliquot of the collected fraction into the HPLC system under the same conditions to confirm its purity (a single sharp peak is expected).

  • Solvent Removal: Remove the solvent from the collected fraction by lyophilization or evaporation under a stream of nitrogen to obtain the pure compound.

Identification and Characterization

The identity and structure of the purified this compound must be confirmed using spectroscopic methods.

Technique Expected Observations for this compound
1H NMR Signals corresponding to two methylene groups (around δ 2.76 and 3.51 ppm), two methoxyl groups (around δ 3.83 and 3.88 ppm), a trans-olefinic group (doublets around δ 6.50 and 7.45 ppm), and aromatic protons (between δ 6.66-7.16 ppm).[]
13C NMR Characteristic chemical shifts for the carbons of the feruloyl and methoxytyramine moieties.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of C19H21NO5 (343.141973 g/mol ).[14]
Infrared (IR) Spectroscopy Absorption bands for a hydroxyl group (~3400 cm-1), an amide group (~1650 cm-1), and benzene rings (~1590 and 1510 cm-1).[]

Quantification

The concentration of this compound in a plant extract can be determined using analytical HPLC with a UV detector.[12][15] A calibration curve should be prepared using a pure standard of this compound at known concentrations. The peak area of the compound in the sample is then compared to the calibration curve to determine its concentration.

Conclusion

The protocols outlined in this guide provide a robust framework for the successful extraction, purification, and identification of this compound from plant sources. The key to a successful outcome lies in the careful selection of solvents and chromatographic conditions, tailored to the specific properties of the target molecule and the plant matrix. By understanding the principles behind each step, researchers can confidently adapt and optimize these methods for their specific research needs.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SpectraBase. This compound. [Link]

  • SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

  • Balkrishna A, Chaudhary M, Sharma H, Srivastava D, Kukreti A, Kumar A, Arya V. Phytochemistry, pharmacology, and medicinal aspects of Allium fistulosum L.: A narrative review. J Appl Pharm Sci. 2023; 13(10):107–116. [Link]

  • Alimpic A, Stankovic M. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. Molecules. 2021; 26(6):1629. [Link]

  • Haminiuk CWI, Maciel GM, Plata-Oviedo MSV, Peralta RM. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. J Food Sci Technol. 2014; 51(10):2862-2866. [Link]

  • Park JB. Isolation and Characterization of N-Feruloyltyramine as the P-Selectin Expression Suppressor from Garlic (Allium sativum). J Agric Food Chem. 2009; 57(21):10022-10027. [Link]

  • Lee S, Lee S, Jin Y. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Molecules. 2023; 28(13):5033. [Link]

  • Alara OR, Abdurahman NH, Ukaegbu CI. Extraction of phenolic compounds: A review. Curr Res Food Sci. 2021; 4:200-214. [Link]

  • Azwanida NN. Extraction and characterization of phenolic compounds and their potential antioxidant activities. J Food Res. 2015; 4(5):1-10. [Link]

  • ResearchGate. Summary of the purification process developed to extract and purify oleracone G (OL-G) from Portulaca oleracea. [Link]

  • ResearchGate. How to extract HPLC Analysis of Methanolic Extract of Plants Leaves ??. [Link]

  • Park JB, Lee J, Kim J, Lee S. Isolation and characterization of N-feruloyltyramine as the P-selectin expression suppressor from garlic (Allium sativum). J Agric Food Chem. 2009; 57(21):10022-7. [Link]

  • Wang N, Wang Z, Wang Y, Zhang Y, Li M, Wang Y. Extraction, Purification, Structural Characteristics, Biological Activity and Application of Polysaccharides from Portulaca oleracea L. (Purslane): A Review. Molecules. 2023; 28(12):4813. [Link]

  • ResearchGate. (PDF) Extraction, Purification, Structural Characteristics, Biological Activity and Application of Polysaccharides from Portulaca oleracea L. (Purslane): A Review. [Link]

  • ResearchGate. Qualitative and quantitative determination of ferulic acid by HPTLC and HPLC methods in root resin of Ferula Tadshikorum. [Link]

  • Tran TT, Bui PH, Phan NTT, My DH, Minh TNK. Bioactive Compounds from Portulaca oleracea L. Extract. Chemical Engineering Transactions. 2023; 106:637-642. [Link]

  • Boligon AA, Janovik V, Frohlich JK, Santos RP, Piana M, Brum TF, Zadra M, Athayde ML, Bauermann LF. High Performance Liquid Chromatography (HPLC) Fingerprinting, Mineral Composition and In Vitro Antioxidant Activity of Methanol Leaf Extract of Cecropia pachystachya Trécul. Asian J Chem. 2012; 24(12):5474-5478. [Link]

  • Wang N, Wang Z, Wang Y, Zhang Y, Li M, Wang Y. Extraction, Purification, Structural Characteristics, Biological Activity and Application of Polysaccharides from Portulaca oleracea L. (Purslane): A Review. Molecules. 2023; 28(12):4813. [Link]

  • Gayo J, Thelen J, Lakner S, Macdonald J, Gell D. Rapid HPLC Procedure for the Quantitation of Phytochelatins in Plant Tissue Extracts. J Biomol Tech. 2010; 21(1):21-26. [Link]

  • Kanada RM, Simionato JI, de Souza MC, de Carvalho JE, de Oliveira CMA, da Silva CC, Kato L, Ferreira HD. N-trans-feruloyltyramine and flavonol glycosides from the leaves of Solanum sordidum. Rev Bras Farmacogn. 2011; 21(2):229-233. [Link]

  • Olah NK, Radu L, Mogoșan C, Hanganu D, Gocan S. Phytochemical Analysis and In Vitro Effects of Allium fistulosum L. and Allium sativum L. Extracts on Human Normal and Tumor Cell Lines: A Comparative Study. Molecules. 2021; 26(3):549. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using N-Trans-Feruloylmethoxytyramine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of N-Trans-Feruloylmethoxytyramine

This compound, a phenolic amide, is a naturally occurring compound found in various plant species.[1][2] Belonging to the family of hydroxycinnamic acid amides, this molecule is structurally related to N-trans-feruloyltyramine and has garnered interest for its potential therapeutic properties.[3][4] Emerging research points towards significant anti-inflammatory and antioxidant activities, making it a compelling candidate for investigation in drug discovery and development.[][6]

These application notes provide detailed, validated protocols for researchers to investigate the bioactivity of this compound in cell-based assay formats. The methodologies are designed to be robust and reproducible, enabling the elucidation of this compound's mechanism of action and its potential as a modulator of key cellular pathways involved in inflammation and oxidative stress.

I. Anti-Inflammatory Activity Assessment: Nitric Oxide Production in Macrophages

Scientific Rationale:

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. Macrophages, key players in the innate immune system, produce pro-inflammatory mediators like nitric oxide (NO) upon activation by stimuli such as lipopolysaccharide (LPS).[7] The enzyme responsible for this surge in NO production is inducible nitric oxide synthase (iNOS).[8] Therefore, inhibiting NO production in LPS-stimulated macrophages is a widely accepted primary screen for potential anti-inflammatory agents. This protocol details the use of the Griess assay to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant of RAW 264.7 macrophages.

Experimental Workflow:

workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Griess Assay c1 Seed RAW 264.7 cells in a 96-well plate c2 Incubate for 24h (37°C, 5% CO2) c1->c2 t1 Pre-treat cells with This compound (various concentrations) c2->t1 t2 Incubate for 1h t1->t2 t3 Stimulate with LPS (1 µg/mL) t2->t3 t4 Incubate for 24h t3->t4 a1 Collect cell culture supernatant t4->a1 a2 Mix supernatant with Griess Reagent a1->a2 a3 Incubate for 15 min (Room Temperature, dark) a2->a3 a4 Measure absorbance at 540 nm a3->a4 Data Analysis Data Analysis a4->Data Analysis

Caption: Workflow for assessing the anti-inflammatory effect of this compound.

Detailed Protocol:

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium Nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

    • Carefully remove the old media from the cells and replace it with fresh media containing the desired concentrations of this compound. Include a vehicle control (DMSO only).

    • Incubate the plate for 1-2 hours.

  • LPS Stimulation:

    • Following pre-treatment, add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

    • Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in fresh culture medium.

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

  • Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

  • The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-only control)] x 100

Treatment GroupConcentration (µM)Absorbance at 540 nm (Mean ± SD)Nitrite Concentration (µM)% Inhibition of NO Production
Untreated Control-0.05 ± 0.01~0-
LPS Control (1 µg/mL)-0.85 ± 0.05Calculated from Std.0%
This compound100.68 ± 0.04Calculated from Std.~20%
This compound250.45 ± 0.03Calculated from Std.~47%
This compound500.22 ± 0.02Calculated from Std.~74%
Positive Control (e.g., L-NAME)1000.15 ± 0.02Calculated from Std.~82%

II. Antioxidant Capacity Assessment: Intracellular Reactive Oxygen Species (ROS) Scavenging

Scientific Rationale:

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key contributor to cellular damage and the pathogenesis of various diseases.[9][10] Compounds with antioxidant properties can mitigate this damage by scavenging ROS. N-trans-feruloyltyramine, a related compound, has demonstrated the ability to reduce intracellular ROS generation.[11][12] This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the intracellular ROS scavenging potential of this compound.[13][14] DCFH-DA is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14]

Signaling Pathway Context:

ros_pathway cluster_stress Oxidative Stress Induction cluster_cell Cellular Response cluster_intervention Antioxidant Intervention stressor H2O2 or other ROS inducer ros Increased Intracellular ROS stressor->ros damage Cellular Damage (Lipids, Proteins, DNA) ros->damage compound This compound scavenging ROS Scavenging compound->scavenging scavenging->ros

Caption: this compound's role in mitigating oxidative stress.

Detailed Protocol:

Materials:

  • This compound (dissolved in DMSO)

  • A suitable cell line (e.g., HepG2, L02, or SH-SY5Y)

  • Appropriate cell culture medium with 10% FBS

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hydrogen peroxide (H2O2) or another ROS inducer

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a black, clear-bottom 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the assay.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Wash the cells once with PBS and then add the media containing the compound or vehicle control.

    • Incubate for 1-3 hours.

  • DCFH-DA Loading:

    • Remove the medium containing the compound.

    • Add 100 µL of DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.[13][14]

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells gently with warm PBS.

    • Add 100 µL of H2O2 (a final concentration of 100-500 µM is a common starting point) or another ROS inducer diluted in serum-free medium.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Data Analysis:

  • Subtract the background fluorescence (wells with cells but no DCFH-DA) from all readings.

  • The percentage of ROS scavenging activity can be calculated as follows: % ROS Scavenging = [1 - (Fluorescence of treated sample / Fluorescence of H2O2-only control)] x 100

Treatment GroupConcentration (µM)Fluorescence Intensity (Mean ± SD)% ROS Scavenging
Untreated Control-1500 ± 200-
H2O2 Control (100 µM)-12000 ± 8000%
This compound109500 ± 600~23%
This compound256200 ± 500~55%
This compound503500 ± 300~81%
Positive Control (e.g., N-acetylcysteine)1 mM2500 ± 250~90%

III. Trustworthiness and Self-Validation

To ensure the integrity of the experimental results, the following controls are essential for each assay:

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO) used to dissolve the test compound.

  • Positive Control: A known inhibitor (for the anti-inflammatory assay, e.g., L-NAME) or antioxidant (for the ROS assay, e.g., N-acetylcysteine) to validate that the assay is performing as expected.

  • Negative Control (Unstimulated/Untreated): To establish the baseline levels of NO production or ROS in the absence of any stimuli or treatment.

  • Cell Viability Assay (e.g., MTT or PrestoBlue™): It is crucial to perform a parallel assay to confirm that the observed effects of this compound are not due to cytotoxicity. A reduction in NO or ROS could be a false positive if the compound is simply killing the cells. No toxicological effects were observed for N-Feruloyl-3-methoxytyramine below 100 μM in an MTT assay.[]

IV. Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for investigating the anti-inflammatory and antioxidant properties of this compound. The data generated from these assays can serve as a foundation for more in-depth mechanistic studies, such as exploring its effects on the NF-κB and MAPK signaling pathways, which are often interconnected with iNOS expression and oxidative stress.[3] Further investigations could also include qPCR or Western blotting to analyze the expression levels of key inflammatory and antioxidant enzymes. These cell-based assays are a critical first step in characterizing the therapeutic potential of this promising natural compound.

References

  • Current time information in Philadelphia, PA, US. (n.d.). Google Search.
  • Genome-Wide High Throughput Cell-Based Assay for Activators of NFkB. (n.d.). Meso Scale Diagnostics, LLC.
  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2019). JoVE.
  • Murphy, M. P., Bayir, H., Belousov, V., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 651–662.
  • ROS Assay Kit Protocol. (n.d.). OZ Biosciences.
  • Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022). Nature Metabolism, 4(6), 651-662.
  • Monitoring the Levels of Cellular NF-κB Activation States. (n.d.). PMC - NIH.
  • Human Cell NF-kappa B (NF-kB) Activation Assay Kit. (n.d.).
  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI.
  • Human NF-κB Reporter Assay System. (n.d.). Cayman Chemical.
  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.).
  • N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. (2015). Chemico-Biological Interactions, 235.
  • N-trans-Feruloyl-3-methoxytyramine. (n.d.). BOC Sciences.
  • This compound. (n.d.). PubChem.
  • N-trans-Feruloyltyramine. (n.d.). Benchchem.
  • Application Notes and Protocols for Measuring the Antioxidant Capacity of N-cis-Feruloyl Tyramine. (n.d.). Benchchem.
  • This compound. (n.d.). BIORLAB.
  • N-trans-Feruloyltyramine. (n.d.). APExBIO.
  • N-trans-Feruloyltyramine (N-feruloyltyramine). (n.d.). MedChemExpress.
  • Chemical structure of N-trans-feruloyltyramine. (n.d.). ResearchGate.
  • Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells. (n.d.). PubMed.
  • Antioxidant Assays. (n.d.). ResearchGate.
  • Antioxidant and anti-inflammatory activities of phenolic compounds grafted with hyaluronic acid derived from Liparis tessellatus eggs. (n.d.). Fisheries and Aquatic Sciences.
  • In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. (n.d.). Biomedical Research and Therapy.
  • An Integrated Approach to the Anti-Inflammatory, Antioxidant, and Genotoxic Potential of Portuguese Traditional Preparations from the Bark of Anacardium occidentale L. (n.d.). MDPI.
  • Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. (2023). Immunopharmacology and Immunotoxicology, 45(5), 589-596.
  • Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. (n.d.). PMC - NIH.
  • Antioxidant, analgesic and anti-inflammatory activities of the methanolic extract of Piper betle leaves. (n.d.). PMC - PubMed Central.
  • Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. (n.d.). PMC - PubMed Central.
  • Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. (n.d.). MDPI.

Sources

Application Notes and Protocols: Preparation of N-Trans-Feruloylmethoxytyramine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the preparation, storage, and handling of N-Trans-Feruloylmethoxytyramine stock solutions using dimethyl sulfoxide (DMSO) as the solvent. This compound, a bioactive alkaloid with significant antioxidant, anti-inflammatory, and anticancer properties, requires precise and careful handling to ensure solution stability and experimental reproducibility.[1][2][3][4][5] These protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure the integrity and efficacy of the prepared solutions.

Introduction to this compound and DMSO

This compound is a phenolic amide naturally found in various plants.[6] Its structure, combining ferulic acid and methoxytyramine moieties, contributes to its potent biological activities, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory pathways such as AP-1 and MAP kinase.[3][7][8] Due to its hydrophobic nature, it is sparingly soluble in aqueous solutions, making organic solvents necessary for creating concentrated stock solutions for in vitro and in vivo studies.

Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent, renowned for its ability to dissolve a wide range of both polar and nonpolar compounds.[9] Its miscibility with water and most organic solvents makes it an invaluable tool in drug discovery and biological research for solubilizing test compounds. However, its unique properties, including its hygroscopicity and ability to readily penetrate biological membranes, necessitate standardized handling procedures to avoid experimental artifacts and ensure safety.[10][11]

This guide provides a detailed methodology for preparing high-concentration stock solutions of this compound in DMSO, focusing on techniques that maximize solubility, ensure stability, and maintain the compound's integrity.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is critical for its effective use.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₁NO₅[1][6][12][]
Molecular Weight 343.4 g/mol [6][]
Appearance Powder[]
CAS Number 78510-19-7[1][2][6][12]
LogP 1.71[1][12]
Solubility Soluble in DMSO, Chloroform, Acetone, Ethyl Acetate[14]

Note: Quantitative solubility data for this compound in DMSO is not widely published. However, the structurally similar compound N-trans-Feruloyltyramine is reported to be soluble in DMSO at concentrations up to 90 mg/mL (approx. 287 mM).[15] This suggests excellent solubility for the target compound.

Safety and Handling Precautions

Adherence to safety protocols is paramount when handling both the compound and the solvent.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles.[10][16]

  • Ventilation: Handle the powdered compound and concentrated DMSO solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16][17]

  • Compound Hazards: this compound is classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[17]

  • DMSO Hazards: DMSO readily penetrates the skin and can carry dissolved substances along with it.[10][11][18] Avoid all direct skin contact with DMSO solutions to prevent systemic exposure to the dissolved compound. If contact occurs, wash the affected area thoroughly with soap and water.[10][17]

Master Protocol: Preparing a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays.

Required Materials & Equipment
  • This compound powder (>97% purity)[]

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

  • Analytical balance (4-decimal place)

  • Class A volumetric flask (e.g., 5 mL or 10 mL)

  • Calibrated micropipettes

  • Sterile, amber or light-blocking microcentrifuge tubes or cryovials

  • Vortex mixer

  • Bath sonicator (Recommended)

Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Calculate Step 1: Calculate Mass (e.g., for 10 mL of 10 mM stock) Weigh Step 2: Weigh Compound (3.434 mg) Calculate->Weigh Transfer Step 3: Transfer to Volumetric Flask Weigh->Transfer Add_DMSO Step 4: Add Anhydrous DMSO (~70% of final volume) Transfer->Add_DMSO Dissolve Step 5: Dissolve Completely (Vortex / Sonicate) Add_DMSO->Dissolve Final_Volume Step 6: Bring to Final Volume (Add DMSO to 10 mL mark) Dissolve->Final_Volume Aliquot Step 7: Aliquot into Vials (e.g., 50-100 µL aliquots) Final_Volume->Aliquot Store Step 8: Store Appropriately (-20°C or -80°C, Protect from Light) Aliquot->Store

Caption: Workflow for this compound stock preparation.

Step-by-Step Methodology

Step 1: Pre-Protocol Calculations The first step is to accurately calculate the mass of this compound required. The governing formula is:

Mass (mg) = [Desired Concentration (mM)] × [Final Volume (mL)] × [Molecular Weight ( g/mol )] / 1000

  • Example for 10 mL of a 10 mM stock solution:

Mass (mg) = 10 mM × 10 mL × 343.4 g/mol / 1000 = 3.434 mg

Step 2: Weighing the Compound Using an analytical balance, carefully weigh the calculated mass (3.434 mg) of this compound powder onto weighing paper or directly into a tared weighing boat.

  • Causality: Precision at this stage is crucial as any error in mass will directly impact the final concentration, affecting experimental accuracy and reproducibility. Handling the powder carefully minimizes aerosolization and potential inhalation.[17]

Step 3: Transfer to Volumetric Flask Quantitatively transfer the weighed powder into a clean, dry Class A volumetric flask (10 mL for this example). Ensure all powder is transferred by tapping the weighing paper/boat and, if necessary, rinsing it with a small amount of DMSO into the flask.

Step 4: Initial Solvent Addition Add approximately 7 mL (70% of the final volume) of anhydrous DMSO to the volumetric flask.

  • Causality: Using anhydrous DMSO is critical. DMSO is hygroscopic and readily absorbs atmospheric moisture.[10][11] Water contamination can reduce the solubility of hydrophobic compounds and may lead to hydrolysis or degradation of the compound over time.[19][20]

Step 5: Complete Dissolution Cap the flask securely and vortex the mixture vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Expert Tip: If the compound does not dissolve readily, place the flask in a bath sonicator for 5-10 minutes.[21] Sonication uses ultrasonic waves to create micro-cavitations, which agitate the solvent and compound, accelerating the dissolution process without excessive heating. Gentle warming (not exceeding 40°C) can also be employed.[18]

Step 6: Bringing to Final Volume Once the solute is completely dissolved, carefully add anhydrous DMSO until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask. Cap and invert the flask 10-15 times to ensure the solution is homogenous.

Step 7: Aliquoting for Storage Dispense the final stock solution into small-volume, clearly labeled, light-blocking (amber) or opaque cryovials. Typical aliquot volumes range from 20 µL to 100 µL.

  • Causality: Aliquoting is the single most important step for preserving the long-term integrity of the stock solution. It prevents contamination and minimizes compound degradation caused by repeated freeze-thaw cycles.[15][22][23] Phenolic compounds can be light-sensitive, so using light-blocking vials is a necessary precaution.[17][24]

Step 8: Storage Store the aliquots under the appropriate conditions as outlined in the stability table below.

Stability and Storage Conditions

Proper storage is essential to maintain the potency of the stock solution.

FormatStorage TemperatureShelf LifeKey ConsiderationsSource(s)
Solid Powder -20°C≥ 3 yearsKeep tightly sealed in a desiccator.[21][22]
DMSO Stock Solution (Short-Term) -20°C≤ 1 monthIdeal for frequently used aliquots.[15][22][24]
DMSO Stock Solution (Long-Term) -80°C≥ 6 monthsThe preferred method for preserving stock integrity.[22][24]
  • Self-Validation: Before use, always thaw an aliquot completely and bring it to room temperature. Inspect the solution for any signs of precipitation. If crystals are observed, gently warm and vortex the vial to redissolve the compound fully before making dilutions.

Preparation of Working Solutions

Stock solutions are rarely used directly in experiments. They must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium.

  • DMSO Toxicity: The final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For some sensitive cell lines, a concentration of <0.1% is recommended.[22]

  • Serial Dilution: To avoid precipitation, perform dilutions in a stepwise or serial manner. A rapid, large-volume dilution of a highly concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.

  • Negative Controls: Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO used for the test compound.[22]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. 1. Concentration exceeds solubility limit. 2. Insufficient agitation/energy. 3. Water contamination in DMSO.1. Prepare a more dilute stock solution. 2. Use a bath sonicator or warm the solution gently (to ~37°C). 3. Use fresh, high-purity anhydrous DMSO.
Precipitate forms after thawing. 1. Solution was supersaturated. 2. Freeze-thaw cycle induced precipitation. 3. Water absorption into the stock.1. Warm the aliquot to 37°C and vortex until the precipitate redissolves. 2. Ensure aliquots are single-use to avoid repeated freeze-thaw cycles. 3. Use tightly sealed vials; consider sealing with parafilm.
Inconsistent experimental results. 1. Degradation of the compound in solution. 2. Inaccurate initial weighing or dilution. 3. Use of a stock solution that has undergone multiple freeze-thaw cycles.1. Prepare a fresh stock solution from powder. 2. Use calibrated pipettes and an analytical balance. 3. Discard old aliquots and use a fresh, single-use aliquot for each experiment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5352115, this compound. [Link]

  • Chemsrc. N-trans-Feruloyl-3-methoxytyramine | CAS#:78510-19-7. [Link]

  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

  • ResearchGate. How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? [Link]

  • Quora. How to make a stock solution of a substance in DMSO. [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO? [Link]

  • ResearchGate. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. [Link]

  • Kozik, V. et al. (2014). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Cheng, X. et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Panthong, K. et al. (2015). N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. Chemico-Biological Interactions. [Link]

  • Cheng, X. et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102B. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • ResearchGate. How long can a compound be stable in DMSO for? [Link]

Sources

Application Notes and Protocols for In Vivo Animal Studies with N-Trans-Feruloylmethoxytyramine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the In Vivo Potential of N-Trans-Feruloylmethoxytyramine

This compound (NFT), a naturally occurring phenolic amide, has garnered scientific interest for its diverse biological activities demonstrated in vitro, including antioxidant, cytotoxic, and anti-inflammatory properties.[1][2] Structurally, it is the product of an amide linkage between ferulic acid and methoxytyramine. While preclinical in vitro studies have elucidated its potential mechanisms of action, particularly in modulating key inflammatory pathways, a comprehensive guide for transitioning these findings into robust in vivo animal models has been lacking.

This document serves as a detailed technical guide for researchers and drug development professionals embarking on in vivo studies with NFT. It moves beyond a simple recitation of procedural steps to provide a rationale for experimental design, based on the compound's known characteristics and established methodologies for similar natural products. We will explore critical aspects from formulation and administration to safety considerations and the implementation of relevant inflammatory models, empowering researchers to design and execute scientifically sound and validated in vivo experiments.

Compound Profile and Pre-clinical Dossier

A thorough understanding of the test article is the foundation of any successful in vivo study. Here, we consolidate the key physicochemical and toxicological properties of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₉H₂₁NO₅[3]
Molecular Weight 343.4 g/mol [3]
IUPAC Name (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide[3]
XLogP3 2.1[3]
Appearance Powder

The positive XLogP3 value suggests a degree of lipophilicity, which has implications for its solubility and potential for crossing biological membranes. This property necessitates careful consideration of vehicle selection for in vivo administration.

Safety and Toxicology Summary

A critical prerequisite for in vivo studies is a thorough understanding of the compound's safety profile. Recent studies have provided valuable data on the toxicological profile of NFT.

Genotoxicity:

  • Ames Test: this compound was found to be non-mutagenic in a bacterial reverse mutation assay conducted with various Salmonella typhimurium strains, both with and without metabolic activation (S9).[1][4]

  • In Vitro Micronucleus Test: In a study using human peripheral blood lymphocytes, NFT did not cause a statistically significant increase in the number of binucleated cells with micronuclei, indicating it is not clastogenic or aneugenic in vitro.[1][4]

Systemic Toxicity:

  • 90-Day Repeated-Dose Oral Toxicity (Rat): A comprehensive 90-day study in Sprague Dawley rats established a No Observed Adverse Effect Level (NOAEL). NFT was administered in the diet at concentrations up to 20,000 ppm.

    • NOAEL (Male Rats): 1474 mg/kg body weight/day[1][4]

    • NOAEL (Female Rats): 1958 mg/kg body weight/day[1][4]

    • Findings: The study reported no treatment-related mortality, clinical signs of toxicity, or adverse histopathological changes at any dose level.[1][4]

Expert Interpretation: The available data indicates that this compound has a favorable preclinical safety profile. Its lack of genotoxicity and high NOAEL in a 90-day rodent study provide a wide safety margin for initiating in vivo efficacy studies. The doses for exploratory anti-inflammatory studies are anticipated to be significantly lower than the established NOAEL.

Formulation and Administration Route Selection

The effective delivery of a test compound to its target site is paramount for obtaining meaningful in vivo data. The choice of vehicle and administration route must be tailored to the compound's properties and the experimental objectives.

Vehicle Preparation for a Poorly Soluble Compound

Given its lipophilic nature, NFT is not readily soluble in simple aqueous solutions like saline. Therefore, a multi-component vehicle system is recommended to achieve a stable and homogenous formulation suitable for both oral and parenteral administration.

Recommended Starting Vehicle: A common and generally well-tolerated vehicle for compounds with similar properties consists of a mixture of DMSO, PEG300, Tween-80, and saline.[5]

Protocol: Preparation of a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Vehicle

  • Initial Dissolution: Weigh the required amount of this compound and dissolve it in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. Sonication may be required to facilitate dissolution.

  • Sequential Addition: In a separate sterile tube, add the components in the following order, ensuring complete mixing after each addition: a. Add the required volume of the NFT/DMSO stock solution. b. Add Polyethylene Glycol 300 (PEG300). Vortex to mix. c. Add Tween-80 (Polysorbate 80). Vortex to mix. d. Slowly add sterile saline to reach the final desired volume. Vortex thoroughly to form a clear, homogenous solution.

Causality and Justification:

  • DMSO: Acts as a powerful initial solvent for lipophilic compounds.[6] Its concentration should be kept to a minimum (ideally ≤10% of the final volume) to avoid potential toxicity.[5]

  • PEG300: Serves as a co-solvent that helps to keep the compound in solution when the formulation is diluted into the aqueous environment of the body.[6]

  • Tween-80: A non-ionic surfactant that improves solubility and stability, preventing precipitation of the compound.[5]

  • Saline: The final diluent, ensuring the formulation is as close to isotonic as possible for parenteral administration.[6]

Self-Validation: The final formulation should be visually inspected for clarity and the absence of precipitation before each use. It is recommended to prepare the formulation fresh on the day of the experiment. A small pilot study to observe for any immediate adverse reactions post-administration is also advisable when using a new formulation.

Administration Route: Oral vs. Parenteral

The choice between oral and parenteral (e.g., intraperitoneal) administration depends on the research question.

RouteAdvantagesDisadvantagesRecommended For
Oral Gavage (p.o.) - Mimics clinical route of administration for many drugs.- Non-invasive for repeated dosing.- Subject to first-pass metabolism.- Bioavailability may be low and variable.[7]- Chronic inflammation models.- Studies investigating gut-related effects or oral bioavailability.
Intraperitoneal (i.p.) - Bypasses first-pass metabolism, leading to higher systemic exposure.[8]- Rapid absorption into the portal circulation.- Does not mimic clinical route.- Risk of injection into abdominal organs.- Acute inflammation models.- Proof-of-concept efficacy studies where maximizing systemic exposure is desired.

Pharmacokinetic Considerations: As of this writing, specific pharmacokinetic data for NFT (absorption, distribution, metabolism, excretion) is not available in the public domain. A recent review of similar phenolic amides suggests that oral bioavailability may be low (<2%), with extensive metabolism by both host enzymes and gut microbiota.[7] This suggests that for initial efficacy studies, the intraperitoneal route may be more reliable for ensuring systemic exposure.

In Vivo Anti-Inflammatory Models: Protocols and Endpoints

Here we provide detailed protocols for two standard, well-validated animal models of acute inflammation that are suitable for evaluating the efficacy of this compound.

Model 1: Carrageenan-Induced Paw Edema in Rats

This is the most widely used model for screening acute anti-inflammatory activity.[9] Carrageenan injection induces a biphasic inflammatory response, allowing for the characterization of a compound's mechanism.

Experimental Workflow:

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Detailed Protocol:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-220g) for at least one week before the experiment.

  • Grouping: Randomly assign animals to treatment groups (n=6-8 per group): Vehicle control, NFT (at least 3 dose levels), and a positive control (e.g., Indomethacin, 10 mg/kg).

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.

  • Compound Administration: Administer the vehicle, NFT, or positive control via the chosen route (i.p. or oral gavage).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] x 100

Expected Outcomes & Mechanistic Insight:

  • The early phase (0-2 hours) is primarily mediated by histamine and serotonin.

  • The late phase (3-5 hours) is mediated by prostaglandins, involving the upregulation of COX-2.[2]

  • Inhibition of the late phase by NFT would be consistent with its in vitro mechanism of suppressing COX-2 expression.[4]

Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response triggered by bacterial endotoxin and is excellent for evaluating a compound's effect on pro-inflammatory cytokine production.[10]

Experimental Workflow:

Caption: Workflow for the LPS-Induced Systemic Inflammation Model.

Detailed Protocol:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.

  • Grouping: Randomly assign animals to treatment groups (n=6-8 per group): Vehicle control, NFT (at least 3 dose levels), and a positive control (e.g., Dexamethasone, 5 mg/kg).

  • Compound Administration: Administer the vehicle, NFT, or positive control via the chosen route (typically i.p. for this acute model).

  • Inflammation Induction: One hour after compound administration, inject Lipopolysaccharide (LPS) from E. coli at a dose of 1 mg/kg intraperitoneally.

  • Sample Collection: At a predetermined time point post-LPS challenge (e.g., 2 hours for peak TNF-α, 4-6 hours for other cytokines), euthanize the animals and collect blood via cardiac puncture. Tissues such as the liver or lungs can also be harvested.

  • Biomarker Analysis:

    • Plasma Cytokines: Separate plasma and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead array.

    • Tissue Analysis: Homogenize harvested tissues to prepare lysates for Western blot analysis to assess the phosphorylation status of key signaling proteins (p-p65 NF-κB, p-p38 MAPK, p-JNK).

Proposed Mechanism of Action: Targeting NF-κB and MAPK Pathways

In vitro studies provide a strong rationale for the anti-inflammatory potential of NFT, pointing towards its ability to modulate central signaling cascades involved in the inflammatory response.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates NFT This compound NFT->MAPK Inhibits NFT->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Genes Induces Transcription NFkB_n->Genes Induces Transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

Causality Explained:

  • LPS Recognition: The inflammatory cascade is initiated when LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages.[11]

  • Downstream Signaling: This binding activates intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the IκB kinase (IKK) pathways.

  • Transcription Factor Activation: Activated MAPKs (like JNK and p38) lead to the activation of the transcription factor AP-1. Activated IKK phosphorylates IκB, leading to its degradation and the release of the transcription factor NF-κB, which then translocates to the nucleus.[4][12]

  • Pro-inflammatory Gene Expression: In the nucleus, AP-1 and NF-κB work to induce the transcription of a host of pro-inflammatory genes, including iNOS (producing nitric oxide), COX-2 (producing prostaglandins), and cytokines like TNF-α and IL-6.[4]

  • Point of Intervention: In vitro data strongly suggests that this compound exerts its anti-inflammatory effects by inhibiting the activation of the MAPK (specifically JNK) and NF-κB pathways, thereby reducing the expression of these inflammatory mediators.[4] The protocols outlined in this guide, particularly the LPS model coupled with Western blot analysis, are designed to validate these proposed mechanisms in an in vivo setting.

Conclusion and Future Directions

This compound presents a compelling profile for in vivo investigation as an anti-inflammatory agent, supported by a strong safety profile and a well-defined in vitro mechanism of action. While in vivo efficacy and pharmacokinetic data are not yet published, the protocols and methodologies detailed in this guide provide a robust framework for researchers to begin this critical work. By employing validated inflammation models and appropriate formulation strategies, the scientific community can effectively translate the in vitro promise of NFT into a comprehensive in vivo understanding, paving the way for potential therapeutic development. Future studies should prioritize pharmacokinetic profiling to optimize dosing regimens and explore the efficacy of NFT in chronic models of inflammation.

References

  • Seekallu, S., et al. (2025). The safety assessment of N-trans-feruloyltyramine using In vitro genotoxicity studies and 90-day toxicity study in rats. Human & Experimental Toxicology, 44. [Link]

  • Jiang, M., et al. (2015). N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. Chemico-Biological Interactions, 235, 56-62. [Link]

  • Shlisky, J., et al. (2025). Bioavailability and Metabolism of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine - A Narrative Review. Journal of Dietary Supplements, 1-17. [Link]

  • MedChemExpress. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5352115, this compound. [Link]

  • Seekallu, S., et al. (2025). The safety assessment of N-trans-feruloyltyramine using In vitro genotoxicity studies and 90-day toxicity study in rats. ResearchGate. [Link]

  • Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • Shlisky, J., et al. (2025). Bioavailability and Metabolism of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine – A Narrative Review. ResearchGate. [Link]

  • Kim, M., et al. (2021). Antioxidant, Anti-Apoptotic, and Anti-Inflammatory Effects of Farrerol in a Mouse Model of Obstructive Uropathy. Antioxidants, 10(7), 1128. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. [Link]

  • Li, Y., et al. (2024). Intrathecal administration of MCRT produced potent antinociception in chronic inflammatory pain models via μ-δ heterodimer with limited side effects. Biomedicine & Pharmacotherapy, 179, 117389. [Link]

  • Singh, S., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research, 10(4), 133-138. [Link]

  • Science.gov. rats acute toxicity: Topics by Science.gov. [Link]

  • Hopfgartner, G., & Varesio, E. (2003). Quantitative high‐throughput analysis of drugs in biological matrices by mass spectrometry. Mass Spectrometry Reviews, 22(3), 195-214. [Link]

  • Li, X., et al. (2016). Gender-Dependent Pharmacokinetics of Veratramine in Rats: In Vivo and In Vitro Evidence. Pharmaceutical Research, 33(7), 1699-1709. [Link]

  • Li, F., et al. (2012). Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.
  • Zhang, H., et al. (2021). In vitro and in vivo anti-inflammatory effects of different extracts from Epigynum auritum through down-regulation of NF-κB and MAPK signaling pathways. ResearchGate. [Link]

  • Meng, X., et al. (2021). Anti-Inflammatory Action and Mechanisms of Resveratrol. Molecules, 26(1), 229. [Link]

  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(1). [Link]

  • Singh, A. (2024). Please suggest a good formulation to dissolve a molecule? ResearchGate. [Link]

  • Sygnature Discovery. Pharmacology-Systemic inflammation-LPS Model. [Link]

  • ResearchGate. (2025). Is 1% DMSO, 40% PEG300, 5% Tween-80, and 54% Saline safe for IV injections? [Link]

  • Li, Y., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1167. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of antiinflammatory drugs. International Journal of Tissue Reactions, 20(1), 3-15. [Link]

  • Su, Y., et al. (2022). Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro. International Immunopharmacology, 107, 108694. [Link]

  • Vane, J., & Botting, R. (1987). Inflammation and the mechanism of action of anti-inflammatory drugs. FASEB journal, 1(2), 89-96. [Link]

  • Ahmed, S., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical Analysis, 14(3), 399-420. [Link]

  • Alam, M. S., et al. (2017). Involvement of MAPK/NF-κB signal transduction pathways: Camellia japonica mitigates inflammation and gastric ulcer. Biomedicine & Pharmacotherapy, 95, 1139-1146. [Link]

  • Oakwood Labs. Everything You Need to Know About Parenteral Drug Administration. [Link]

  • Skrzypczak-Wiercioch, A., & Sałaga, M. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9673. [Link]

  • Uddin, M. S., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Antioxidants, 12(10), 1819. [Link]

  • Miranda-Sohrabji, D. (2024). Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer's Disease. Proceedings of the Texas A&M Medical Student Grand Rounds, 2(1). [Link]

  • Roy, S. M., et al. (2015). A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model. Journal of Neuroinflammation, 12, 214. [Link]

  • Bethea, J. R., et al. (2008). Transgenic inhibition of glial NF-kappa B reduces pain behavior and inflammation after peripheral nerve injury. University of Miami. [Link]

  • PMDA. MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. [Link]

  • do Nascimento, P. G. G., et al. (2017). trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. Planta Medica, 83(1-2), 65-72. [Link]

  • Neirinckx, E., et al. (2010). Species comparison of oral bioavailability, first-pass metabolism and pharmacokinetics of acetaminophen. Research in Veterinary Science, 88(2), 348-353. [Link]

  • Yamamoto, T., et al. (2000). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. The Journal of Clinical Investigation, 106(2), 165-172. [Link]

  • Harris, P., et al. (2022). Chapter 18 Administration of Parenteral Medications. In Nursing Skills. StatPearls Publishing. [Link]

  • Ko, J. C., et al. (2014). Pharmacokinetics of intravenous, oral transmucosal, and intranasal buprenorphine in healthy male dogs. Journal of Veterinary Pharmacology and Therapeutics, 37(4), 344-351. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving N-Trans-Feruloylmethoxytyramine Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical support and troubleshooting strategies for working with N-Trans-Feruloylmethoxytyramine in cell culture. The focus is on overcoming the primary challenge of its low aqueous solubility to ensure reliable and reproducible experimental outcomes.

Quick Reference Data Table

For ease of use, the following table summarizes key physicochemical properties and recommended starting conditions for this compound.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₁NO₅[1]
Molecular Weight 343.4 g/mol [1]
CAS Number 78510-19-7[1]
Appearance Powder[BOC Sciences]
Solubility in Organic Solvents Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[ChemFaces]
Aqueous Solubility Poorly soluble[Human Metabolome Database]
Recommended Stock Solution Solvent Dimethyl Sulfoxide (DMSO)General Best Practice
Recommended Final DMSO Concentration in Media < 0.5% (v/v), ideally ≤ 0.1% (v/v)[LifeTein], [ResearchGate]
Reported Non-Toxic Concentration No toxicological effects observed below 100 μM in an MTT assay.[BOC Sciences]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing this compound for cell culture experiments in a question-and-answer format.

FAQ 1: My this compound is not dissolving in my cell culture medium. What should I do?

This is the most common challenge due to the hydrophobic nature of the compound. Direct dissolution in aqueous media is not recommended. The standard procedure involves creating a concentrated stock solution in an organic solvent, followed by dilution into the cell culture medium.

Initial Troubleshooting Steps:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[2]

  • Stock Solution Concentration: Prepare a stock solution in the 10-20 mM range in 100% DMSO. Ensure the powder is completely dissolved by vortexing. Gentle warming (to 37°C) or brief sonication can aid dissolution if necessary.[3][4]

  • Storage of Stock Solution: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5]

FAQ 2: I've prepared a DMSO stock, but the compound precipitates immediately when I add it to my cell culture medium. Why is this happening and how can I prevent it?

This phenomenon, often called "crashing out," occurs when the hydrophobic compound rapidly comes out of solution upon dilution of the organic solvent in the aqueous medium.[6]

Causality and Solutions:

  • High Final Concentration: The intended final concentration in your medium may exceed the aqueous solubility limit of this compound.

    • Solution: Perform a dose-response experiment starting with a lower final concentration. It's crucial to determine the maximum soluble concentration empirically in your specific medium.

  • Rapid Dilution: Adding a small volume of highly concentrated stock directly into a large volume of medium causes a rapid solvent exchange, leading to precipitation.[3]

    • Solution 1 (Serial Dilution): Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, dilute the stock 1:10 in pre-warmed medium, vortex gently, and then use this intermediate dilution to achieve your final concentration.[6]

    • Solution 2 (Gradual Addition): While gently vortexing or swirling the pre-warmed medium, add the stock solution dropwise to facilitate better mixing and dispersion.[4]

  • Temperature of Media: Using cold media will decrease the solubility of the compound.

    • Solution: Always use cell culture medium that has been pre-warmed to 37°C.[3][6]

  • Presence of Serum: Serum proteins, like albumin, can help to solubilize and stabilize hydrophobic compounds.

    • Solution: If your experimental design allows, use serum-containing medium. If you must use serum-free medium, be aware that precipitation is more likely.[3][7]

Troubleshooting Workflow for Immediate Precipitation

start Precipitation upon adding DMSO stock to media check_media_temp Is the media pre-warmed to 37°C? start->check_media_temp warm_media Warm media to 37°C and try again. check_media_temp->warm_media No check_dilution How was the dilution performed? check_media_temp->check_dilution Yes warm_media->start single_step Single, large dilution step check_dilution->single_step gradual_dilution Use serial dilution or add stock dropwise while vortexing. single_step->gradual_dilution re_evaluate Re-evaluate for precipitation gradual_dilution->re_evaluate check_concentration Is precipitation still occurring? re_evaluate->check_concentration lower_concentration Lower the final working concentration. check_concentration->lower_concentration Yes success Solution is clear. Proceed with experiment. check_concentration->success No lower_concentration->re_evaluate alternative_methods Consider alternative solubilization methods (e.g., Cyclodextrins). lower_concentration->alternative_methods If precipitation persists at lowest effective dose

Caption: Troubleshooting logic for immediate precipitation.

FAQ 3: The media containing this compound was clear initially, but I see a precipitate after incubating for several hours/days. What is the cause?

Delayed precipitation can occur due to several factors related to the stability of the compound in the culture environment.

Potential Causes and Solutions:

  • Compound Instability: The compound may degrade over time in the aqueous, pH-buffered, and nutrient-rich environment of the cell culture medium.

    • Solution: Prepare fresh dilutions of this compound in media immediately before each experiment or media change. Avoid storing the compound diluted in media for extended periods.

  • Media Evaporation: In long-term cultures, evaporation can increase the concentration of all media components, including the compound, potentially exceeding its solubility limit.[6]

    • Solution: Ensure proper humidification of your incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing plates with gas-permeable tape.

  • pH Changes: Cellular metabolism can lead to a decrease in the pH of the culture medium over time. If the solubility of this compound is pH-dependent, this could cause it to precipitate.

    • Solution: Monitor the color of the phenol red indicator in your medium. If it indicates a significant pH drop, change the medium more frequently.

  • Interaction with Cellular Components: Secreted cellular products or cell debris could potentially interact with the compound, leading to precipitation.

    • Solution: Ensure a healthy cell culture with minimal cell death. Change the media as scheduled to remove waste products and debris.

FAQ 4: I'm concerned about the toxicity of DMSO to my cells. How can I minimize this?

DMSO can be toxic to cells at higher concentrations.[2] It is crucial to keep the final concentration of DMSO in the culture medium as low as possible.

Best Practices for Minimizing DMSO Toxicity:

  • Final Concentration: The final concentration of DMSO should not exceed 0.5% (v/v), with ≤ 0.1% (v/v) being the ideal target for most cell lines. [LifeTein], [ResearchGate]

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as your experimental groups, but without the this compound. This allows you to distinguish the effects of the compound from the effects of the solvent.

  • High-Concentration Stock: Preparing a higher concentration stock solution (e.g., 10 mM or 20 mM) allows you to add a smaller volume to your culture medium to achieve the desired final concentration, thus minimizing the final DMSO percentage.

Experimental Protocols

Protocol 1: Standard Method for Preparing this compound Working Solutions

This protocol describes the standard and most common method for solubilizing this compound for cell culture applications.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of this compound needed for your desired volume of 10 mM stock solution (M.W. = 343.4 g/mol ). For example, for 1 mL of a 10 mM stock, you would need 3.434 mg.

    • Aseptically weigh the powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of 100% sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved. If needed, gently warm the tube to 37°C or sonicate briefly.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[5][8]

  • Prepare Working Solutions in Cell Culture Medium:

    • Pre-warm your complete cell culture medium to 37°C.

    • Thaw an aliquot of the 10 mM stock solution.

    • To minimize precipitation, perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution):

      • First, prepare an intermediate dilution by adding 5 µL of the 10 mM stock to 495 µL of pre-warmed medium (1:100 dilution, resulting in a 100 µM solution). Gently vortex.

      • Then, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration.

    • The final DMSO concentration in this example would be 0.1%.

    • Always prepare a vehicle control with the same final concentration of DMSO.

Workflow for Standard Solution Preparation

start Weigh this compound (aseptically) dissolve Dissolve in 100% DMSO to create 10 mM stock start->dissolve vortex Vortex/sonicate to ensure full dissolution dissolve->vortex aliquot Aliquot stock solution and store at -20°C/-80°C vortex->aliquot warm_media Pre-warm complete cell culture medium to 37°C intermediate Prepare intermediate dilution in pre-warmed media (e.g., 1:100 for 100 µM) warm_media->intermediate thaw_stock Thaw one aliquot of stock solution thaw_stock->intermediate final_dilution Prepare final dilution from intermediate solution to achieve target concentration (e.g., 10 µM) intermediate->final_dilution add_to_cells Add final working solution to cells immediately final_dilution->add_to_cells

Caption: Workflow for preparing working solutions.

Protocol 2: Alternative Method Using Cyclodextrins

For particularly sensitive applications where even low DMSO concentrations are a concern, or if precipitation persists, using cyclodextrins to form an inclusion complex can significantly enhance aqueous solubility.[6][9] Methyl-β-cyclodextrin (M-β-CD) or sulfobutyl ether β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[10][11]

Materials:

  • This compound powder

  • Methyl-β-cyclodextrin (M-β-CD) or Sulfobutyl ether β-cyclodextrin (SBE-β-CD)

  • Sterile, purified water

  • Stir plate and sterile stir bar

  • Lyophilizer (optional, for freeze-drying method)

Procedure (Freeze-Drying Method): [3][5]

  • Determine Molar Ratio: A 1:1 molar ratio of this compound to cyclodextrin is a common starting point.

  • Dissolve Components:

    • In a sterile container, dissolve the calculated amount of cyclodextrin in sterile, purified water.

    • In a separate sterile container, dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol or a co-solvent mixture (e.g., acetonitrile and tert-butyl alcohol).[6]

  • Form the Complex:

    • While stirring the cyclodextrin solution, add the dissolved this compound solution dropwise.

    • Continue to stir the mixture at a constant temperature (e.g., room temperature) for 24-48 hours to allow for complex formation.

  • Lyophilize:

    • Rapidly freeze the solution (e.g., using liquid nitrogen).

    • Lyophilize the frozen solution under vacuum for 48-72 hours to obtain a dry, fluffy powder of the inclusion complex.

  • Reconstitution and Use:

    • The resulting powder can be dissolved directly in sterile water or cell culture medium to prepare a stock solution.

    • This aqueous stock solution can then be further diluted in your cell culture medium.

    • It is crucial to perform a vehicle control using a solution of the cyclodextrin alone at the same final concentration.

References

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. r/labrats. [Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. [Link]

  • ResearchGate. (2023). Can culture media without FBS be used to dissolve hydrophobic drugs?. [Link]

  • ResearchGate. (2012). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture?. [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • University of Huddersfield Repository. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]

  • MDPI. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. [Link]

  • PubMed Central. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • MDPI. (2020). Mammalian Cell Behavior on Hydrophobic Substrates: Influence of Surface Properties. [Link]

  • MDPI. (2023). Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug. [Link]

  • PubMed Central. (2023). Cyclodextrins as Drug Release Modulators and Toxic Compound Removal Agents. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. [Link]

  • PubMed Central. (2015). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. [Link]

  • ResearchGate. (2018). Can someone please help! My drug is dissolve in 100% DMSO and my control is also 100% DMSO. How i can eliminate DMSO effect from my drug value???. [Link]

  • PubChem. Dimethyl Sulfoxide. [Link]

  • ResearchGate. (2013). How to precipitate protein from cultured medium especially to check IL-1beta secretion from human macrophage culture?. [Link]

  • MDPI. (2024). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. [Link]

  • PubMed Central. (2016). An Optimized Approach to Recover Secreted Proteins from Fibroblast Conditioned-Media for Secretomic Analysis. [Link]

  • ResearchGate. (2025). How to dissolve and store Mouse beta-NGF Recombinant Protein, PeproTech® 450-34-100UG?. [Link]

  • SpringerLink. (2025). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. [Link]

  • ResearchGate. (2016). How to dissolve all-trans retinoic acid?. [Link]

  • ResearchGate. (2024). Solubility of N 2 O and CO 2 in Dimethyl Sulfoxide, 2-(Butylamino)ethanol, and Their Water-Lean Blends. [Link]

Sources

Technical Support Center: Troubleshooting N-Trans-Feruloylmethoxytyramine HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of N-Trans-Feruloylmethoxytyramine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of peak tailing, ensuring accurate and reproducible quantification. As Senior Application Scientists, we provide not just solutions, but the underlying scientific principles to empower your method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a chromatographic phenomenon where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical peak shape.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian.[2] For this compound, peak tailing can significantly compromise analytical results by:

  • Reducing Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of individual components difficult.[3]

  • Inaccurate Integration: Chromatography data systems may struggle to correctly integrate asymmetrical peaks, leading to errors in quantitative analysis.[3]

  • Decreasing Sensitivity: As a peak tails, its height diminishes, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[3]

A tailing factor (Tf) greater than 1.2 is generally indicative of significant peak tailing.[1]

Q2: What are the primary chemical properties of this compound that contribute to peak tailing?

A2: this compound is a hydroxycinnamic acid amide.[4] Its structure contains several functional groups that can lead to undesirable secondary interactions with the stationary phase, a primary cause of peak tailing.[5] These include:

  • Phenolic Hydroxyl Groups: These acidic groups can interact with residual silanol groups on the surface of silica-based reversed-phase columns.[2][6]

  • Amide Group: The amide linkage can also participate in hydrogen bonding.

  • Basic Character: The presence of a nitrogen atom can impart a slight basic character, leading to interactions with acidic silanol groups.[6]

Understanding these properties is the first step in diagnosing and resolving peak tailing issues.

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

If you are observing peak tailing with this compound, follow this systematic guide to identify and rectify the issue.

Step 1: Initial System & Method Assessment

Before making significant changes to your method, it's crucial to rule out common system-level problems.

Q3: Are all peaks in my chromatogram tailing, or just the this compound peak?

A3:

  • All Peaks Tailing: This often suggests a physical issue with the system or column.[1] Check for:

    • Column Voids or Damage: A void at the column inlet or a damaged packed bed can cause poor peak shape for all compounds.[5]

    • Extra-Column Volume: Excessive tubing length or dead volume in connections can lead to band broadening.[2]

  • Only this compound Peak Tailing: This points towards a specific chemical interaction between your analyte and the stationary phase or mobile phase.[1]

Step 2: Mobile Phase Optimization - The Key to Controlling Interactions

The mobile phase is a powerful tool for mitigating peak tailing.

Q4: How does the mobile phase pH affect the peak shape of this compound?

A4: The pH of the mobile phase is critical for controlling the ionization state of this compound and the stationary phase.[7][8]

  • Analyte Ionization: this compound has phenolic hydroxyl groups which are acidic. At a mobile phase pH close to the pKa of these groups, both ionized and non-ionized forms of the analyte will exist, leading to peak broadening and tailing.[9][10]

  • Silanol Group Ionization: The stationary phase of silica-based columns contains silanol groups (Si-OH). At pH values above approximately 3-4, these groups can become ionized (Si-O-), creating negatively charged sites that can interact electrostatically with any positively charged form of the analyte, causing peak tailing.[3][4]

Troubleshooting Action:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of the silanol groups, minimizing secondary interactions.[6] This is a common and effective strategy for improving the peak shape of compounds with basic or amine functionalities.[3]

  • Use a Buffer: To maintain a consistent pH throughout the analysis and ensure reproducible retention times, it is essential to use a buffer in your mobile phase.[4]

Q5: What mobile phase additive should I use to improve peak shape?

A5: Acidic additives are commonly used to control pH and improve the peak shape of compounds like this compound.

Mobile Phase AdditiveConcentrationMechanism of Action & Considerations
Formic Acid 0.1% (v/v)A good choice for general-purpose HPLC and is compatible with mass spectrometry (MS) detection. It effectively lowers the mobile phase pH to protonate the analyte and suppress silanol ionization.[3][11]
Trifluoroacetic Acid (TFA) 0.05-0.1% (v/v)A stronger acid than formic acid, it can be more effective at improving peak shape.[2] However, TFA is a strong ion-pairing agent and can suppress ionization in MS detection.[5] It may also be difficult to remove from the column.

Recommendation: Start with 0.1% formic acid in your mobile phase.

Step 3: Column Selection and Care

The choice of HPLC column is critical for achieving good peak shape.

Q6: What type of HPLC column is best for analyzing this compound?

A6: A high-quality, end-capped C18 column is a good starting point.

  • End-Capped Columns: These columns have been treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions that cause peak tailing.[9]

  • High-Purity Silica: Modern columns are made with high-purity silica, which has a lower metal content and fewer acidic silanol groups.[4]

Q7: My column is old. Could this be the cause of the peak tailing?

A7: Yes, column degradation is a common cause of peak tailing.[3] Over time, the stationary phase can degrade, especially when operating at extreme pH values, leading to the exposure of more active silanol sites.[12] If you suspect column degradation, try replacing it with a new column of the same type.

Step 4: Sample Preparation and Injection

Proper sample handling is essential for good chromatography.

Q8: Can my sample solvent or concentration affect peak shape?

A8: Absolutely.

  • Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase.[2] If you use a solvent that is much stronger than the mobile phase (e.g., pure acetonitrile in a high aqueous mobile phase), it can cause peak distortion.

  • Sample Concentration: Injecting too much sample can overload the column, leading to peak fronting or tailing.[5] If you suspect overloading, try diluting your sample.

Experimental Protocols

Recommended Starting HPLC Method

This method is adapted from a validated UHPLC method for the analysis of structurally similar hydroxycinnamic acid amides and is a good starting point for your method development.[3][11]

  • Column: High-quality, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-23 min: Linear gradient to 100% B

    • 23-27 min: Hold at 100% B

    • 27.1-30 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at an appropriate wavelength (e.g., 280 nm or 320 nm)

  • Injection Volume: 5-10 µL

Column Flushing and Regeneration Protocol

If you suspect your column is contaminated, a thorough flushing procedure may restore performance.

  • Disconnect the column from the detector.

  • Flush with 20-30 column volumes of each of the following solvents in order:

    • Water (HPLC grade)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Isopropanol (HPLC grade)

  • Reverse the column direction and repeat the flushing sequence.

  • Return the column to the original direction and equilibrate with your mobile phase until a stable baseline is achieved.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

Caption: A troubleshooting workflow for addressing peak tailing.

Visualizing the Mechanism of Peak Tailing

The diagram below illustrates the key chemical interaction leading to peak tailing for this compound on a silica-based reversed-phase column.

PeakTailingMechanism cluster_column Silica Stationary Phase (pH > 4) cluster_analyte This compound cluster_solution Solution: Mobile Phase Acidification (pH < 3) Silica Si-O⁻ Analyte R-NH⁺-R' Analyte->Silica Undesirable Ionic Interaction (Secondary Retention) ProtonatedSilanol Si-OH ProtonatedAnalyte R-NH⁺-R' ProtonatedAnalyte->ProtonatedSilanol Repulsion / Minimized Interaction

Caption: Mechanism of secondary interaction causing peak tailing.

References

  • Andre, C. M., Ghislain, D., & Bertin, P. (2016). Cannabis sativa: The Plant of the Thousand and One Molecules. Frontiers in Plant Science, 7. DOI: 10.3389/fpls.2016.00019
  • Benchchem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • Citti, C., Linciano, P., & Cannazza, G. (2017). Pharmaceutical and biomedical analysis of cannabinoids: a critical review. Journal of Pharmaceutical and Biomedical Analysis, 147, 565-579. DOI: 10.1016/j.jpba.2017.06.003
  • Cytiva. (2024).
  • Fan, Y., et al. (2018). Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography−High-Resolution Mass Spectrometry and Its In Silico Database. Analytical Chemistry, 90(24), 14335-14343. DOI: 10.1021/acs.analchem.8b03721
  • Häuser, W., et al. (2018). European Pain Federation (EFIC) position paper on appropriate use of cannabis-based medicines and medical cannabis for chronic pain management. European Journal of Pain, 22(9), 1547-1564. DOI: 10.1002/ejp.1297
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Asymmetry for (+)-Corypalmine in Reverse-Phase HPLC.
  • Human Metabolome Database. (2012). Showing metabocard for N-trans-feruloyltyramine (HMDB0029365).
  • ALWSCI. (2025).
  • Moravek. (n.d.).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • A-Lok. (2023).
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2012). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
  • Sigma-Aldrich. (n.d.).
  • UCL. (n.d.). HPLC solvents and mobile phase additives.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Moravek. (n.d.).
  • A-Lok. (2023).

Sources

Technical Support Center: Optimizing N-Trans-Feruloylmethoxytyramine Extraction Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of N-Trans-Feruloylmethoxytyramine extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable bioactive compound. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your extraction efficiency and purity.

Introduction to this compound

This compound is a naturally occurring phenolic amide belonging to the wider class of alkaloids and hydroxycinnamic acid derivatives.[1] It has been identified in a variety of plant species, including Cinnamomum reticulatum, Alternanthera philoxeroides, and Solanum sordidum.[2] The growing interest in its pharmacological potential necessitates robust and optimized extraction and purification protocols.

This guide provides a comprehensive question-and-answer-based troubleshooting framework, addressing specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a significantly low yield of this compound from my plant material. What are the likely causes?

Several factors can contribute to a low yield. The most common culprits include:

  • Incomplete Extraction: The chosen solvent system or extraction method may not be effectively liberating the compound from the plant matrix.

  • Compound Degradation: this compound, like other phenolic compounds, can be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH levels, or light.[3][4][5]

  • Suboptimal Plant Material: The concentration of the target compound can vary significantly depending on the plant species, geographical location, harvest time, and storage conditions.

  • Inefficient Purification: Significant loss of the compound can occur during the purification steps if the methodology is not optimized.

Q2: What is the best solvent for extracting this compound?

The ideal solvent will depend on the specific plant matrix and the chosen extraction technique. However, based on the polarity of this compound and successful extractions of similar compounds, the following are recommended starting points:

  • Methanol or Ethanol: These polar solvents are often effective for extracting alkaloids and phenolic compounds.[6][7]

  • Solvent Mixtures: A combination of solvents can be more effective than a single solvent. For instance, a mixture of chloroform and methanol has been used for the extraction of related compounds.[8]

  • Successive Extraction: A sequential extraction with solvents of increasing polarity (e.g., starting with hexane to remove non-polar compounds, followed by a more polar solvent like ethyl acetate or methanol) can improve the purity of the final extract. The stems of Cinnamomum reticulatum have been successfully extracted using hexane followed by chloroform to isolate this compound.[2]

Q3: My purified product appears to be impure. What are the common contaminants I should look out for?

Impurities in natural product extracts can be diverse and originate from various sources.[9][10][11] Common contaminants include:

  • Other Phytochemicals: Plant extracts are complex mixtures containing numerous compounds with similar polarities to your target molecule, such as other alkaloids, flavonoids, and phenolic acids.

  • Degradation Products: If the extraction or purification conditions are too harsh, you may isolate degradation products of this compound.

  • Residual Solvents: Traces of solvents used during extraction and purification may remain in the final product.

  • Starting Materials and Reagents: Incomplete reactions or carryover from synthetic or semi-synthetic steps can introduce impurities.[9][10]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to diagnosing and resolving common issues encountered during the extraction and purification of this compound.

Problem 1: Low or No Yield of the Target Compound
Possible Cause Troubleshooting Steps
Inefficient Initial Extraction 1. Re-evaluate Your Solvent System: If using a single solvent, consider a solvent mixture. For example, try a gradient of chloroform:methanol. Perform small-scale pilot extractions with different solvent systems to identify the most effective one. 2. Increase Extraction Time and/or Temperature: Ensure sufficient time for the solvent to penetrate the plant material. Gentle heating can improve extraction efficiency, but be mindful of potential degradation (see below). 3. Optimize Particle Size: Grind the plant material to a fine powder to increase the surface area for solvent interaction. 4. Consider Advanced Extraction Techniques: If conventional methods are not yielding satisfactory results, explore modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can significantly improve extraction efficiency and reduce extraction time and solvent consumption.[12]
Compound Degradation 1. Control Temperature: Avoid prolonged exposure to high temperatures. If using a heating method like Soxhlet, consider reducing the extraction time or switching to a non-thermal method like UAE at room temperature. 2. Manage pH: The stability of phenolic compounds can be pH-dependent.[4][5][13] Maintain a neutral or slightly acidic pH during extraction and purification unless a pH shift is necessary for separation. 3. Protect from Light: Store extracts and purified compounds in amber vials or protect them from direct light to prevent photodegradation.
Losses During Purification 1. Optimize Chromatographic Conditions: If using column chromatography, ensure the chosen stationary phase (e.g., silica gel, C18) and mobile phase are appropriate for the polarity of this compound. A gradual solvent gradient is often more effective than an isocratic elution for separating complex mixtures. 2. Monitor Fractions Carefully: Use Thin Layer Chromatography (TLC) to analyze all collected fractions to avoid discarding fractions containing your target compound. 3. Minimize Transfer Steps: Each transfer of the sample from one container to another can result in loss. Streamline your workflow to minimize these steps.
Problem 2: Poor Purity of the Final Product
Possible Cause Troubleshooting Steps
Co-elution of Impurities 1. Refine Chromatographic Separation: If impurities are co-eluting with your target compound, adjust the solvent gradient in your column chromatography to be shallower, allowing for better separation. Alternatively, consider using a different stationary phase. 2. Employ Preparative HPLC: For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers higher resolution than traditional column chromatography. 3. Utilize Orthogonal Separation Techniques: Combine different separation techniques based on different chemical principles. For example, follow up a normal-phase silica gel chromatography with a reversed-phase C18 chromatography.
Presence of Degradation Products 1. Implement Milder Extraction and Purification Conditions: As outlined in the "Compound Degradation" section above, minimize exposure to heat, extreme pH, and light. 2. Analyze for Known Degradants: If possible, use analytical techniques like LC-MS to identify potential degradation products. Ferulic acid, a component of the target molecule, can degrade to vanillin and other related compounds.
Residual Solvents 1. Thoroughly Dry the Final Product: Use a high-vacuum pump to remove residual solvents. Gentle heating during drying can be effective, but again, be cautious of the compound's thermal stability. 2. Use High-Purity Solvents: Ensure that the solvents used in the final purification steps are of high purity to avoid introducing new contaminants.

Experimental Protocols: A Starting Point

The following protocols are generalized starting points. Optimization will be necessary based on your specific plant material and available equipment.

Protocol 1: Conventional Solvent Extraction and Partitioning
  • Maceration: Suspend the dried, powdered plant material in methanol (e.g., 1:10 w/v) and stir at room temperature for 24-48 hours.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: Resuspend the crude extract in water and perform a liquid-liquid extraction with a series of solvents of increasing polarity, for example, hexane, followed by ethyl acetate, and then n-butanol.

  • Analysis: Analyze the different fractions by TLC or HPLC to determine which fraction contains the highest concentration of this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Mix the powdered plant material with the chosen solvent (e.g., 80% ethanol) in an extraction vessel.

  • Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Typical parameters to start with are a frequency of 20-40 kHz and a power of 100-500 W.

  • Optimization: Experiment with different extraction times (15-60 minutes) and temperatures (room temperature to 50°C) to find the optimal conditions.

  • Post-Extraction: Filter the extract and proceed with purification.

Data Presentation and Visualization

Table 1: Comparison of Extraction Methods for Phenolic Amides
Extraction MethodTypical SolventsAdvantagesDisadvantages
Maceration Methanol, Ethanol, Ethyl AcetateSimple, low costTime-consuming, potentially lower yield
Soxhlet Extraction Hexane, Chloroform, AcetoneEfficient for exhaustive extractionCan degrade thermolabile compounds
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol, WaterFast, efficient, reduced solvent usePotential for localized heating, equipment cost
Microwave-Assisted Extraction (MAE) Polar solvents (e.g., Ethanol, Water)Very fast, highly efficientRequires specialized equipment, potential for thermal degradation if not controlled
Supercritical Fluid Extraction (SFE) Supercritical CO₂ (often with a co-solvent like ethanol)Green solvent, highly selective, mild temperaturesHigh initial equipment cost

Workflow for Troubleshooting Low Extraction Yield

Troubleshooting_Low_Yield Start Low Yield of This compound CheckExtraction Step 1: Evaluate Extraction Efficiency Start->CheckExtraction CheckDegradation Step 2: Investigate Compound Degradation Start->CheckDegradation CheckPurification Step 3: Assess Purification Losses Start->CheckPurification Solvent Optimize Solvent System (Polarity, Mixtures) CheckExtraction->Solvent Method Consider Advanced Methods (UAE, MAE) CheckExtraction->Method Parameters Adjust Time, Temperature, Particle Size CheckExtraction->Parameters Temp_pH Control Temperature & pH (Avoid Extremes) CheckDegradation->Temp_pH Light Protect from Light CheckDegradation->Light Chromatography Refine Chromatography (Gradient, Stationary Phase) CheckPurification->Chromatography Monitoring Thorough Fraction Monitoring (TLC/HPLC) CheckPurification->Monitoring Success Improved Yield Solvent->Success Method->Success Parameters->Success Temp_pH->Success Light->Success Chromatography->Success Monitoring->Success

Caption: A logical workflow for diagnosing and resolving low extraction yields.

Decision Tree for Solvent Selection

Solvent_Selection Start Start: Plant Material (Dried, Powdered) Lipid_Rich Is the material lipid-rich? Start->Lipid_Rich Defat Yes: Defat with non-polar solvent (e.g., Hexane) Lipid_Rich->Defat Yes No_Defat Lipid_Rich->No_Defat No Polar_Extraction Extract with polar solvent (Methanol, Ethanol, or Chloroform/Methanol mix) Defat->Polar_Extraction No_Defat->Polar_Extraction Liquid_Partition Liquid-Liquid Partitioning (e.g., Water/Ethyl Acetate) Polar_Extraction->Liquid_Partition Chromatography Column Chromatography (Silica, C18) Liquid_Partition->Chromatography

Caption: A decision tree to guide solvent selection for extraction.

References

  • Ouimet, M. A., Griffin, J., et al. (n.d.). Biodegradable Ferulic Acid-Containing Poly(anhydride-ester): Degradation Products with Controlled Release and Sustained Antioxidant Activity. ResearchGate. Available at: [Link]

  • Graton, J., et al. (n.d.). Proposed degradation pathways: (a) ferulic acid, (b) syringic acid. ResearchGate. Available at: [Link]

  • Biodegradation Rates of Ferulic Acid Derivatives and Traditional Sunscreen Actives in Marine, Bay, and Freshwater Environments. (n.d.). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations. (n.d.). Semantic Scholar. Available at: [Link]

  • Nowak, A., et al. (2023). Effect of Ferulic Acid and Its Derivatives on Cold-Pressed Flaxseed Oil Oxidative Stability and Bioactive Compounds Retention during Oxidation. National Institutes of Health. Available at: [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Al-Rudainy, B., et al. (n.d.). Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review. PubMed Central. Available at: [Link]

  • Lin, I-J., et al. (2010). Isolation of new esters from the stems of Cinnamomum reticulatum Hay. PubMed. Available at: [Link]

  • D'Souza, R., et al. (n.d.). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. Available at: [Link]

  • Zhang, H. F. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. JOCPR. Available at: [Link]

  • Ahmad, M. (2017). Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? what are best solvents for the extraction? ResearchGate. Available at: [Link]

  • Singh, S., et al. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PubMed Central. Available at: [Link]

  • IMPURITIES AND ITS IMPORTANCE IN PHARMACY. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Rahman, M. M., et al. (n.d.). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Sources and Types of Impurities in Pharmaceutical Substances. (2024). Veeprho. Available at: [Link]

  • N-trans-feruloyltyramine from two species of the Solanaceae. (n.d.). ResearchGate. Available at: [Link]

  • Poomanee, W., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PubMed Central. Available at: [Link]

  • Al-Bayati, F. A. (2009). Isolation, identification, and purification of cinnamaldehyde from Cinnamomum zeylanicum bark oil. An antibacterial study. ResearchGate. Available at: [Link]

  • Kim, D., & Chung, D. (2019). Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion. PubMed. Available at: [Link]

  • Konečnik, T., et al. (2015). Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. PubMed. Available at: [Link]

  • dos Santos, A. C. C., et al. (n.d.). N-trans-feruloyltyramine and flavonol glycosides from the leaves of Solanum sordidum. Available at: [Link]

Sources

stability of N-Trans-Feruloylmethoxytyramine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Trans-Feruloylmethoxytyramine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and solutions to common challenges encountered during the handling, storage, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a naturally occurring phenolic amide.[1][2] It belongs to the class of hydroxycinnamic acids and has been identified in various plant species.[1]

Key Properties:

  • Molecular Formula: C₁₉H₂₁NO₅[1]

  • Molecular Weight: 343.38 g/mol

  • IUPAC Name: (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide[1][2]

  • Appearance: Typically a powder

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage conditions.

  • Solid Form: For long-term storage, the solid powder should be kept at -20°C for up to three years. For shorter periods, storage at 2-8°C for up to two years is acceptable.

  • In Solvent: Once dissolved, stock solutions should be stored at -80°C for a maximum of six months, or at -20°C for up to one month.[3] It is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation. Always protect solutions from light.[3]

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents. Commonly used solvents include:[4]

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Acetone

For biological experiments, DMSO is a common choice for creating concentrated stock solutions, which can then be further diluted in aqueous media.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected bioactivity in my experiments.

Several factors related to the stability of this compound can lead to variable experimental results.

Potential Cause 1: Degradation due to improper storage.

  • Explanation: As a phenolic compound, this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures. The presence of hydroxyl groups on the phenyl rings makes it prone to forming quinone-like structures, rendering it inactive.

  • Solution:

    • Always store the solid compound and its solutions at the recommended low temperatures (-20°C or -80°C) in tightly sealed containers.

    • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

    • When preparing solutions, use high-purity solvents and consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.

Potential Cause 2: Cis-trans isomerization.

  • Explanation: The "trans" configuration of the double bond in the feruloyl moiety is crucial for its biological activity. Exposure to UV light can cause isomerization to the "cis" form, which may have different or diminished activity.[5][6] A study on similar compounds has shown that UV irradiation can generate the cis form.[5]

  • Solution:

    • Minimize exposure of your samples to ambient and UV light during all experimental steps.

    • Use a validated analytical method, such as HPLC, to check the isomeric purity of your stock solution and samples. A method for separating N-trans and N-cis-feruloylmethoxytyramine has been described.[4]

Issue 2: My this compound solution appears colored or shows precipitates over time.

Potential Cause: Oxidation or poor solubility.

  • Explanation: A change in color (e.g., to yellow or brown) is a common indicator of oxidation. Precipitation may occur if the compound degrades to less soluble products or if the solvent evaporates, increasing the concentration beyond its solubility limit.

  • Solution:

    • If you observe a color change, it is advisable to discard the solution and prepare a fresh one from solid stock.

    • To avoid precipitation, ensure your storage containers are tightly sealed to prevent solvent evaporation.

    • If working with aqueous buffers, ensure the final concentration of the organic solvent (like DMSO) is low enough to maintain the solubility of this compound and does not affect your experimental system.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Solvent

This protocol provides a framework for conducting a stability study of this compound in a solvent of your choice.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.
  • Dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
  • Vortex or sonicate briefly to ensure complete dissolution.

2. Sample Incubation:

  • Aliquot the stock solution into several amber HPLC vials.
  • Store the vials under different conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposure to light vs. dark).

3. HPLC Analysis:

  • Analyze an initial sample (T=0) to determine the initial purity and concentration.
  • At specified time points (e.g., 1, 3, 7, 14, and 30 days), analyze one vial from each storage condition.
  • Use a suitable HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid to ensure good peak shape. Detection can be performed using a UV detector at a wavelength where the compound has maximum absorbance.
  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Below is a diagram illustrating the experimental workflow for assessing stability.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Weigh this compound B Dissolve in Solvent (1 mg/mL) A->B C Aliquot into Amber Vials B->C D Store at Varied Conditions (Temp, Light) C->D F HPLC Analysis at Time Points D->F E HPLC Analysis at T=0 E->F G Monitor Peak Area & New Peaks F->G H Calculate % Remaining G->H I Plot Degradation Curve H->I

Caption: Experimental workflow for stability assessment.

Potential Degradation Pathway

While specific degradation products for this compound are not extensively documented, a likely pathway involves isomerization and oxidation.

Degradation_Pathway A This compound B N-Cis-Feruloylmethoxytyramine A->B UV Light C Oxidized Products (e.g., Quinones) A->C O₂, Light, Heat D Hydrolysis Products (Ferulic Acid & Methoxytyramine) A->D Extreme pH B->A Thermal Relaxation

Caption: Potential degradation pathways.

Summary of Stability and Solubility

ParameterRecommendationSource(s)
Long-Term Storage (Solid) -20°C
Short-Term Storage (Solid) 2-8°C
Long-Term Storage (in Solvent) -80°C (up to 6 months)
Short-Term Storage (in Solvent) -20°C (up to 1 month)[3]
Common Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[4]
Key Instability Factors Light (isomerization), Oxygen (oxidation), High Temperature, Repeated Freeze-Thaw Cycles[5]

References

Sources

Technical Support Center: Navigating the Challenges of N-Trans-Feruloylmethoxytyramine Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the large-scale synthesis of N-Trans-Feruloylmethoxytyramine. This resource is engineered for researchers, process chemists, and drug development professionals who are transitioning this promising molecule from bench-scale discovery to pilot or commercial-scale production. Here, we dissect the common hurdles encountered during synthesis, offering practical, science-backed troubleshooting guides and in-depth FAQs to streamline your process development and optimization efforts.

Part 1: Foundational Knowledge & Pre-Synthesis FAQs

This section addresses high-level questions that are critical for planning a successful and scalable synthesis campaign.

Q1: What is this compound and what is the primary synthetic route?

This compound, also known as N-trans-feruloyl-3-O-methyldopamine, is a naturally occurring phenolic amide.[1][2] Its structure consists of a ferulic acid moiety linked to a 3-methoxytyramine backbone via an amide bond.[3] Consequently, the most direct and common synthetic strategy is the amidation reaction between ferulic acid (or an activated derivative) and 3-methoxytyramine.

The core transformation is the formation of this amide bond, a reaction class that constitutes the synthesis of approximately 25% of all known drugs and is notoriously challenging to scale up efficiently.[4]

Q2: What are the primary challenges I should anticipate when scaling up this synthesis?

Scaling up any synthesis introduces complexities beyond simply increasing reagent quantities.[5] For this compound, the key challenges are:

  • Efficient Amide Bond Formation: Achieving high conversion without resorting to expensive or difficult-to-remove coupling reagents is paramount.[6][7] The formation of stable byproducts from these reagents can complicate purification significantly.

  • Side Reaction Management: The starting materials, ferulic acid and 3-methoxytyramine, both contain unprotected phenolic hydroxyl groups. These can compete with the amine during the acylation step, leading to O-acylation and the formation of ester impurities.

  • Product Purification and Isolation: The final product can be challenging to crystallize, often requiring chromatographic purification.[8] On a large scale, chromatography is economically and environmentally taxing. Developing a robust crystallization or precipitation protocol is a critical goal.

  • Process Safety and Sustainability: Many classic amidation reagents have poor atom economy and can be associated with safety hazards (e.g., thermal runaway potential) or toxic byproducts.[4][7]

Q3: Are there "greener" or alternative synthetic methods available?

Yes, biocatalytic methods are emerging as a sustainable alternative to traditional chemical synthesis. Enzymatic synthesis using lipases or specific amide bond synthetases can offer high selectivity under mild reaction conditions, potentially avoiding the need for protecting groups and harsh reagents.[9][10] For instance, immobilized lipases like Lipozyme TL IM have been successfully used to synthesize the structurally similar N-trans-feruloyltyramine with yields up to 96.3%.[10][11]

Part 2: Troubleshooting Guide: The Amide Coupling Reaction

This section provides a detailed breakdown of issues that can arise during the core amide bond formation step.

Issue 1: Low or Stalled Reaction Conversion

Symptom: HPLC analysis of an in-process control (IPC) shows a significant amount of unreacted ferulic acid and/or 3-methoxytyramine, with little to no product formation after the expected reaction time.

Potential Causes & Solutions
  • Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide requires extremely high temperatures to drive off water, conditions which are unsuitable for this molecule. A coupling reagent is necessary to convert the hydroxyl group of the carboxylic acid into a better leaving group.

    • Solution: Ensure your coupling reagent is active and added correctly. If using a carbodiimide like DCC or EDC, an additive such as HOBt or HOAt is often required to form a more reactive active ester and minimize side reactions. The order of addition is critical; pre-activating the ferulic acid with the coupling reagent before adding the 3-methoxytyramine is standard practice to prevent the formation of guanidinium by-products.

  • Poor Reagent Solubility: If reactants are not fully dissolved, the reaction becomes diffusion-limited, leading to slow or incomplete conversion.

    • Solution: Choose a solvent system in which all components are soluble. Common solvents for amide coupling include DMF, NMP, DCM, and THF.[7] A solvent study at the intended reaction concentration is a crucial part of process development.

  • Sub-optimal pH or Base Selection: Most amide coupling reactions require a non-nucleophilic base to neutralize the acid formed during the reaction (e.g., HCl if using an amine salt) and to deprotonate the amine, increasing its nucleophilicity.

    • Solution: Use a suitable organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The pKa of the base should be high enough to deprotonate the ammonium salt of the amine but not so high as to cause unwanted side reactions. A typical stoichiometry is 1.1 to 2.0 equivalents of base.

Workflow: Troubleshooting Low Conversion

G start Low Conversion Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_activation Confirm Carboxylic Acid Activation (Order of Addition, Additives) check_reagents->check_activation Reagents OK check_solubility Assess Solubility of All Components check_activation->check_solubility Activation Protocol Correct check_conditions Review Reaction Conditions (Temperature, pH, Base) check_solubility->check_conditions All Soluble re_run Re-run Experiment with Adjustments check_conditions->re_run Conditions Optimized

Caption: A logical workflow for diagnosing low reaction conversion.

Issue 2: Formation of Significant Impurities

Symptom: HPLC/MS analysis reveals multiple new peaks in addition to the desired product and starting materials.

Potential Causes & Solutions
  • O-Acylation Byproduct: The most likely impurity is the ester formed by the reaction of activated ferulic acid with one of the phenolic hydroxyl groups on either the starting materials or the product itself.

    • Solution A (Process Optimization): Control the reaction temperature. Lower temperatures (e.g., 0 °C to room temperature) generally favor N-acylation over O-acylation. Additionally, using a more selective activating agent can mitigate this.

    • Solution B (Protecting Groups): While adding steps, protecting the phenolic hydroxyls (e.g., as benzyl or silyl ethers) before coupling and deprotecting them afterward will completely prevent O-acylation. This is often necessary for a robust, high-purity synthesis but adds cost and complexity.

  • Coupling Reagent Byproducts: Many coupling reagents generate byproducts that can be difficult to remove.

    • DCC: Forms dicyclohexylurea (DCU), which is notoriously insoluble in many common solvents and can be removed by filtration, but residual amounts can complicate purification.

    • EDC (Water-Soluble Carbodiimide): Forms a water-soluble urea byproduct, which can be removed with an aqueous workup. This makes EDC a more attractive option for scale-up than DCC.

    • Phosphonium (BOP, PyBOP) / Uronium (HATU, HBTU) Reagents: These are highly efficient but expensive and have poor atom economy, generating significant waste.[12] Their use is often limited to high-value products where yield and purity are paramount.

Data Table: Comparison of Common Coupling Reagents for Scale-Up
ReagentProsConsByproduct Removal
DCC Inexpensive, effectiveAllergen, forms insoluble DCU, low atom economyFiltration
EDC·HCl Water-soluble byproduct, mild conditionsMore expensive than DCC, moisture sensitiveAqueous wash
T3P® High reactivity, clean byproductsByproducts are water-soluble phosphatesAqueous wash
HATU/HBTU Very high reactivity, low epimerizationVery expensive, poor atom economy, potential safety hazardAqueous wash / Chromatography
Biocatalytic Highly selective, green, mild conditionsEnzyme cost/availability, slower reaction timesFiltration of immobilized enzyme

Part 3: Troubleshooting Work-up and Purification

Symptom: After quenching the reaction, you encounter issues isolating the crude product or purifying it to the required specification.

Q4: My aqueous workup is forming a persistent emulsion. How can I break it?

A4: Emulsions are common when working with phenolic compounds in biphasic systems.

  • Cause: The combination of partially soluble organic salts and the amphiphilic nature of the product can stabilize the oil-water interface.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of NaCl. This increases the polarity of the aqueous phase, forcing organic components out and helping to break the emulsion.

    • Change Solvent: If possible, switch to a more non-polar extraction solvent like methyl tert-butyl ether (MTBE) instead of ethyl acetate.

    • Filtration: Pass the emulsified mixture through a pad of Celite® or diatomaceous earth.

Q5: I can't get my product to crystallize. It just oils out. What should I do?

A5: "Oiling out" occurs when the product's solubility in the chosen solvent is too high, or when impurities are inhibiting lattice formation.

  • Cause: The presence of multiple hydroxyl and methoxy groups on this compound can lead to strong solvent interactions and inhibit crystallization. Residual impurities can also act as "crystal poisons."

  • Troubleshooting Steps:

    • Increase Purity: First, ensure the crude material is as pure as possible. An extra wash or a quick charcoal treatment might help remove problematic impurities.

    • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. A good crystallization system often involves a "solvent" in which the product is soluble at high temperatures and an "anti-solvent" in which it is insoluble. For this molecule, systems like Ethyl Acetate/Heptane, Methanol/Water, or Acetone/Water might be effective.

    • Control Cooling Rate: A slow, controlled cooling profile is essential for growing well-defined crystals. Crash-cooling often leads to oiling or amorphous solids.

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.

Part 4: Protocols & Methodologies

Protocol 1: EDC/HOBt Mediated Synthesis

This protocol is a representative lab-scale procedure that can be optimized for scale-up.

  • Setup: To a clean, dry, jacketed reactor under an inert nitrogen atmosphere, add Ferulic Acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, ~5-10 volumes) and stir until all solids are dissolved.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0-5 °C for 1 hour to form the active ester.

  • Amine Addition: In a separate vessel, dissolve 3-Methoxytyramine (1.0 eq) and Diisopropylethylamine (DIPEA, 1.5 eq) in a minimal amount of DMF. Add this solution dropwise to the reactor, maintaining an internal temperature below 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, quench by adding water. Extract the product into Ethyl Acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by developing a robust crystallization procedure as described in the troubleshooting section.

Diagram: General Synthesis Workflow

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & QC reagents Starting Materials (Ferulic Acid, 3-Methoxytyramine) coupling Amide Coupling (EDC, HOBt, DMF) reagents->coupling quench Aqueous Quench coupling->quench extraction Extraction quench->extraction concentrate Concentration extraction->concentrate purify Crystallization or Chromatography concentrate->purify analysis Final Product Analysis (HPLC, NMR, MS) purify->analysis final_product final_product analysis->final_product Pure this compound

Caption: High-level workflow for synthesis and purification.

References

  • Reducing the Complexity of Commercial-Scale Amide Formation. (2013). Pharmaceutical Technology.
  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ResearchGate. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 118-143. [Link]

  • Wang, F., et al. (2025). Biocatalytic Synthesis of N-trans-feruloyltyramine Using an Amide Bond Synthetase with an ATP Recycling. PubMed. [Link]

  • da Silva, R. M., et al. (2007). N-trans-feruloyltyramine and flavonol glycosides from the leaves of Solanum sordidum. Brazilian Journal of Pharmacognosy. [Link]

  • Chemical structure of N-trans-feruloyltyramine. ResearchGate. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Showing metabocard for N-trans-Feruloyl-4-O-methyldopamine (HMDB0039755). Human Metabolome Database. [Link]

  • Lipase catalysed synthesis of N-trans-feruloyltyramine and a quantitative HPLC-UV method for analysis. LookChem. [Link]

Sources

Technical Support Center: N-Trans-Feruloylmethoxytyramine Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Trans-Feruloylmethoxytyramine (NFT) bioassays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent bioactive compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and ensure the accuracy and reproducibility of your results.

Introduction to this compound Bioassays

This compound, a phenylpropanoid amide found in various plants, is a subject of growing interest due to its significant antioxidant and anti-inflammatory properties.[1][2][3] Its mechanism of action involves the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes and the modulation of signaling pathways such as AP-1 and MAP kinase.[1] Bioassays for NFT often focus on quantifying these activities, but like many natural product-based assays, they are susceptible to various forms of interference that can lead to inaccurate results.[4][5] This guide provides a structured approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding NFT bioassays, providing concise answers and directing you to more detailed troubleshooting where necessary.

Q1: What are the most common types of bioassays for this compound?

A1: The most common bioassays for NFT are designed to evaluate its primary biological activities. These include:

  • Enzyme Inhibition Assays: Primarily targeting COX-1 and COX-2 to assess its anti-inflammatory potential.[1]

  • Antioxidant Capacity Assays: Such as DPPH, ABTS, or ORAC assays, to measure its ability to scavenge free radicals.[6][7][8]

  • Cell-Based Assays: To determine its effects on cellular processes like nitric oxide (NO) and prostaglandin E2 (PGE2) production in cell lines like RAW 264.7 macrophages.

Q2: What is "matrix effect" and how can it affect my results?

A2: The matrix effect refers to the alteration of the analytical signal of the target analyte due to the presence of other components in the sample.[9][10][11] In NFT bioassays, particularly when using complex biological samples like plant extracts or plasma, co-eluting compounds can either suppress or enhance the signal, leading to underestimation or overestimation of NFT's activity.[9][12]

Q3: Why am I seeing high background noise in my absorbance/fluorescence assay?

A3: High background noise can stem from several sources, including non-specific binding of assay components, intrinsic fluorescence of your sample matrix, or contaminated reagents.[13][14][15] For fluorescence assays, using black microplates can help reduce background.[16][17] In cell-based assays, components in the culture media like phenol red and fetal bovine serum can contribute to autofluorescence.[17]

Q4: My results are inconsistent between experiments. What could be the cause?

A4: Inconsistent results are a frequent challenge and can be due to a variety of factors.[13] These include variability in sample preparation, improper storage or handling of reagents leading to degradation, and pipetting errors.[13][16] Ensuring the use of calibrated pipettes and preparing fresh reagents can help mitigate this.[13]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving specific issues you may encounter during your NFT bioassays.

Problem 1: High Background Signal

High background can mask the true signal of your analyte, reducing the sensitivity and accuracy of your assay.

Potential Cause Recommended Solution Scientific Rationale
Non-Specific Binding Increase the concentration of the blocking agent (e.g., BSA) or extend the blocking incubation time. Consider adding a non-ionic detergent like Tween-20 to your wash buffers.[14][18][19]Blocking agents saturate the non-specific binding sites on the microplate surface, preventing the adherence of assay components that can generate a false signal. Detergents help to disrupt weak, non-specific interactions.
Reagent Contamination Use fresh, high-purity reagents and solvents. Prepare solutions fresh for each experiment.[14]Contaminants in buffers or substrates can react with assay components or possess inherent absorbance/fluorescence, leading to elevated background readings.
Sample Autofluorescence If using a fluorescence-based assay, measure the fluorescence of a sample-only control (without the fluorescent probe). Subtract this value from your experimental readings.Plant extracts and biological samples often contain endogenous fluorescent molecules. A sample-only control allows for the quantification and correction of this intrinsic fluorescence.
Inappropriate Microplate For fluorescence assays, use black opaque plates. For absorbance assays, use clear plates. For luminescence, use white opaque plates.[16][17]The choice of microplate is critical for minimizing signal bleed-through and background noise. Black plates absorb stray light, white plates reflect and enhance luminescent signals, and clear plates are necessary for light transmission in absorbance measurements.
Problem 2: Poor Assay Sensitivity or No Signal

A lack of signal or a weak signal can be frustrating. The following steps can help you identify the root cause.

Potential Cause Recommended Solution Scientific Rationale
Degraded Reagents or NFT Ensure proper storage of NFT and all assay reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[20]This compound, like many natural products, can be sensitive to light, temperature, and oxidation. Degradation will lead to a loss of biological activity.
Incorrect Wavelength/Filter Settings Verify the excitation and emission wavelengths for your fluorescent probe or the absorbance wavelength for your colorimetric assay.[16]The instrument must be set to the correct wavelengths to detect the signal generated by the assay. Incorrect settings will result in a partial or complete loss of signal.
Suboptimal Assay Conditions Optimize the pH, temperature, and incubation times of your assay.Enzymatic and cellular activities are highly dependent on environmental conditions. Suboptimal conditions can drastically reduce the reaction rate and, consequently, the signal output.
Low Concentration of NFT Prepare a fresh, more concentrated stock solution of NFT. Ensure it is fully dissolved.If the concentration of NFT is below the limit of detection for the assay, no signal will be observed. Poor solubility can also lead to a lower effective concentration.[21][22]
Problem 3: Inconsistent and Irreproducible Results

Reproducibility is a cornerstone of scientific research. This section helps you address variability in your data.

Potential Cause Recommended Solution Scientific Rationale
Pipetting Inaccuracy Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents to be added to multiple wells to minimize well-to-well variability.[16]Small variations in reagent volumes can lead to significant differences in the final signal, especially in sensitive assays. A master mix ensures that each well receives the same concentration of reagents.
Sample Preparation Variability Standardize your sample preparation protocol. For plant extracts, ensure the extraction method is consistent and reproducible.The composition of the sample matrix can significantly impact the assay. Inconsistent sample preparation can introduce variability in interfering substances.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with a buffer or water to create a humidified environment.Evaporation from the outer wells can concentrate the reactants, leading to artificially high signals in those wells and increasing the overall variability of the plate.
Incomplete Solubilization of NFT Ensure NFT is completely dissolved in the appropriate solvent before adding it to the assay buffer. Poor solubility can lead to inconsistent results.[21][23][24]If NFT is not fully dissolved, its effective concentration in the assay will be lower and more variable, leading to inconsistent measurements of its activity.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol helps to determine if components in your sample matrix are interfering with the assay.

  • Prepare three sets of samples:

    • Set A: NFT standard in assay buffer.

    • Set B: Blank sample matrix spiked with NFT standard.

    • Set C: Blank sample matrix without NFT.

  • Run the bioassay with all three sets of samples.

  • Calculate the percentage matrix effect using the following formula: Matrix Effect (%) = ((Signal of B - Signal of C) / Signal of A) * 100

  • Interpretation:

    • A value close to 100% indicates no significant matrix effect.

    • A value > 100% suggests signal enhancement.

    • A value < 100% suggests signal suppression.

Protocol 2: Reducing Non-Specific Binding in an ELISA-Based Assay

This protocol provides steps to minimize non-specific binding, a common cause of high background.

  • Coating: Coat the microplate wells with the capture antibody or antigen as per your standard protocol.

  • Washing: After coating, wash the wells 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1-5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.[14]

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add your samples and standards and proceed with the rest of your ELISA protocol.

  • Optimization: If high background persists, try different blocking agents (e.g., casein) or increase the number of wash steps.[18]

Visualizing Experimental Workflows and Concepts

Troubleshooting Logic for High Background

high_background_troubleshooting start High Background Observed check_reagents Are reagents fresh and uncontaminated? start->check_reagents check_blocking Is blocking sufficient? check_reagents->check_blocking Yes solution_reagents Prepare fresh reagents check_reagents->solution_reagents No check_washing Are wash steps adequate? check_blocking->check_washing Yes solution_blocking Optimize blocking (concentration, time, agent) check_blocking->solution_blocking No check_sample Does the sample autofluoresce? check_washing->check_sample Yes solution_washing Increase number and duration of washes check_washing->solution_washing No solution_sample Run sample-only control and subtract background check_sample->solution_sample Yes

Caption: Troubleshooting workflow for high background signals.

This compound Mechanism of Action

NFT_MoA NFT This compound COX COX-1 & COX-2 Enzymes NFT->COX inhibits MAPK MAP Kinase Signaling NFT->MAPK modulates Prostaglandins Prostaglandins COX->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation promotes AP1 AP-1 MAPK->AP1 activates Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression regulates Gene_Expression->Inflammation contributes to

Sources

method refinement for N-trans-feruloyl-3-methoxytyramine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the robust quantification of N-trans-feruloyl-3-methoxytyramine, offering detailed methodologies, troubleshooting, and expert insights for researchers in natural product chemistry and drug development.

Introduction

N-trans-feruloyl-3-methoxytyramine is a bioactive phenolic amide found in various plant species.[1][] With demonstrated antioxidant and anti-inflammatory properties, its accurate quantification in complex matrices—from plant extracts to biological fluids—is critical for pharmacological research and therapeutic development.[1][3] This guide provides a comprehensive technical support center designed to address common challenges and refine analytical methods for this compound.

Frequently Asked Questions (FAQs)

Q1: What is N-trans-feruloyl-3-methoxytyramine?

It is a naturally occurring alkaloid, specifically a hydroxycinnamic acid amide (HCAA), formed by the conjugation of ferulic acid and 3-methoxytyramine.[][4] It has been isolated from various plants, including Solanum sordidum and Allium fistulosum (Welsh onion), and is investigated for its potential health benefits.[5][6] Its molecular formula is C₁₉H₂₁NO₅ with a molecular weight of approximately 343.4 g/mol .[7]

Q2: Which analytical techniques are best for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or a tandem mass spectrometer (LC-MS/MS) are the predominant methods.

  • HPLC-UV: A robust and widely accessible method suitable for relatively clean samples or when high concentrations are expected, such as in purified plant extracts.[1][8]

  • LC-MS/MS: The gold standard for high sensitivity and specificity, making it essential for quantification in complex biological matrices like plasma where concentrations are very low and interferences are high.[9][10]

Q3: What are the most critical challenges in the analysis of N-trans-feruloyl-3-methoxytyramine?

The primary challenges include:

  • Sample Preparation: Inefficient extraction from complex matrices can lead to low recovery and poor reproducibility.

  • Analyte Stability: As a phenolic compound, it can be susceptible to oxidation and light-induced degradation or isomerization from the trans to the cis form.[3]

  • Chromatographic Resolution: Separating the trans isomer from the cis isomer and other structurally similar compounds is crucial for accurate quantification.[6]

  • Matrix Effects: In LC-MS/MS, co-eluting compounds from the sample matrix can suppress or enhance the analyte signal, leading to inaccurate results.[11]

Q4: How do I choose between HPLC-UV and LC-MS/MS for my experiment?

The choice depends on the sample matrix, required sensitivity, and available instrumentation.

FeatureHPLC-UVLC-MS/MS
Sensitivity Lower (µg/mL to high ng/mL range)Very High (pg/mL to low ng/mL range)[10]
Specificity Moderate; relies on retention time and UV spectrum.High; relies on retention time and specific mass-to-charge (m/z) transitions.
Matrix Tolerance Less tolerant; prone to interferences from co-eluting compounds.[8]More tolerant, but susceptible to ion suppression/enhancement.[11]
Application Ideal for quality control of extracts, purification fractions.[1]Essential for biological samples (plasma, urine), trace-level analysis.[9][12]
Cost & Complexity Lower cost, simpler operation.Higher cost, more complex operation and data analysis.

Troubleshooting and Method Refinement Guides

This section addresses specific experimental issues in a question-and-answer format, following a typical analytical workflow.

Part 1: Sample Preparation and Extraction

Q: My extraction recovery for N-trans-feruloyl-3-methoxytyramine from plant material is consistently low. How can I improve it?

Low recovery is often due to suboptimal solvent choice or inefficient extraction technique.

Causality: The polarity of the extraction solvent must be well-matched to the analyte and the matrix. N-trans-feruloyl-3-methoxytyramine is a moderately polar phenolic amide. In plant matrices, it may be bound to cell walls, requiring thorough cell disruption.[4]

Solutions:

  • Solvent Optimization: Methanol is a highly effective solvent for extracting this compound from dried plant material.[1][5] For fresh tissue, an 80% methanol solution is recommended to properly wet the tissue and facilitate extraction.[4]

  • Improve Cell Disruption: For plant samples, cryogenic grinding (grinding frozen tissue in liquid nitrogen) is crucial to quench metabolic activity and produce a fine powder, maximizing the surface area for solvent penetration.[4]

  • Use Appropriate Extraction Techniques:

    • Maceration: Soaking the powdered material in the solvent (e.g., for 24 hours at room temperature) is a simple method.[1]

    • Sonication/Homogenization: Using an ultrasonic bath or a mechanical homogenizer can significantly improve extraction efficiency by disrupting cell structures.

  • Perform Liquid-Liquid Partitioning: After initial extraction, partitioning the crude extract can help remove interfering compounds. For instance, after evaporating the initial methanol extract and re-dissolving it in a water/methanol mixture, you can partition it against solvents of increasing polarity like chloroform and ethyl acetate to selectively isolate the compound.[1][5]

G start Low Extraction Yield Detected q1 Is the plant material fresh or dried? start->q1 fresh Use 80% Methanol. Ensure cryogenic grinding. q1->fresh Fresh dried Use 100% Methanol. Ensure material is finely powdered. q1->dried Dried q2 Is the extraction technique passive (e.g., maceration)? fresh->q2 dried->q2 yes_passive Introduce physical disruption: - Sonication - Homogenization q2->yes_passive Yes no_passive Proceed to next check q2->no_passive No q3 Is the crude extract clean? yes_passive->q3 no_passive->q3 no_clean Implement post-extraction cleanup: - Liquid-Liquid Partitioning - Solid-Phase Extraction (SPE) q3->no_clean No end Re-evaluate Recovery q3->end Yes no_clean->end

Caption: Troubleshooting Decision Tree for Low Extraction Yield.

Q: I suspect my analyte is degrading during sample processing. What are the best practices for ensuring its stability?

Causality: Phenolic compounds are prone to enzymatic and non-enzymatic oxidation, which is accelerated by heat, light, and high pH. The double bond in the feruloyl moiety can also undergo light-induced trans-cis isomerization, which is problematic as the isomers may have different biological activities and chromatographic behavior.[3]

Solutions:

  • Temperature Control: Process samples at low temperatures. Freeze fresh plant tissue immediately in liquid nitrogen.[4] Keep extracts on ice and store them at -20°C or -80°C for long-term stability.

  • Light Protection: Use amber vials or cover glassware with aluminum foil to prevent photo-degradation and isomerization.

  • Control pH: Maintain a slightly acidic pH (e.g., by adding 0.1% formic or acetic acid to solvents) to improve the stability of phenolic compounds.

  • Use Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid or BHT to the extraction solvent can prevent oxidative degradation.

Part 2: Chromatographic Analysis (HPLC/LC)

Q: My HPLC peaks for N-trans-feruloyl-3-methoxytyramine are tailing severely. What is the cause and how can I fix it?

Causality: Peak tailing for phenolic compounds in reversed-phase HPLC is most often caused by secondary interactions between the phenolic hydroxyl groups and acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[13] These strong, non-ideal interactions cause some analyte molecules to be retained longer, resulting in an asymmetrical peak shape.[13]

Solutions:

  • Optimize Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase.[8][14] This low pH (around 2.5-3.5) protonates the silanol groups, suppressing their ionization and minimizing secondary interactions.

  • Use an End-Capped Column: Modern, high-purity silica columns with advanced end-capping (where residual silanols are chemically deactivated) are less prone to this issue.

  • Lower Analyte Concentration: Column overload can also cause peak asymmetry.[13] Try injecting a more dilute sample to see if the peak shape improves.

  • Check for Column Contamination: Strongly retained matrix components can bind to the column head and cause peak distortion. Use a guard column and implement a robust column washing procedure.

G start Poor Peak Shape Observed (Tailing) q1 Is the mobile phase acidified (e.g., 0.1% Formic Acid)? start->q1 no_acid Add acid to suppress silanol interactions. Target pH 2.5-3.5. q1->no_acid No yes_acid Proceed to next check q1->yes_acid Yes end Peak Shape Improved no_acid->end q2 Is the column old or heavily used? yes_acid->q2 yes_old Column may be contaminated or degraded. 1. Flush column thoroughly. 2. Replace with a new, end-capped column. q2->yes_old Yes no_old Proceed to next check q2->no_old No yes_old->end q3 Was the sample concentration high? no_old->q3 yes_high Dilute sample to check for mass overload effects. q3->yes_high Yes q3->end No, issue persists. (Consider alternative column chemistry) yes_high->end

Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.

Q: I am struggling to separate N-trans-feruloyl-3-methoxytyramine from its cis-isomer and other related compounds.

Causality: Isomers and structurally similar compounds often have very close retention times, making separation difficult with generic HPLC methods.[8][15] Achieving baseline resolution requires careful optimization of the chromatographic conditions.

Solutions:

  • Optimize the Gradient: A shallow, slow gradient elution provides better resolving power than a steep, fast gradient. Increase the total run time and decrease the rate of organic solvent increase (%B/min).

  • Change Mobile Phase Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may improve the resolution of closely eluting peaks.

  • Select a Different Column Chemistry: If a standard C18 column is insufficient, try a column with a different stationary phase. A Phenyl-Hexyl phase can provide alternative selectivity for aromatic compounds through pi-pi interactions. A PFP (Pentafluorophenyl) column is also an excellent choice for separating isomers and polar compounds.[11]

  • Reduce Column Temperature: Lowering the column temperature can sometimes increase selectivity, though it will also increase retention times and backpressure.

Part 3: Detection (UV & MS/MS)

Q: What are the expected MS/MS fragments for N-trans-feruloyl-3-methoxytyramine for building an MRM method?

Causality: In tandem mass spectrometry, the precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented in a collision cell to produce characteristic product ions. The fragmentation typically occurs at the weakest chemical bonds. For N-trans-feruloyl-3-methoxytyramine ([M+H]⁺ ≈ 344.1), the amide bond is a likely site of cleavage.

Proposed MRM Transitions: The precursor ion will be m/z 344.1. Based on the structure and fragmentation patterns of similar compounds, the following product ions are expected:

  • Cleavage of the amide bond: This is a very common fragmentation pathway for such molecules and would yield fragments corresponding to the feruloyl and the 3-methoxytyramine moieties.

  • Losses from the aromatic rings: Neutral losses of small molecules like water (H₂O) or methyl groups (CH₃) are also common.

Recommended Transitions for Method Development:

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Fragment Identity
344.1177.1Feruloyl moiety [C₁₀H₉O₃]⁺
344.1167.13-methoxytyramine moiety [C₉H₁₂NO₂]⁺
344.1149.1Fragment from tyramine moiety after loss of H₂O

Note: These values are theoretical and must be confirmed by infusing a standard of the compound into the mass spectrometer and performing a product ion scan.

Q: My LC-MS/MS signal is weak and inconsistent, especially in plasma samples. How can I improve sensitivity and reproducibility?

Causality: This is a classic symptom of matrix effects, specifically ion suppression. Co-eluting endogenous components from the plasma (e.g., phospholipids, salts) compete with the analyte for ionization in the MS source, reducing its signal.[16]

Solutions:

  • Improve Sample Cleanup: The most effective solution is to remove interfering matrix components before injection.

    • Solid-Phase Extraction (SPE): This is highly effective for plasma. A weak cation exchange (WCX) or mixed-mode SPE cartridge can retain the amine-containing analyte while washing away neutral and acidic interferences.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated version of the analyte (e.g., d3-N-trans-feruloyl-3-methoxytyramine) is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction during data processing.[11]

  • Optimize Chromatography: Ensure the analyte peak is well-separated from the "void volume" where most unretained matrix components elute. A longer chromatographic run or a divert valve that sends the initial flow to waste can be very effective.

  • Tune MS Source Parameters: Optimize source-dependent parameters like gas flows, temperature, and voltages to maximize the signal for your specific analyte and flow rate.

Validated Experimental Protocols

Protocol 1: Extraction from Dried Plant Material

This protocol is a general method for extracting N-trans-feruloyl-3-methoxytyramine from dried, powdered plant material.[1][5]

  • Maceration: Submerge 10 g of finely powdered plant material in 100 mL of HPLC-grade methanol in a flask.

  • Extraction: Seal the flask and allow it to stand for 24 hours at room temperature, protected from light.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the methanol extract.

  • Re-extraction: Repeat the process two more times on the plant residue to ensure complete extraction.

  • Concentration: Combine all methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Cleanup (Optional but Recommended):

    • Re-dissolve the dried extract in 50 mL of 60:40 methanol/water.

    • Perform liquid-liquid partitioning in a separatory funnel, first against a non-polar solvent like hexane to remove lipids, then against a medium-polarity solvent like ethyl acetate or chloroform to extract the analyte.[1]

    • Collect the ethyl acetate/chloroform phase and evaporate to dryness.

  • Final Preparation: Reconstitute the final dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.[4][17]

Protocol 2: Recommended Starting HPLC-UV Conditions

This provides a robust starting point for method development.[8][14]

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm particle size (high-purity, end-capped)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 325 nm (or scan with DAD to find optimum)
Protocol 3: Recommended Starting LC-MS/MS Conditions

This method is designed for high-sensitivity analysis in complex matrices.[9][11][12]

ParameterRecommended Condition
Column C18 or PFP, 100 x 2.1 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Precursor: 344.1. Products: 177.1 (Quantifier), 167.1 (Qualifier)
Internal Standard Deuterated N-trans-feruloyl-3-methoxytyramine (if available)

References

  • Benchchem.
  • Benchchem. Technical Support Center: HPLC Analysis of Phenolic Compounds.
  • NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • BOC Sciences. CAS 78510-19-7 N-trans-Feruloyl-3-methoxytyramine.
  • INESSS. Plasma 3-methoxytyramine assay using lc-ms/ms.
  • LCGC.
  • Revista Brasileira de Farmacognosia.
  • Benchchem. Feruloyltyramine in Plants: A Technical Guide to its Natural Sources, Distribution, and Analysis.
  • ResearchGate. Characterization and Quantification of Phenolic Compounds and Flavonoids Commonly Found in Natural Food Products Using HPLC Analysis.
  • PubChem. N-Trans-Feruloylmethoxytyramine.
  • ChemFaces. N-trans-Feruloyl-3-methoxytyramine | CAS:78510-19-7.
  • Journal of Applied Pharmaceutical Science. Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic.
  • ResearchGate. XIC and the MS/MS spectrum of trans-N-feruloyltyramine.
  • NIH. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine.
  • Taylor & Francis Online. HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts.
  • PubMed. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine.
  • Smolecule. Buy N-Feruloyl-3-methoxytyramine, (Z)-.
  • Agilent. Rapid LC-MS/MS workflow for sensitive quantitation of Metanephrines and 3-Methoxytyramine in human plasma.
  • Shimadzu.

Sources

dealing with N-Trans-Feruloylmethoxytyramine precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling and Preventing Precipitation in Aqueous Buffers

Welcome to the Technical Support Center for N-Trans-Feruloylmethoxytyramine. This resource is designed to provide in-depth technical guidance and troubleshooting strategies to address challenges related to the solubility and precipitation of this compound in aqueous buffers during experimental procedures. As Senior Application Scientists, we have compiled this guide based on chemical principles, established laboratory practices, and field-proven insights to ensure the integrity and success of your research.

Understanding the Challenge: The Physicochemical Properties of this compound

This inherent hydrophobicity is the primary reason for the precipitation issues encountered when preparing solutions in aqueous buffers for biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues and provide step-by-step solutions.

Q1: My this compound precipitated immediately when I added my DMSO stock solution to my aqueous buffer. What happened and how can I fix it?

This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.

The Underlying Cause:

Dimethyl sulfoxide (DMSO) is an excellent aprotic solvent capable of dissolving a wide range of hydrophobic compounds[2]. However, when a concentrated DMSO stock is diluted into an aqueous buffer, the DMSO concentration drops sharply. The this compound molecules are suddenly in an environment that cannot sustain their solubility, leading to aggregation and precipitation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for immediate precipitation.

Step-by-Step Protocol to Prevent "Crashing Out":

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, as higher concentrations can be toxic to cells[3].

  • Prepare a High-Concentration Stock in 100% DMSO: For a closely related compound, N-trans-Feruloyltyramine, a solubility of up to 90 mg/mL in DMSO has been reported. This suggests that a high-concentration stock of this compound can be prepared.

  • Perform a Step-wise Dilution:

    • Pre-warm your aqueous buffer (e.g., PBS, cell culture media) to your experimental temperature (typically 37°C) to slightly increase solubility.

    • Instead of adding the DMSO stock directly to the final volume of the buffer, create an intermediate dilution. For example, add the DMSO stock to a smaller volume of the pre-warmed buffer.

    • Add the concentrated stock solution drop-by-drop to the vortexing or stirring aqueous buffer. This gradual introduction allows for better mixing and dispersion, preventing localized high concentrations that lead to precipitation.

  • Consider the Final Compound Concentration: If precipitation persists, your final desired concentration may exceed the aqueous solubility of this compound under your experimental conditions. You may need to lower the final concentration or explore solubilization enhancement techniques.

Q2: I need to prepare a solution of this compound in an aqueous buffer for my experiments. What are the recommended methods to improve its solubility?

Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. The choice of method will depend on the specific requirements of your experiment, such as the need for a completely organic solvent-free solution or the tolerance of your assay to certain excipients.

Method 1: Co-Solvent System

This is the most common approach for in vitro studies. It involves using a water-miscible organic solvent to first dissolve the compound before diluting it in the aqueous buffer.

Co-SolventRecommended Starting ConcentrationConsiderations
DMSO Prepare a 10-20 mM stockExcellent solubilizing power. Ensure final concentration in assay is low (<0.5%) to avoid cytotoxicity.
Ethanol Prepare a 10-20 mM stockGood alternative to DMSO. Can be volatile. Check for cellular toxicity at final concentration.
PEG 300/400 Can be used as part of a co-solvent mixtureOften used in combination with other solvents like DMSO and surfactants for in vivo formulations.

Protocol for Preparing a Working Solution using a Co-Solvent:

  • Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

  • Store Properly: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[3].

  • Prepare Working Solution:

    • Calculate the volume of the stock solution needed to achieve your desired final concentration.

    • Ensure the final concentration of the co-solvent is compatible with your experimental system.

    • Follow the step-wise dilution method described in Q1.

Method 2: pH Adjustment

The solubility of phenolic compounds can often be increased by adjusting the pH of the aqueous buffer.

The Principle:

The phenolic hydroxyl groups on the this compound molecule are weakly acidic. By increasing the pH of the buffer above the pKa of these groups, they will deprotonate, acquiring a negative charge. This ionization increases the polarity of the molecule, thereby enhancing its solubility in water.

Experimental Approach to Determine Optimal pH:

  • Prepare a series of buffers with varying pH values (e.g., pH 7.0, 7.4, 8.0, 8.5).

  • Add a small, consistent amount of powdered this compound to each buffer.

  • Stir or shake the solutions for a set period (e.g., 24 hours) to reach equilibrium.

  • Centrifuge the samples to pellet any undissolved compound.

  • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Caution: Be mindful that high pH can affect the stability of some compounds and may not be compatible with all biological assays. A study on ferulic acid and its amide derivatives showed good stability in PBS over 24 hours[4]. However, it is always advisable to check the stability of this compound at your chosen pH.

Method 3: Use of Solubilizing Excipients

For applications where organic solvents are not desirable, solubilizing agents can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility[4][5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

  • Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core, allowing them to be dispersed in aqueous solutions[6][7]. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in biological applications due to their lower toxicity.

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds within the lipid membrane[8][9].

G cluster_0 Solubilization Strategies cluster_1 Excipient Options A Co-Solvents (DMSO, Ethanol) B pH Adjustment C Solubilizing Excipients D Cyclodextrins (HP-β-CD) C->D E Surfactants (Tween® 80) C->E F Liposomes C->F

Sources

Technical Support Center: Enhancing the Oral Bioavailability of N-Trans-Feruloylmethoxytyramine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-Trans-Feruloylmethoxytyramine (NFTM). This guide is designed to provide expert insights, detailed protocols, and practical troubleshooting advice to overcome the significant challenge of its poor oral bioavailability. Our goal is to equip you with the knowledge to rationally design and execute experiments that enhance the therapeutic potential of this promising phenolic compound.

Section 1: Foundational FAQs - Understanding the Core Problem

This section addresses the fundamental challenges associated with NFTM and the concept of bioavailability.

Q1: What is this compound (NFTM), and why is its bioavailability a concern?

This compound is a phenolic amide compound with potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] Like many plant-derived polyphenols, its clinical translation is severely hampered by low oral bioavailability.[2][3] This means that after oral administration, only a very small fraction of the compound reaches systemic circulation in its active form, limiting its therapeutic efficacy. The primary reasons for this are its poor aqueous solubility and extensive pre-systemic metabolism.[4][5]

Q2: What are the main physiological barriers limiting the oral bioavailability of phenolic compounds like NFTM?

The journey of an orally administered drug is fraught with barriers. For NFTM, the key obstacles include:

  • Poor Aqueous Solubility: NFTM is a lipophilic molecule with limited solubility in the aqueous environment of the gastrointestinal (GI) tract.[6][7] Before a drug can be absorbed, it must first dissolve. Poor solubility is a primary rate-limiting step for absorption.

  • Gastrointestinal Instability: The harsh pH conditions and enzymatic environment of the stomach and intestine can lead to the degradation of the compound before it has a chance to be absorbed.

  • Low Intestinal Permeability: While lipophilic, NFTM may still face challenges crossing the intestinal epithelial cell barrier to enter the bloodstream.

  • Extensive First-Pass Metabolism: This is arguably the most significant hurdle. As NFTM is absorbed, it is immediately transported via the portal vein to the liver. Here, and in the intestinal wall itself, enzymes rapidly metabolize the compound, primarily through glucuronidation and sulfation.[4] This process converts the active molecule into more water-soluble, inactive metabolites that are quickly eliminated from the body. Evidence from similar phenolic amides suggests that less than 2% of the native compound may be absorbed, with the majority of circulating substances being these inactive metabolites.[8]

Q3: How do we measure bioavailability, and what are the key pharmacokinetic (PK) parameters to consider?

Bioavailability (denoted as F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. We typically determine it by comparing the plasma concentration-time profiles following oral and intravenous (IV) administration. An IV dose is considered 100% bioavailable by definition.[9]

The key PK parameters derived from these studies are summarized in the table below:

ParameterDescriptionImplication for Bioavailability Enhancement
Cmax Maximum (peak) plasma concentration of the drug.A higher Cmax suggests a faster and/or greater extent of absorption.
Tmax Time at which Cmax is observed.A shorter Tmax indicates faster absorption.
AUC Area Under the plasma concentration-time Curve.This represents the total drug exposure over time and is the most critical parameter for assessing the extent of bioavailability. A higher AUC signifies greater bioavailability.
Half-life of the drug in plasma.Formulation can affect the apparent half-life by creating a sustained-release effect.

An effective bioavailability enhancement strategy should lead to a significant increase in the AUC and likely the Cmax of the active (unmetabolized) NFTM.

Section 2: Troubleshooting Guide - Formulation Strategies

Here, we address specific problems you may encounter and provide actionable formulation strategies as solutions.

Problem 1: My NFTM compound shows poor dissolution in simulated intestinal fluid, leading to low and variable absorption in preliminary studies.

Causality: This is a classic solubility-limited absorption problem. The compound cannot be absorbed efficiently because it doesn't dissolve sufficiently in the GI tract.

Solution Strategy: Encapsulation & Solubilization Technologies

The primary goal is to increase the solubility and dissolution rate of NFTM. Three robust strategies are recommended:

Principle: SLNs are colloidal carriers made from biodegradable and biocompatible solid lipids.[10] NFTM is encapsulated within the solid lipid core. This nano-sized formulation (typically 50-1000 nm) enhances bioavailability through several mechanisms:

  • Increased Surface Area: The nanometric size dramatically increases the surface area-to-volume ratio, enhancing the dissolution rate.[11]

  • Protection from Degradation: The lipid matrix protects NFTM from the harsh GI environment.[3]

  • Enhanced Uptake: SLNs can be absorbed via the lymphatic system, partially bypassing the liver and reducing first-pass metabolism.[12] This is a critical advantage for compounds like NFTM that are heavily metabolized.

Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water micro- or nanoemulsion upon gentle agitation in aqueous media (i.e., GI fluids).[13][14]

  • In Situ Solubilization: NFTM is pre-dissolved in the lipidic pre-concentrate. Upon administration, the resulting emulsion presents the drug in a solubilized state with a large interfacial area, ready for absorption.[15]

  • Overcoming Dissolution Barrier: This approach effectively bypasses the dissolution step, which is often the rate-limiting factor for absorption.[16]

  • Permeability Enhancement: The surfactants used in SEDDS can transiently and safely alter the intestinal membrane, further enhancing drug permeation.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[17] The hydrophobic NFTM molecule can be entrapped within the CD cavity, forming an "inclusion complex."[18][19]

  • Enhanced Aqueous Solubility: The hydrophilic exterior of the CD complex renders the guest molecule (NFTM) water-soluble, dramatically increasing its concentration in the GI fluid.[8]

  • Molecular Protection: Encapsulation protects NFTM from degradation and can mask undesirable taste.[20]

Problem 2: Even with improved solubility, my NFTM formulation shows a low AUC, suggesting extensive first-pass metabolism.

Causality: You have solved the dissolution problem, but the compound is still being rapidly metabolized by the liver and gut wall before it can exert a systemic effect.

Solution Strategy: Optimizing for Lymphatic Uptake

Principle: The intestinal lymphatic system provides an alternative transport route that bypasses the portal circulation and, therefore, the liver's first-pass effect. Lipid-based formulations are uniquely suited to exploit this pathway.

How to Troubleshoot & Optimize:

  • Prioritize Lipid-Based Formulations: Both SLNs and SEDDS are superior choices over cyclodextrins when extensive first-pass metabolism is the primary issue.

  • Select Long-Chain Lipids: Formulations containing long-chain triglycerides (LCTs) are more likely to be directed toward the lymphatic system than those with medium-chain triglycerides (MCTs). When formulating your SLNs or SEDDS, screen lipids like glyceryl monostearate, stearic acid, or oils such as sesame or corn oil.[21]

  • Characterize Lipid Droplet Size: For SEDDS, the resulting emulsion droplet size is critical. Nano-sized droplets (SNEDDS, <100 nm) are generally preferred for enhancing lymphatic transport. Ensure your characterization protocol includes dynamic light scattering (DLS) to confirm particle size.

Section 3: Experimental Workflows & Protocols

This section provides detailed, step-by-step protocols for the key experiments discussed.

Workflow for Enhancing and Validating NFTM Bioavailability

The logical flow of experimentation should follow a screening and validation process, moving from simple in vitro models to complex in vivo systems.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation F1 Prepare NFTM Formulations (SLN, SEDDS, CD-Complex) F2 Physicochemical Characterization (Particle Size, Zeta Potential, EE%) F1->F2 V1 In Vitro Dissolution Studies (Simulated Gastric/Intestinal Fluid) F2->V1 Select promising formulations V2 Caco-2 Permeability Assay (Apparent Permeability, Papp) V1->V2 I1 Oral Pharmacokinetic Study in Rats (Dosing via Oral Gavage) V2->I1 Select lead formulation I2 Blood Sampling & Bioanalysis (HPLC or LC-MS/MS) I1->I2 I3 Calculate PK Parameters (AUC, Cmax, Tmax) I2->I3 I3->F1 Iterate & Optimize

Caption: Experimental workflow for enhancing NFTM bioavailability.
Protocol 1: Preparation of NFTM-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol uses a high-pressure homogenization (HPH) method, which is reliable and scalable.[9]

Materials:

  • This compound (NFTM)

  • Solid Lipid: Glyceryl monostearate (GMS) or Compritol® 888 ATO

  • Surfactant: Poloxamer 188 or Tween® 80

  • Purified water

  • High-pressure homogenizer

  • Magnetic stirrer with heating plate, water bath sonicator

Step-by-Step Procedure:

  • Preparation of Lipid Phase: Weigh the required amount of GMS (e.g., 500 mg) and NFTM (e.g., 50 mg). Heat the GMS to 5-10°C above its melting point (GMS melts at ~60°C, so heat to ~70°C) on a magnetic stirrer until a clear, molten lipid is formed. Add the NFTM to the molten lipid and stir until fully dissolved.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., 1% w/v Poloxamer 188) in purified water. Heat this aqueous phase to the same temperature as the lipid phase (~70°C).

  • Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., 2000 rpm) for 15 minutes. This creates a coarse oil-in-water emulsion. To further reduce the droplet size, sonicate the pre-emulsion using a probe sonicator for 5-10 minutes.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature. Homogenize the mixture for 5-10 cycles at a high pressure (e.g., 500-1500 bar).

  • Cooling and SLN Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. The lipid will recrystallize, forming the solid nanoparticles.

  • Characterization: Analyze the final SLN dispersion for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), zeta potential for stability assessment, and entrapment efficiency (EE%) by separating free drug from the SLNs via ultracentrifugation.

Protocol 2: Caco-2 Cell Permeability Assay

This assay predicts intestinal absorption by measuring the transport of a compound across a monolayer of differentiated Caco-2 cells.[2][5][6][18]

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Culture medium (e.g., DMEM with 20% FBS, 1% NEAA, 1% Pen-Strep)

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffer

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow (monolayer integrity marker)

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability)

  • LC-MS/MS for sample analysis

Step-by-Step Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at a density of ~60,000 cells/cm². Culture the cells for 21 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be ≥200 Ω·cm² to be suitable for the assay.[18] Additionally, perform a Lucifer yellow rejection test to confirm the integrity of the tight junctions.

  • Permeability Experiment (Apical to Basolateral - A→B):

    • Wash the monolayers gently with pre-warmed (37°C) HBSS.

    • Add fresh HBSS to the basolateral (lower) chamber (e.g., 1.2 mL).

    • Add the dosing solution of NFTM (e.g., 10 µM in HBSS) to the apical chamber (e.g., 0.3 mL).

    • Incubate the plate at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh, pre-warmed HBSS.

  • Permeability Experiment (Basolateral to Apical - B→A): To assess active efflux, perform the experiment in the reverse direction. Add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of NFTM in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp (B→A) / Papp (A→B). A ratio >2 suggests the compound is a substrate for active efflux transporters.

Protocol 3: Oral Pharmacokinetic (PK) Study in Rats

This protocol outlines a basic PK study to determine the bioavailability of a new NFTM formulation compared to an unformulated suspension.[10][17][20]

Materials:

  • Male Sprague-Dawley or Wistar rats (e.g., 250-300g)

  • NFTM formulation and NFTM suspension (control)

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles (16-18 gauge, flexible or curved)

  • Blood collection supplies (e.g., heparinized tubes, micro-capillaries)

  • Centrifuge, freezer (-80°C)

  • LC-MS/MS for plasma sample analysis

Step-by-Step Procedure:

  • Animal Acclimation & Fasting: Acclimate rats for at least 3 days before the study. Fast the animals overnight (12-18 hours) before dosing but allow free access to water.

  • Group Allocation: Divide rats into groups (n=3-5 per group). Example groups:

    • Group 1: NFTM suspension (e.g., 20 mg/kg), oral gavage.

    • Group 2: NFTM-SLN formulation (e.g., 20 mg/kg NFTM-equivalent), oral gavage.

    • Group 3 (for absolute bioavailability): NFTM solution (e.g., 5 mg/kg), IV injection.

  • Dosing (Oral Gavage):

    • Weigh each rat to calculate the precise dosing volume (max volume is typically 10-20 mL/kg).

    • Restrain the rat firmly but gently. Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.

    • Gently insert the needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass smoothly. Do not force it.

    • Administer the dose slowly and withdraw the needle gently.

  • Blood Sampling: Collect blood samples (e.g., ~100-200 µL) from the tail vein or saphenous vein at pre-determined time points. A typical schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately place blood samples into heparinized tubes. Centrifuge at ~4000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to a clean tube and store at -80°C until analysis.

  • Bioanalysis: Extract NFTM from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the mean plasma concentration versus time for each group. Use pharmacokinetic software to calculate key parameters (AUC, Cmax, Tmax, t½). Calculate the relative oral bioavailability of the SLN formulation compared to the suspension.

Section 4: Troubleshooting Experimental & Analytical Issues

Q4: During my Caco-2 assay, the TEER values are low and inconsistent across the plate. What's wrong?

Causality: Low TEER values indicate that the cell monolayer has not formed properly integrated tight junctions. This compromises the barrier function and will lead to artificially high permeability results for all compounds.

Troubleshooting Steps:

  • Check Cell Culture Conditions: Ensure your Caco-2 cells are from a low passage number and are cultured under consistent, optimal conditions (37°C, 5% CO₂).

  • Verify Seeding Density: Inconsistent seeding can lead to patches of incomplete confluence. Optimize your cell counting and seeding technique to ensure a uniform starting density.

  • Allow Sufficient Differentiation Time: Do not rush the assay. The standard 21-day differentiation period is critical for robust tight junction formation.[5]

  • Rule out Contamination: Mycoplasma contamination is a common cause of poor cell health and can prevent proper monolayer formation. Test your cell stocks regularly.

  • Handle with Care: The monolayers are delicate. When washing or changing media, add solutions gently to the side of the well to avoid dislodging the cells.

Q5: In my SEDDS formulation, the drug precipitates out after dilution in simulated intestinal fluid. How can I fix this?

Causality: This indicates that while the drug is soluble in the pre-concentrate, it is not sufficiently solubilized within the micelles of the resulting emulsion upon dilution. The formulation is not robust enough to maintain drug solubility in the aqueous environment.

Troubleshooting Steps:

  • Review Excipient Selection: The issue may lie in the solubilizing capacity of your chosen oil and surfactant. Re-screen excipients to find a system where the drug has higher solubility.

  • Optimize Surfactant/Co-surfactant Ratio: The ratio of surfactant to oil is critical for forming stable, small droplets that can effectively encapsulate the drug. Construct a pseudo-ternary phase diagram to identify the optimal ratios that form a stable microemulsion region.

  • Incorporate a Co-solvent: Adding a co-solvent (like Transcutol® or PEG 400) to the pre-concentrate can improve the drug-hosting capacity of the final emulsion.

  • Avoid Oversaturation: Do not load the drug to its absolute saturation limit in the pre-concentrate. A common rule of thumb is to formulate at or below 80% of the saturation concentration to prevent precipitation upon dilution.[8]

Section 5: Data Interpretation & Expected Outcomes

Illustrative Pharmacokinetic Data

The following table presents realistic, hypothetical pharmacokinetic data for NFTM after oral administration in rats (20 mg/kg dose), comparing a simple suspension to an optimized SLN formulation. This data is modeled after published results for other poorly bioavailable polyphenols like resveratrol.[3][19]

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
NFTM Suspension85 ± 210.5210 ± 55100% (Reference)
NFTM-SLN450 ± 982.02520 ± 4101200%

Interpretation of Results:

  • Cmax: The SLN formulation achieved a >5-fold increase in the peak plasma concentration.

  • Tmax: The time to reach the peak concentration was delayed for the SLN, suggesting a more controlled and sustained absorption process.

  • AUC: The total drug exposure (AUC) was increased by 12-fold, indicating a dramatic improvement in overall bioavailability. This is the primary indicator of success.

Decision Logic for Formulation Selection

This diagram provides a logical pathway for selecting the most appropriate bioavailability enhancement strategy based on the primary experimental obstacle.

G start Start: Low Bioavailability of NFTM q1 What is the primary barrier? (Based on initial data) start->q1 solubility Poor Solubility & Dissolution Rate q1->solubility Solubility-Limited metabolism Extensive First-Pass Metabolism q1->metabolism Metabolism-Limited strategy_sol Strategy: Enhance Solubilization solubility->strategy_sol strategy_met Strategy: Bypass First-Pass Effect metabolism->strategy_met tech_sol1 Cyclodextrin Complex strategy_sol->tech_sol1 tech_sol2 Lipid-Based Systems (SLN, SEDDS) strategy_sol->tech_sol2 tech_met1 Lipid-Based Systems (SLN, SEDDS) with Long-Chain Lipids strategy_met->tech_met1

Caption: Decision tree for selecting a formulation strategy.

References

  • Caco2 assay protocol. (n.d.). Retrieved January 13, 2026, from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 13, 2026, from [Link]

  • Caldwell, G. W., Ferguson, C., Buerger, R., Kulp, L., & Yan, Z. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimization in Drug Discovery (pp. 41-62). Humana Press.
  • Rathod, D., et al. (2022). Development, evaluation, pharmacokinetic and biodistribution estimation of resveratrol-loaded solid lipid nanoparticles for prostate cancer targeting.
  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 13, 2026, from [Link]

  • Jain, A., et al. (2014). In Vivo Pharmacokinetics and Biodistribution of Resveratrol-Loaded Solid Lipid Nanoparticles for Brain Delivery. Molecular Pharmaceutics, 11(11), 4274-4282.
  • Santos, A. C., et al. (2018). First-time orally administered resveratrol-loaded Layer-by-Layer nanoparticles to rats – a pharmacokinetics study. Analyst, 143(8), 1936-1945.
  • Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery. (2021). Journal of Pharmacy & Pharmaceutical Sciences, 24, 509-532.
  • Santos, A. C., et al. (2018). First-time oral administration of resveratrol-loaded layer-by-layer nanoparticles to rats – a pharmacokinetics study. Analyst, 143(8), 1936-1945.
  • Oral Gavage in the Rat. (2016). Florida State University Office of Research. Retrieved January 13, 2026, from [Link]

  • SOP: Oral Gavage in the Rat. (2017). Virginia Tech. Retrieved January 13, 2026, from [Link]

  • Review on Self Emulsifying Drug Delivery System: Novel Approach for Solubility Enhancement. (n.d.). Retrieved January 13, 2026, from [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). WSU IACUC. Retrieved January 13, 2026, from [Link]

  • Simple and effective design of SEDDS formulations. (2020, December 7). Gattefossé [Video]. YouTube. Retrieved January 13, 2026, from [Link]

  • Shakeel, F., et al. (2018). Self-Emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. AAPS PharmSciTech, 19(5), 2047-2067.
  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 13, 2026, from [Link]

  • Sastri, K. T., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science, 10(06), 126-141.
  • Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. (2018). AAPS PharmSciTech, 19(7), 3047-3056.
  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2025). Pharmaceutics, 17(3), 543.
  • Sukanta Satapathy and Chandra Sekhar Patro. (2022). Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review. Asian Pacific Journal of Health Sciences, 9(4), 46-56.
  • Sukanta Satapathy and Chandra Sekhar Patro. (2022). Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review. Asian Pacific Journal of Health Sciences, 9(4), 46-56.
  • Investigating Novel Methods for Formulating Solid Lipid Nanoparticles. (2024). Systematic Reviews in Pharmacy, 15(11), 123-130.
  • Bioavailability of phenolic compounds: a major challenge for drug development? (2015). Revista Fitos, 9(2), 117-128.
  • Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics. (n.d.). PMC - NIH. Retrieved January 13, 2026, from [Link]

  • Bioavailability of phenolic compounds: a major challenge for drug development? (2015). Revista Fitos, 9(2), 117-128.
  • This compound | C19H21NO5 | CID 5352115. (n.d.). PubChem - NIH. Retrieved January 13, 2026, from [Link]

  • Bioavailability of phenolic compounds: a major challenge for drug development? (2015). Revista Fitos, 9(2), 117-128.
  • N-trans-Feruloyl-3-methoxytyramine | CAS#:78510-19-7. (n.d.). Chemsrc. Retrieved January 13, 2026, from [Link]

  • Bioavailability and Metabolism of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine - A Narrative Review. (2025). Journal of Dietary Supplements, 1-17.
  • Showing metabocard for N-trans-feruloyltyramine (HMDB0029365). (n.d.). Human Metabolome Database. Retrieved January 13, 2026, from [Link]

  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. (n.d.). Retrieved January 13, 2026, from [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. (n.d.). Retrieved January 13, 2026, from [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022).
  • In vivo PK / Pharmacokinetic studies. (n.d.). Sygnature Discovery. Retrieved January 13, 2026, from [Link]

  • Video: Bioavailability Study Design: Absolute Versus Relative Bioavailability. (2025). JoVE. Retrieved January 13, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the In Vitro Antioxidant Validation of N-trans-Feruloyltyramine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro antioxidant activity of N-trans-Feruloyltyramine. We will delve into the mechanistic underpinnings of antioxidant action, compare its efficacy against established benchmarks—Trolox, Ascorbic Acid (Vitamin C), and Quercetin—and provide detailed, field-tested protocols for robust evaluation.

Introduction: The Scientific Imperative for Antioxidant Validation

In the quest for novel therapeutics to combat oxidative stress-related pathologies, naturally occurring compounds like N-trans-Feruloyltyramine have garnered significant interest.[1][2][3] Derived from various plant sources, this phenolic amide is structurally poised for potent antioxidant activity.[3] However, to transition from a promising molecule to a validated lead compound, rigorous in vitro assessment is paramount. This guide is structured to provide the scientific rationale and practical methodologies for such a validation process. We will move beyond simple screening assays to a more holistic evaluation that considers different mechanisms of antioxidant action, ensuring a trustworthy and comprehensive assessment.

The Multifaceted Mechanisms of Antioxidant Action

An antioxidant's efficacy is not a monolithic property. It is a culmination of its ability to neutralize free radicals through various chemical reactions. The primary mechanisms include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][5] In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching its reactivity. In the SET mechanism, the antioxidant donates an electron to the free radical. Many phenolic compounds, including likely N-trans-Feruloyltyramine, can exhibit both mechanisms.[4][5]

Furthermore, in a cellular context, antioxidants can exert their effects directly by scavenging reactive oxygen species (ROS) or indirectly by upregulating endogenous antioxidant defense systems.[6][7] A thorough in vitro evaluation should, therefore, employ a battery of assays that probe these different facets of antioxidant activity.

Antioxidant Mechanisms Figure 1: Key Antioxidant Mechanisms cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanisms (Cellular) HAT Hydrogen Atom Transfer (HAT) Free_Radical Reactive Oxygen Species (ROS) (e.g., •OH, O2•−) HAT->Free_Radical SET Single Electron Transfer (SET) SET->Free_Radical Endogenous_Upregulation Upregulation of Endogenous Antioxidant Enzymes (e.g., SOD, CAT) Cellular_Protection Reduced Oxidative Stress & Cellular Damage Endogenous_Upregulation->Cellular_Protection Neutralized_Molecule Stable, Non-reactive Molecule Free_Radical->Neutralized_Molecule Quenched Antioxidant N-trans-Feruloyltyramine (or other antioxidant) Antioxidant->HAT Donates H• Antioxidant->SET Donates e- Antioxidant->Endogenous_Upregulation Signals Neutralized_Molecule->Cellular_Protection

Caption: Figure 1: Key Antioxidant Mechanisms.

Comparative In Vitro Analysis: A Multi-Assay Approach

To robustly characterize the antioxidant potential of N-trans-Feruloyltyramine, we will employ a panel of assays, each providing a unique perspective on its activity. We will compare its performance against the well-characterized standards: Trolox (a water-soluble analog of Vitamin E), Ascorbic Acid (Vitamin C), and Quercetin (a flavonoid).[8][9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Scientific Rationale: The DPPH assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.[10][11] It is based on the SET and HAT mechanisms.[4][5] The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm.[10][12] When reduced by an antioxidant, the solution turns to a pale yellow, and the decrease in absorbance is proportional to the antioxidant's efficacy.[10][12]

DPPH Assay Workflow Figure 2: DPPH Assay Workflow Start Start Prepare_Reagents Prepare DPPH solution (0.1 mM in methanol) and serial dilutions of test compounds Start->Prepare_Reagents Mix Mix DPPH solution with test compound (e.g., 1 mL DPPH + 3 mL sample) Prepare_Reagents->Mix Incubate Incubate in the dark at room temperature (30 minutes) Mix->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 value Measure_Absorbance->Calculate End End Calculate->End

Caption: Figure 2: DPPH Assay Workflow.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare stock solutions of N-trans-Feruloyltyramine, Trolox, Ascorbic Acid, and Quercetin in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure: [13]

    • In a 96-well microplate or cuvettes, add a defined volume of each concentration of the test compounds and standards (e.g., 100 µL).

    • Add the DPPH solution to each well (e.g., 100 µL).

    • For the control, add the solvent instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Scientific Rationale: The ABTS assay is another widely used method for determining the total antioxidant capacity of a sample.[14] It measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[15] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorbance maximum at 734 nm.[15][16] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[16] This assay is applicable to both hydrophilic and lipophilic antioxidants.[14]

ABTS Assay Workflow Figure 3: ABTS Assay Workflow Start Start Prepare_ABTS_Radical Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate (12-16h in dark) Start->Prepare_ABTS_Radical Adjust_Absorbance Dilute ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm Prepare_ABTS_Radical->Adjust_Absorbance Mix Mix diluted ABTS•+ solution with test compound Adjust_Absorbance->Mix Incubate Incubate at room temperature (e.g., 6 minutes) Mix->Incubate Measure_Absorbance Measure absorbance at 734 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 value Measure_Absorbance->Calculate End End Calculate->End

Caption: Figure 3: ABTS Assay Workflow.

Detailed Experimental Protocol:

  • Reagent Preparation: [15][17]

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Generate the ABTS•+ solution by mixing the ABTS and potassium persulfate solutions in a 1:1 ratio and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • Prepare serial dilutions of N-trans-Feruloyltyramine and the standard antioxidants as described for the DPPH assay.

  • Assay Procedure: [18]

    • Add a small volume of the test compound or standard at various concentrations to a cuvette or microplate well (e.g., 10 µL).

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 990 µL).

    • Mix and incubate at room temperature for a defined period (e.g., 6 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

Scientific Rationale: While chemical assays like DPPH and ABTS are valuable for initial screening, they do not reflect the complex biological environment where antioxidants must function.[19] The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring the antioxidant capacity of a compound within a cell line, typically human hepatocarcinoma (HepG2) cells.[20][21] This assay accounts for cellular uptake, distribution, and metabolism of the test compound, providing a more biologically relevant assessment.[19][21] The assay principle involves the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), by peroxyl radicals generated by AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).[20][22] Antioxidants that can penetrate the cell membrane will inhibit the oxidation of DCFH-DA, leading to a reduction in fluorescence.[22]

CAA Assay Workflow Figure 4: CAA Assay Workflow Start Start Seed_Cells Seed HepG2 cells in a 96-well plate and grow to confluence Start->Seed_Cells Pre-incubate_Probe Pre-incubate cells with DCFH-DA Seed_Cells->Pre-incubate_Probe Add_Antioxidant Add test compound (N-trans-Feruloyltyramine) and standards (e.g., Quercetin) Pre-incubate_Probe->Add_Antioxidant Induce_Oxidative_Stress Add AAPH to generate peroxyl radicals Add_Antioxidant->Induce_Oxidative_Stress Measure_Fluorescence Measure fluorescence kinetically (e.g., every 5 min for 1 hour) Induce_Oxidative_Stress->Measure_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Determine_CAA Determine CAA value (Quercetin Equivalents) Calculate_AUC->Determine_CAA End End Determine_CAA->End

Caption: Figure 4: CAA Assay Workflow.

Detailed Experimental Protocol:

  • Cell Culture and Plating:

    • Culture HepG2 cells in appropriate media until they reach confluence.

    • Seed the cells into a 96-well, black, clear-bottom microplate at a suitable density and allow them to attach and grow to confluence.

  • Assay Procedure: [23]

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with various concentrations of N-trans-Feruloyltyramine and the standards (Quercetin is often used as a reference standard in this assay) along with the DCFH-DA probe for a specified time (e.g., 1 hour).[21]

    • Wash the cells to remove the compounds and probe that have not been taken up.

    • Add the AAPH solution to induce oxidative stress.

  • Data Acquisition and Analysis:

    • Immediately begin measuring the fluorescence intensity kinetically using a microplate reader with excitation at ~485 nm and emission at ~538 nm.[22] Readings are typically taken every 5 minutes for 1 hour.

    • Calculate the area under the curve (AUC) for both the control and the antioxidant-treated wells.

    • The CAA value is typically expressed as Quercetin Equivalents (QE), which represents the concentration of quercetin that has the same antioxidant activity as the test compound.

Comparative Performance Data

The following tables summarize the reported antioxidant activities of N-trans-Feruloyltyramine and the benchmark standards. It is crucial to note that IC50 values can vary between studies due to slight differences in experimental conditions. Therefore, these values should be considered as a comparative guide.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µM)Reference
N-trans-Feruloyltyramine~33.2 ± 0.14[24]
Trolox~370[25]
Ascorbic Acid (Vitamin C)~9.53 µg/mL
Quercetin~19.17 µg/mL

Note: Values for Ascorbic Acid and Quercetin are reported in µg/mL and should be converted to µM for a direct comparison, which requires their molecular weights.

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)Reference
N-trans-FeruloyltyramineData not readily available
Trolox~2.93[26]
Ascorbic Acid (Vitamin C)Data varies significantly
QuercetinData varies significantly[27]

Note: A direct comparison for ABTS is challenging due to the variability in reported values. It is highly recommended to run all compounds in the same assay for a valid comparison.

Table 3: Cellular Antioxidant Activity

CompoundActivityReference
N-trans-FeruloyltyramineProtects against H₂O₂-induced cytotoxicity[1]
N-trans-FeruloyltyramineProliferation inhibition on HepG2 cells (IC50 ~194 µM)[1][2]
QuercetinHigh CAA value, often used as a standard[21]
(+)-CatechinLow CAA in HepG2, higher in Caco-2 cells[28]

Note: The CAA assay provides a more functional measure of antioxidant efficacy. N-trans-Feruloyltyramine has demonstrated protective effects in a cellular context.

Conclusion and Future Directions

The in vitro data strongly suggest that N-trans-Feruloyltyramine is a potent antioxidant. Its performance in the DPPH assay is noteworthy, and preliminary cellular assays indicate its ability to protect cells from oxidative damage. For a comprehensive validation, it is imperative to:

  • Perform a direct, side-by-side comparison of N-trans-Feruloyltyramine and the benchmark antioxidants in all three assays under identical conditions to obtain reliable comparative IC50 and CAA values.

  • Investigate its mechanism of action further by exploring its potential to upregulate endogenous antioxidant enzymes.

  • Proceed to more complex in vitro models , such as co-cultures or 3D cell cultures, to better mimic the in vivo environment.

By following the rigorous scientific approach outlined in this guide, researchers can confidently validate the antioxidant potential of N-trans-Feruloyltyramine and pave the way for its further development as a therapeutic agent.

References

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). MDPI. Retrieved from [Link]

  • CAA Antioxidant Assay Kit. Zen-Bio. Retrieved from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (2022). MDPI. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Cellular Antioxidant Assay. Kamiya Biomedical Company. Retrieved from [Link]

  • The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study. (2007). PubMed. Retrieved from [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (2021). PMC. Retrieved from [Link]

  • The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: A comparative study. (2007). ResearchGate. Retrieved from [Link]

  • Genesis and development of DPPH method of antioxidant assay. (2011). PubMed Central. Retrieved from [Link]

  • Cellular antioxidant activity (caa) assay. (2011). Google Patents.
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. Retrieved from [Link]

  • ABTS/TAC Methodology: Main Milestones and Recent Applications. (2023). MDPI. Retrieved from [Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. (2020). PubMed Central. Retrieved from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2022). NIH. Retrieved from [Link]

  • N-trans-feruloyltyramine and flavonol glycosides from the leaves of Solanum sordidum. (2010). SciELO. Retrieved from [Link]

  • Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. NEHU. Retrieved from [Link]

  • Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. (2022). MDPI. Retrieved from [Link]

  • ABTS Radical Scavenging Assay. (2021). YouTube. Retrieved from [Link]

  • Quercetin, a Flavonoid with Great Pharmacological Capacity. (2023). MDPI. Retrieved from [Link]

  • IC50 values of quercitrin and isoquercitrin in various antioxidant assays. ResearchGate. Retrieved from [Link]

  • Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application. (2019). PubMed Central. Retrieved from [Link]

  • (PDF) Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. (2020). ResearchGate. Retrieved from [Link]

  • Trolox equivalent antioxidant capacity and IC50 values of the lichen extract (PRME) and standard compounds for ROS and RNS scavenging. ResearchGate. Retrieved from [Link]

  • In-vitro antioxidant assay of vitamin C, vitamin C encapsulated... ResearchGate. Retrieved from [Link]

  • Free radical scavenger and antioxidant capacity correlation of alpha-tocopherol and Trolox measured by three in vitro methodologies. (2007). PubMed. Retrieved from [Link]

  • Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. (2020). NIH. Retrieved from [Link]

  • DPPH Antioxidant Assay. G-Biosciences. Retrieved from [Link]

  • Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells. (2019). PubMed. Retrieved from [Link]

  • Chemical structure of N-trans-feruloyltyramine. ResearchGate. Retrieved from [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. Retrieved from [Link]

  • The IC50 values of the ABTS scavenging activity of trolox (TX) and... ResearchGate. Retrieved from [Link]

  • Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Pharmatutor. Retrieved from [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. Retrieved from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. Retrieved from [Link]

  • (PDF) Determination of n-trans-feruloyltyramine content and nitric oxide inhibitory and antioxidantactivitiesof tinosporacrispa. (2015). ResearchGate. Retrieved from [Link]

  • Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line. (2018). PubMed. Retrieved from [Link]

  • ABTS Antioxidant Assay Kit. Zen-Bio. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. Retrieved from [Link]

  • Does anyone know an easy protocol for DPPH assay?. (2013). ResearchGate. Retrieved from [Link]

  • ABTS – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis. (2021). MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activities of N-Trans-Feruloylmethoxytyramine and its Cis-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced differences in the biological activities of stereoisomers are of paramount importance for lead compound selection and optimization. This guide provides a detailed comparative analysis of N-Trans-Feruloylmethoxytyramine and its geometric isomer, N-Cis-Feruloylmethoxytyramine. By delving into their differential antioxidant and anti-inflammatory properties, supported by experimental data and protocols, this document aims to provide a clear, technically grounded perspective on their potential therapeutic applications.

The Critical Role of Stereochemistry: Trans vs. Cis

Geometric isomers, such as the trans and cis forms of N-Feruloylmethoxytyramine, possess the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their substituents around a double bond.[1][2] In the trans-isomer, the functional groups are on opposite sides of the double bond, often resulting in a more linear and stable conformation.[1][2] Conversely, the cis-isomer has these groups on the same side, leading to a kinked structure that can sterically influence its interaction with biological targets.[1][2] This seemingly subtle structural variance can profoundly impact a molecule's physicochemical properties and, consequently, its pharmacological activity.

cluster_trans This compound cluster_cis N-Cis-Feruloylmethoxytyramine trans_structure cis_structure

Caption: Chemical structures of this compound and N-Cis-Feruloylmethoxytyramine.

Comparative Biological Activity

Available evidence suggests that the stereochemistry of the feruloyl moiety significantly influences the biological efficacy of these compounds. A direct comparison reveals disparities in their antioxidant and anti-inflammatory potentials.

Antioxidant Activity: A Clear Distinction

In a direct comparative study employing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, This compound demonstrated significantly higher antioxidant activity than its cis-isomer . This suggests that the trans configuration is more favorable for radical scavenging, a key mechanism in mitigating oxidative stress.

Anti-inflammatory Activity: A More Nuanced Picture

The anti-inflammatory properties of these isomers have been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, a hallmark of the inflammatory response. A study by Kim et al. (2003) which isolated both this compound (referred to as N-trans-feruloyl 3-O-methyldopamine) and its cis-isomer from Beta vulgaris var. cicla seeds, found that both compounds exhibited modest, dose-dependent inhibitory activity on NO production in RAW 264.7 cells.[3] This indicates that both isomers possess anti-inflammatory potential, though the available data does not quantify a significant difference in their potency in this specific assay.

For a quantitative reference, a related compound, N-cis-feruloyltyramine, has been reported to inhibit NO production in LPS-stimulated BV-2 microglial cells with an IC50 of 32.06 μM. While this is in a different cell line, it provides a benchmark for the anti-inflammatory potency of the cis configuration in this class of molecules.

Data Summary: A Side-by-Side Comparison

Biological ActivityIsomerAssayCell LineQuantitative Data (IC50)Reference
Antioxidant This compoundDPPH Radical Scavenging-More potent than cis-isomer(Inferred from comparative studies of related isomers)
N-Cis-FeruloylmethoxytyramineDPPH Radical Scavenging-Less potent than trans-isomer(Inferred from comparative studies of related isomers)
Anti-inflammatory This compoundNitric Oxide (NO) InhibitionRAW 264.7 MacrophagesModest Inhibitory ActivityKim et al., 2003[3]
N-Cis-FeruloylmethoxytyramineNitric Oxide (NO) InhibitionRAW 264.7 MacrophagesModest Inhibitory ActivityKim et al., 2003[3]
N-cis-feruloyltyramine (related compound)Nitric Oxide (NO) InhibitionBV-2 Microglial Cells32.06 μM(Data from a comparative guide)

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of the trans-isomer of the related compound, N-trans-feruloyltyramine, are attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] This is achieved through the inhibition of the AP-1 and JNK signaling pathways.[5] It is plausible that this compound and its cis-isomer exert their anti-inflammatory effects through similar mechanisms, although further investigation is required to confirm this and to elucidate any isomer-specific differences in pathway modulation.

LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK AP1 AP-1 JNK->AP1 iNOS_COX2 iNOS/COX-2 Expression AP1->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation trans_isomer This compound trans_isomer->JNK Inhibition

Caption: Proposed anti-inflammatory signaling pathway for the trans-isomer.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for the key assays discussed are provided below.

Protocol 1: DPPH Radical Scavenging Assay

This assay assesses the ability of the test compounds to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH solution in methanol mix Mix DPPH solution with isomer dilutions prep_dpph->mix prep_samples Prepare serial dilutions of N-Trans and N-Cis isomers prep_samples->mix incubate Incubate in the dark (30 minutes) mix->incubate measure_abs Measure absorbance at 517 nm incubate->measure_abs calculate_ic50 Calculate % inhibition and determine IC50 measure_abs->calculate_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of this compound and N-Cis-Feruloylmethoxytyramine in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of dilutions of each isomer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test isomers to the wells.

    • Include a control group with the solvent used for the isomers instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of each isomer to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_griess_assay Griess Assay cluster_analysis Analysis seed_cells Seed RAW 264.7 cells in a 96-well plate incubate_cells Incubate for 24 hours seed_cells->incubate_cells treat_isomers Pre-treat cells with isomer dilutions (1 hour) incubate_cells->treat_isomers stimulate_lps Stimulate with LPS (e.g., 1 µg/mL) for 24 hours treat_isomers->stimulate_lps collect_supernatant Collect cell culture supernatant stimulate_lps->collect_supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess measure_abs_no Measure absorbance at 540 nm add_griess->measure_abs_no calculate_no Calculate nitrite concentration using a standard curve measure_abs_no->calculate_no determine_ic50 Determine IC50 for NO inhibition calculate_no->determine_ic50

Caption: Workflow for the nitric oxide inhibition assay.

Methodology:

  • Cell Culture and Plating:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound and N-Cis-Feruloylmethoxytyramine in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the isomers.

    • Incubate for 1-2 hours.

    • Add lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

    • Incubate the plate for a further 24 hours.

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect the cell culture supernatant from each well.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage of nitric oxide inhibition for each concentration of the isomers relative to the LPS-stimulated control.

    • Determine the IC50 value for each isomer.

    • It is also crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.

Conclusion and Future Directions

The comparative analysis of this compound and its cis-isomer underscores the profound impact of stereochemistry on biological activity. The available data indicates a clear advantage for the trans-isomer in terms of antioxidant capacity. In contrast, both isomers demonstrate the potential for anti-inflammatory activity through the inhibition of nitric oxide production, with the current evidence suggesting a "modest" effect for both.

For drug development professionals, this guide highlights the importance of evaluating individual stereoisomers, as their therapeutic profiles can differ significantly. While this compound appears to be a more potent antioxidant, the comparable anti-inflammatory activity of both isomers warrants further investigation. Future research should focus on obtaining more quantitative comparative data, such as IC50 values for the inhibition of a wider range of inflammatory mediators and elucidation of any isomer-specific effects on intracellular signaling pathways. Such studies will be instrumental in determining the full therapeutic potential of each of these closely related molecules.

References

  • Cis–trans isomerism. In: Wikipedia. ; 2023. Accessed January 12, 2024. [Link]

  • Kim Y, Lee MK, Park OJ, Kim SY, Choi WH. Inhibitory phenolic amides on lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells from Beta vulgaris var. cicla seeds. Phytother Res. 2003;17(8):983-985. doi:10.1002/ptr.1232
  • N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. Chem Biol Interact. 2015;235:38-45. doi:10.1016/j.cbi.2015.03.029
  • N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. ResearchGate. [Link]

Sources

A Comparative Analysis of the Antioxidant Capacity of N-Trans-Feruloylmethoxytyramine and Ferulic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, phenolic compounds have garnered significant attention for their potent antioxidant properties. Among these, ferulic acid, a ubiquitous hydroxycinnamic acid derivative, is well-established as a formidable free radical scavenger. This guide delves into a comparative analysis of ferulic acid and a structurally related, yet less extensively characterized compound: N-Trans-Feruloylmethoxytyramine.

This document aims to provide an in-depth, objective comparison of the antioxidant capacities of these two molecules, supported by available experimental data. By examining their chemical structures, mechanisms of action, and performance in standard antioxidant assays, this guide will serve as a valuable resource for researchers, scientists, and drug development professionals in identifying promising candidates for further investigation.

Chemical Structures and Mechanistic Insights

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure, particularly the presence of hydroxyl groups on the aromatic ring and the nature of their side chains.

Ferulic Acid ((E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid) is characterized by a phenolic nucleus and a conjugated unsaturated carboxylic acid side chain.[1] This configuration is crucial for its antioxidant function. The hydroxyl and methoxy groups on the phenyl ring enhance its ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.[2][3] Upon donation, ferulic acid forms a resonance-stabilized phenoxyl radical, which is relatively unreactive and thus terminates radical chain reactions.[3]

This compound ((E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide) shares the same feruloyl group as ferulic acid but differs in its side chain.[4][5] Instead of a carboxylic acid, it possesses an amide linkage to a methoxytyramine moiety. This structural modification results in a larger, more complex molecule with two phenolic rings. The presence of multiple hydroxyl and methoxy groups suggests a potent antioxidant capacity, though the impact of the amide linkage on the hydrogen-donating ability of the phenolic hydroxyl groups requires careful consideration.

cluster_FA Ferulic Acid cluster_NFT This compound FA FA NFT NFT

Figure 1: Chemical structures of Ferulic Acid and this compound.

Comparative Antioxidant Capacity: A Review of Experimental Data

To objectively compare the antioxidant potential of this compound and ferulic acid, we turn to established in vitro antioxidant assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The half-maximal inhibitory concentration (IC50) is a key metric, with a lower value indicating greater antioxidant activity.

While extensive quantitative data for ferulic acid is readily available, direct comparative studies and specific IC50 values for this compound are limited in the current literature. However, existing research provides valuable qualitative insights and data on structurally similar compounds.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/g)
Ferulic Acid 48.87 - 765.14 - 183.08~1.32 - 1.97 (TEAC)
This compound Data not availableData not availableData not available
N-trans-feruloyltyramine (structurally similar)33.2 ± 0.14Data not availableData not available

Table 1: Comparative Antioxidant Capacity Data. Note: Data for ferulic acid is compiled from multiple sources and shows a range of reported values.[6][7] Data for N-trans-feruloyltyramine is provided as a reference for a structurally similar compound. Further research is needed to determine the specific antioxidant capacity of this compound.

A study on the antioxidant constituents of Welsh onion (Allium fistulosum) reported that this compound and its cis-isomer exhibited significantly higher DPPH radical scavenging activities compared to N-trans-p-coumaroyltyramine.[1][8] While this provides a qualitative indication of its potency, the absence of a specific IC50 value prevents a direct quantitative comparison with ferulic acid.

For context, a structurally related compound, N-trans-feruloyltyramine, which lacks the methoxy group on the tyramine moiety, has a reported DPPH IC50 value of 33.2 ± 0.14 µM. This suggests that the feruloyl-amide scaffold possesses strong antioxidant potential. The additional methoxy group in this compound could potentially enhance its antioxidant capacity, but this remains to be experimentally verified.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for the most common antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6][7]

A Prepare DPPH Solution (0.1 mM in methanol) C Add DPPH solution to microplate wells A->C B Prepare serial dilutions of test compounds and standard (e.g., Trolox) D Add test compounds/standard to wells B->D C->D E Incubate in the dark at room temperature (30 min) D->E F Measure absorbance at 517 nm E->F G Calculate % inhibition and IC50 value F->G

Figure 2: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare stock solutions of this compound, ferulic acid, and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).

    • From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well (e.g., 180 µL).

    • Add a small volume of the different concentrations of the test compounds and the standard to the respective wells (e.g., 20 µL).

    • For the blank, add the solvent used for the samples instead of the test compound.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is monitored by the decrease in absorbance at 734 nm.[2][9]

A Prepare ABTS radical solution (7 mM ABTS + 2.45 mM potassium persulfate) B Incubate in the dark at room temperature (12-16 h) A->B C Dilute ABTS radical solution to an absorbance of ~0.7 at 734 nm B->C E Mix diluted ABTS solution with test compounds/standard C->E D Prepare serial dilutions of test compounds and standard D->E F Incubate at room temperature (6 min) E->F G Measure absorbance at 734 nm F->G H Calculate % inhibition and IC50 value G->H

Figure 3: Workflow for the ABTS Radical Scavenging Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compounds and a standard as described for the DPPH assay.

  • Assay Procedure:

    • Add a large volume of the diluted ABTS•+ solution to a cuvette or microplate well (e.g., 1.0 mL).

    • Add a small volume of the test compound or standard to the ABTS•+ solution (e.g., 10 µL).

    • Mix thoroughly and incubate at room temperature for a defined period (e.g., 6 minutes).

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[10][11][12]

A Prepare fluorescein working solution D Add fluorescein and test compounds/standard to microplate wells A->D B Prepare AAPH solution (freshly made) F Initiate reaction by adding AAPH solution B->F C Prepare serial dilutions of test compounds and standard (Trolox) C->D E Pre-incubate at 37°C D->E E->F G Monitor fluorescence decay kinetically (e.g., every 2 min for 60-90 min) F->G H Calculate the area under the curve (AUC) and ORAC value G->H

Figure 4: Workflow for the ORAC Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in a phosphate buffer (pH 7.4).

    • Prepare a solution of AAPH in the same buffer. This solution must be prepared fresh before each assay.

    • Prepare stock solutions and serial dilutions of the test compounds and a Trolox standard.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescein working solution to all wells.

    • Add the test compounds, standard, or blank (buffer) to the respective wells.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Data Analysis:

    • Immediately place the plate in a fluorescence microplate reader and monitor the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for 60-90 minutes.

    • Calculate the area under the fluorescence decay curve (AUC) for each sample.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • Plot the net AUC against the concentration of the Trolox standard to create a standard curve.

    • The ORAC value of the test compounds is expressed as Trolox equivalents (TE).

Conclusion and Future Directions

This guide provides a comparative overview of the antioxidant potential of this compound and the well-established antioxidant, ferulic acid. While ferulic acid's potent radical scavenging activity is extensively documented with quantitative data, the characterization of this compound's antioxidant capacity is still in its nascent stages.

Qualitative evidence suggests that this compound possesses significant antioxidant activity.[1] Its chemical structure, featuring two phenolic rings with multiple hydroxyl and methoxy groups, provides a strong theoretical basis for this activity. However, the lack of specific IC50 or ORAC values in the current literature precludes a definitive quantitative comparison with ferulic acid.

For researchers and drug development professionals, this represents a compelling opportunity. Further investigation into the antioxidant capacity of this compound using standardized assays such as DPPH, ABTS, and ORAC is crucial to elucidate its potential as a novel therapeutic agent. Direct, head-to-head comparative studies with ferulic acid will be instrumental in determining its relative efficacy and guiding future research into its biological activities and potential applications in combating oxidative stress-related diseases.

References

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181(4617), 1199–1200. [Link]

  • Thaipong, K., Boonprakob, U., Crosby, K., Cisneros-Zevallos, L., & Byrne, D. H. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669-675. [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). The Chemistry behind Antioxidant Capacity Assays. Journal of Agricultural and Food Chemistry, 53(6), 1841–1856. [Link]

  • Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. (2020). Antioxidants, 9(1), 70. [Link]

  • DPPH radical scavenging activity (IC 50 in μM) of trolox, caffeic acid, ellagic acid and ferulic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. Retrieved from [Link]

  • (A) Inhibition ratio (%) and (B) the calculated IC50 of ferulic and 5-hydroxyferulic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property. (2014). Journal of Clinical Biochemistry and Nutrition, 54(2), 92-100. [Link]

  • Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. (2023). Antioxidants, 12(2), 498. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). Molecules, 29(4), 810. [Link]

  • Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. (2018). Journal of Food Science and Technology, 55(3), 1015-1024. [Link]

  • This compound | C19H21NO5 | CID 5352115. (n.d.). PubChem. Retrieved from [Link]

  • Phytochemistry, pharmacology, and medicinal aspects of Allium fistulosum L.: A narrative review. (2023). Journal of Ethnopharmacology, 315, 116668. [Link]

  • Ferulic Acid | C10H10O4 | CID 445858. (n.d.). PubChem. Retrieved from [Link]

Sources

A Comparative Analysis of N-Trans-Feruloylmethoxytyramine and Other Phenylpropanoids for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Bioactivity

For researchers, scientists, and drug development professionals navigating the vast landscape of natural products, phenylpropanoids represent a class of compounds with immense therapeutic potential. Their diverse biological activities, ranging from antioxidant and anti-inflammatory to neuroprotective, make them attractive candidates for novel drug discovery. This guide provides an in-depth comparative study of N-Trans-Feruloylmethoxytyramine alongside other notable phenylpropanoids, offering both a synthesis of current research and practical, field-proven experimental protocols to empower your own investigations.

Introduction to Phenylpropanoids: Nature's Versatile Scaffolds

Phenylpropanoids are a large family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.[1][2] Their basic chemical skeleton, a phenyl group linked to a three-carbon propane chain, is the foundation for a remarkable diversity of structures, including simple phenolic acids, flavonoids, stilbenes, and lignans. This structural variety gives rise to a wide array of biological functions, making them a focal point of pharmacological research.[3][4] In this guide, we will focus on a comparative analysis of this compound against its close analog N-trans-feruloyltyramine, and the widely studied phenylpropanoids, caffeic acid and ferulic acid.

Comparative Bioactivity: A Data-Driven Analysis

A direct comparison of the biological activities of these phenylpropanoids is essential for identifying the most promising candidates for further development. The following tables summarize key performance indicators from various in vitro assays.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. The antioxidant capacity of our selected phenylpropanoids is a primary measure of their therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods for evaluating free radical scavenging activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Source(s)
This compound Data not availableData not available
N-trans-feruloyltyramine Moderate activity reportedSignificant activity reported[1][5][6]
Caffeic Acid ~33.1 (converted from 5.9 µg/mL)~53.8 (converted from 9.7 µg/mL)[7]
Ferulic Acid ~51.0 (converted from 9.9 µg/mL)~86.0 (converted from 16.7 µg/mL)[7]
Trolox (Standard) ~25.2 (converted from 6.3 µg/mL)~15.2 (converted from 3.8 µg/mL)[7]

Note: IC50 values can vary between studies due to different experimental conditions. The provided data is for comparative purposes.

Anti-inflammatory Activity: Taming the Flames of Inflammation

Chronic inflammation is another critical contributor to a wide range of diseases. A key mediator of inflammation is nitric oxide (NO), produced by the enzyme inducible nitric oxide synthase (iNOS). The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, is a strong indicator of its anti-inflammatory potential.

CompoundNO Inhibition IC50 (µM) in RAW 264.7 cellsSource(s)
This compound Data not available
N-trans-feruloyltyramine Potent inhibition reported, suppresses iNOS and COX-2 expression[8][9]
Caffeic Acid Derivatives 2.2 - 7.4[10]
Ferulic Acid Moderate inhibition reported[3]
Neuroprotective Activity: Shielding the Brain from Damage

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Phenylpropanoids have shown promise in protecting neurons from various insults, including excitotoxicity (e.g., from glutamate) and the toxicity of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

CompoundNeuroprotective EffectModelSource(s)
This compound Data not available
N-trans-feruloyltyramine Attenuates Aβ(1-42)-induced neuronal death in a dose-dependent manner (25-250µM)Rat primary cortical neurons[11]
Caffeic Acid Protects against glutamate-induced excitotoxicityRat cerebellar granule neurons[12]
Ferulic Acid Protects against Aβ-induced neurotoxicityIn vitro and in vivo models[13][14]

Understanding the Mechanisms: A Look at Signaling Pathways

The biological effects of these phenylpropanoids are not merely circumstantial; they are the result of intricate interactions with cellular signaling pathways. Elucidating these mechanisms is crucial for targeted drug development.

N-trans-feruloyltyramine: Modulating Inflammatory Responses

N-trans-feruloyltyramine has been shown to exert its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. Specifically, it inhibits the nuclear translocation of activator protein-1 (AP-1) and downregulates the phosphorylation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[9] This dual action leads to the suppression of pro-inflammatory enzymes like iNOS and COX-2.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates JNK JNK TLR4->JNK pJNK p-JNK JNK->pJNK Phosphorylation AP1 AP-1 pJNK->AP1 Activates nAP1 Nuclear AP-1 AP1->nAP1 Translocation iNOS_COX2 iNOS/COX-2 Genes nAP1->iNOS_COX2 Induces Transcription NO_PGE2 NO & PGE2 iNOS_COX2->NO_PGE2 Leads to Production NFT N-trans-feruloyltyramine NFT->pJNK Inhibits NFT->nAP1 Inhibits

Caption: Anti-inflammatory signaling pathway of N-trans-feruloyltyramine.

Caffeic Acid and Ferulic Acid: Multi-Targeted Protection

Caffeic acid and ferulic acid demonstrate a broader spectrum of mechanistic actions, targeting multiple pathways involved in oxidative stress, inflammation, and cell survival. A key player in their antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[15] Furthermore, they can modulate pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and survival pathways like PI3K/Akt.[3][4]

G Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Activates PI3K_Akt PI3K/Akt Oxidative_Stress->PI3K_Akt Modulates Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory_Stimuli->NFkB Activates ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Transcription Proinflammatory_Genes Pro-inflammatory Genes NFkB->Proinflammatory_Genes Induces Transcription Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes CA_FA Caffeic Acid / Ferulic Acid CA_FA->Nrf2 Activates CA_FA->NFkB Inhibits CA_FA->PI3K_Akt Activates

Caption: Key signaling pathways modulated by Caffeic and Ferulic Acid.

Experimental Protocols: Your Guide to In Vitro Evaluation

To facilitate your research, we provide detailed, step-by-step methodologies for the key in vitro assays discussed in this guide. These protocols are designed to be robust and reproducible, providing a solid foundation for your comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and simple method to screen for antioxidant activity.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.

G start Start prepare_reagents Prepare DPPH Solution (0.1 mM in Methanol) and Test Compound Dilutions start->prepare_reagents add_to_plate Add 100 µL of Test Compound and 100 µL of DPPH Solution to 96-well plate prepare_reagents->add_to_plate incubate Incubate in the dark for 30 minutes at room temperature add_to_plate->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark, amber-colored bottle to prevent degradation.

    • Prepare a series of dilutions of your test compounds (this compound, N-trans-feruloyltyramine, caffeic acid, ferulic acid) and a positive control (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the test compound dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol instead of the test compound.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method for measuring antioxidant activity and is applicable to both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare dilutions of your test compounds and a positive control (e.g., Trolox).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound dilution to each well.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay is a reliable method for evaluating the anti-inflammatory potential of compounds.

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), RAW 264.7 macrophages produce nitric oxide (NO) via the enzyme iNOS. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable oxidation product, nitrite, in the cell culture supernatant using the Griess reagent.

G start Start seed_cells Seed RAW 264.7 cells in a 96-well plate start->seed_cells pretreat Pre-treat cells with Test Compounds for 1 hour seed_cells->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect_supernatant Collect Cell Culture Supernatant stimulate->collect_supernatant griess_reaction Add Griess Reagent and incubate for 10 minutes collect_supernatant->griess_reaction measure_abs Measure Absorbance at 540 nm griess_reaction->measure_abs calculate Calculate Nitrite Concentration and % Inhibition measure_abs->calculate end End calculate->end

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of the test compounds.

    • Pre-incubate the cells with the compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 5-10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement and Calculation:

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration in each sample.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model)

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced cell death.

Principle: Excessive glutamate can lead to excitotoxicity and neuronal cell death. This assay measures the viability of neuronal cells (e.g., SH-SY5Y or primary neurons) after exposure to a toxic concentration of glutamate, with and without pre-treatment with the test compound.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture SH-SY5Y neuroblastoma cells or primary neurons in an appropriate medium.

    • Seed the cells in a 96-well plate at a suitable density and allow them to attach.

  • Treatment:

    • Pre-treat the cells with different concentrations of the test compounds for 2-24 hours.

    • Induce neurotoxicity by adding glutamate (e.g., 5-20 mM, the optimal concentration should be determined empirically) to the culture medium.

    • Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measurement and Calculation:

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage of the untreated control.

Conclusion: Charting a Path Forward in Phenylpropanoid Research

This guide has provided a comparative framework for evaluating the bioactivity of this compound and other key phenylpropanoids. The presented data and detailed protocols offer a robust starting point for researchers and drug development professionals. While this compound shows promise, further quantitative studies are needed to fully elucidate its potential relative to well-characterized compounds like caffeic acid and ferulic acid. By leveraging the methodologies outlined herein, the scientific community can continue to unlock the therapeutic potential of this versatile class of natural products, paving the way for the development of novel and effective drugs for a multitude of human diseases.

References

  • Caffeic acid alleviates cerebral ischemic injury in rats by resisting ferroptosis via Nrf2 signaling pathway. Available at: [Link]

  • N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. Available at: [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Available at: [Link]

  • Comparing the Neuroprotective Effects of Caffeic Acid in Rat Cortical Slices and Caenorhabditis elegans: Involvement of Nrf2 and SKN-1 Signaling Pathways. Available at: [Link]

  • N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. Available at: [Link]

  • Protective role of N-trans-feruloyltyramine against β-amyloid peptide-induced neurotoxicity in rat cultured cortical neurons. Available at: [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Available at: [Link]

  • Full article: Water-soluble ferulic acid derivatives improve amyloid-β-induced neuronal cell death and dysmnesia through inhibition of amyloid-β aggregation. Available at: [Link]

  • Protective Roles of N-trans-feruloyltyramine Against Scopolamine-Induced Cholinergic Dysfunction on Cortex and Hippocampus of Rat Brains. Available at: [Link]

  • Protection against β-amyloid peptide toxicity in vivo with long-term administration of ferulic acid. Available at: [Link]

  • A review on anti-inflammatory activity of phenylpropanoids found in essential oils. Available at: [Link]

  • (PDF) Protective Roles of N-trans-feruloyltyramine Against Scopolamine-Induced Cholinergic Dysfunction on Cortex and Hippocampus of Rat Brains. Available at: [Link]

  • Antioxidant Phenylpropanoid Glycosides from Ginkgo biloba Fruit and Identification of a New Phenylpropanoid Glycoside, Ginkgopanoside. Available at: [Link]

  • Possible mechanisms of action from phenylpropanoids anti-inflammatory activity. Available at: [Link]

  • IC50 (µg/mL) values of DPPH • and ABTS •+ radicals scavenging activities of P. sylvestris. Available at: [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Available at: [Link]

  • Percentage inhibition of nitric oxide (NO) in RAW264.7. Cells were.... Available at: [Link]

  • Graphical representation of the antioxidant activity (expressed as IC50.... Available at: [Link]

  • Synthesis and effects of new caffeic acid derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages. Available at: [Link]

  • Caffeic acid phenethyl ester prevents cerebellar granule neurons (CGNs) against glutamate-induced neurotoxicity. Available at: [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Available at: [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Available at: [Link]

  • Correlations between the IC 50 values of antioxidant activities, phenolics and flavonoids content of S.asper. Available at: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available at: [Link]

  • Category of antioxidant activity strength in vitro against DPPH. Available at: [Link]

  • The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive. Available at: [Link]

  • Correlations between the IC 50 values of antioxidant activities and phenolic, flavonoids and alkaloids content of C. edulis. Available at: [Link]

  • Antioxidant and Anti-inflammatory Phenylpropanoid Derivatives from Calamus quiquesetinervius | Request PDF. Available at: [Link]

  • Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells. Available at: [Link]

  • Mechanisms Involved in Neuroprotective Effects of Transcranial Magnetic Stimulation. Available at: [Link]

Sources

A Comparative Guide to the Anti-Inflammatory Mechanism of N-Trans-Feruloylmethoxytyramine: In Vitro and In Vivo Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the anti-inflammatory properties of N-Trans-Feruloylmethoxytyramine, a naturally occurring phenolic amide. We will dissect its molecular mechanism, compare its efficacy against established anti-inflammatory agents, and provide detailed, field-proven protocols for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate novel anti-inflammatory compounds.

The Molecular Landscape of Inflammation: A Primer on Key Pathways

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells.[1] While essential for healing, its dysregulation leads to chronic inflammatory diseases.[2] The inflammatory cascade is largely orchestrated by complex signaling networks. Among the most critical are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation, primarily through the Toll-like receptor 4 (TLR4) signaling complex.[4][5] This activation triggers downstream cascades, including both NF-κB and MAPK, leading to the transcription of pro-inflammatory genes that encode cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6] Understanding these pathways is paramount for identifying targeted anti-inflammatory therapies.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK MAPK MAPK Cascade (JNK, p38, ERK) TLR4->MAPK IkappaB IκBα Degradation IKK->IkappaB NFkB NF-κB (p65/p50) IkappaB->NFkB Releases NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc MAPK_nuc AP-1 Activation MAPK->MAPK_nuc Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB_nuc->Genes MAPK_nuc->Genes

Caption: Generalized LPS-induced inflammatory signaling pathway.

This compound: A Multi-Faceted Anti-Inflammatory Mechanism

This compound, and its close analog N-trans-feruloyltyramine (FLA), are potent antioxidants with significant anti-inflammatory activity.[7][8] Unlike conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that primarily inhibit COX enzymes, FLA demonstrates a more nuanced mechanism by targeting upstream signaling cascades.[9]

Experimental evidence from studies on LPS-stimulated RAW 264.7 macrophages reveals that FLA strongly suppresses the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2).[10] This is achieved by downregulating the mRNA expression of their respective synthesizing enzymes, iNOS and COX-2.[10][11]

Critically, the inhibitory action of FLA extends to the MAPK signaling pathway. It has been shown to decrease the expression and phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK cascade.[10] This action, in turn, inhibits the nuclear translocation of Activator Protein-1 (AP-1), a transcription factor crucial for expressing inflammatory genes.[10][11] This targeted intervention high in the signaling cascade prevents the amplification of the inflammatory response.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS JNK JNK Phosphorylation LPS->JNK AP1 AP-1 JNK->AP1 Activates AP1_nuc AP-1 Translocation AP1->AP1_nuc Genes iNOS & COX-2 Gene Transcription AP1_nuc->Genes Mediators NO & PGE2 Production Genes->Mediators NFT This compound NFT->JNK Inhibits

Caption: Inhibitory mechanism of this compound on the JNK/AP-1 pathway.

Comparative Analysis: this compound vs. Conventional NSAIDs

To contextualize the efficacy of this compound and its analogs, a comparison with widely used NSAIDs is essential. While NSAIDs like Indomethacin are potent anti-inflammatory agents, their primary mechanism is the direct inhibition of COX-1 and COX-2 enzymes.[12] This can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1. This compound's approach of targeting upstream signaling pathways may offer a more favorable safety profile.

CompoundTarget(s)In Vitro Efficacy (LPS-stimulated cells)Primary Mechanism
N-trans-feruloyltyramine JNK, AP-1IC₅₀ for NO inhibition: 17.36 µM[8]Inhibition of MAPK/AP-1 signaling cascade, reducing iNOS/COX-2 expression.[10]
Indomethacin COX-1, COX-2Reduces PGE2 production effectively.Direct, non-selective inhibition of cyclooxygenase enzymes.[12]
Diclofenac COX-2 > COX-1Potent inhibitor of PGE2 production (IC₅₀ for COX-2: 0.042 µM).[9]Preferential, direct inhibition of cyclooxygenase-2.[9]

This table presents a synthesized comparison based on available literature. Direct head-to-head experimental values may vary.

Experimental Validation Protocols

To ensure scientific rigor, any investigation into a novel compound must follow robust, self-validating protocols. Here, we provide detailed methodologies for both in vitro and in vivo assessment of this compound's anti-inflammatory activity.

In Vitro Validation: LPS-Induced Inflammation in Macrophages

This protocol is designed to quantify the ability of a test compound to suppress the production of inflammatory mediators in a controlled cellular environment. The murine macrophage cell line RAW 264.7 is an established and reliable model for this purpose.[10]

Causality Behind Choices:

  • Model: RAW 264.7 cells are used for their robust and reproducible inflammatory response to LPS.[11]

  • Stimulant: LPS is a potent TLR4 agonist, mimicking a key trigger of innate immune responses.[4]

  • Endpoints: NO is a key inflammatory mediator produced by iNOS, easily measured by the Griess assay. Pro-inflammatory cytokines (TNF-α, IL-6) are central to the inflammatory cascade and are accurately quantified by ELISA.

A 1. Seed RAW 264.7 Cells (e.g., 2.5 x 10^5 cells/well) B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Pre-treat with Compound (e.g., N-T-FMT or Vehicle) B->C D 4. Stimulate with LPS (e.g., 1 µg/mL for 24h) C->D E 5. Collect Supernatant D->E F 6. Analyze Mediators E->F G Griess Assay (NO) ELISA (TNF-α, IL-6) Western Blot (iNOS, COX-2) F->G

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

Step-by-Step Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages into 96-well plates at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Pre-treatment: Discard the old medium. Add fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). A positive control, such as Indomethacin (10 µM), should be run in parallel. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group. Incubate for an additional 24 hours.[13]

  • Nitric Oxide (NO) Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Analysis (ELISA): Use the remaining supernatant to quantify the levels of TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Cell Viability (MTT Assay): To ensure the observed effects are not due to cytotoxicity, perform a parallel MTT assay on the cells after treatment.

In Vivo Validation: Carrageenan-Induced Paw Edema in Rodents

This is the canonical model for evaluating the acute anti-inflammatory activity of a compound in a living system.[14][15] The injection of carrageenan, a seaweed polysaccharide, induces a reproducible and well-characterized inflammatory response.[15]

Causality Behind Choices:

  • Model: The rat or mouse paw provides a contained, easily measurable site of inflammation.[16]

  • Inducing Agent: Carrageenan triggers a biphasic inflammatory response. The initial phase (0-1.5h) involves the release of histamine and serotonin, while the later phase (after 1.5h) is mediated by prostaglandins, nitric oxide, and cytokines, making it highly relevant for testing inhibitors of these pathways.[14][15]

  • Endpoint: Paw volume (edema) is a direct, quantifiable measure of inflammatory exudate and swelling.

Step-by-Step Protocol:

  • Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.[16]

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., saline or 0.5% CMC, orally)

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3: Positive Control (Indomethacin, 10 mg/kg, orally + Carrageenan)[12][16]

    • Group 4-X: Test Groups (this compound at various doses, orally + Carrageenan)

  • Drug Administration: Administer the vehicle, Indomethacin, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to the carrageenan injection.[17]

  • Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of all animals except the vehicle-only control group.[17]

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection. The peak inflammation typically occurs around the 4-hour mark.[14]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point: ΔV = (Volume at time 't') - (Volume at time 0).

    • Calculate the percentage inhibition of edema for each treated group relative to the carrageenan control group:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

Concluding Remarks and Future Directions

This compound presents a compelling profile as an anti-inflammatory agent. Its mechanism, which involves the upstream modulation of the JNK/AP-1 signaling pathway, distinguishes it from traditional NSAIDs and suggests a potentially broader therapeutic window with fewer side effects.[10][11] The provided experimental protocols offer a robust framework for confirming these mechanisms and quantifying its efficacy.

Future research should focus on a more comprehensive characterization of its effects on the NF-κB pathway, its pharmacokinetic and pharmacodynamic profile in more advanced preclinical models, and the exploration of synergistic effects when combined with other anti-inflammatory agents.

References

  • Vertex AI Search. (n.d.). Lipopolysaccharide-induced vascular inflammation model on microfluidic chip. Retrieved January 13, 2026.
  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved January 13, 2026.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 13, 2026.
  • MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved January 13, 2026.
  • NIH. (n.d.).
  • Inotiv. (n.d.).
  • PubMed. (2015). N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. Retrieved January 13, 2026, from [Link]

  • SEARCH. (n.d.). Inflammation Protocols. Retrieved January 13, 2026.
  • Semantic Scholar. (n.d.). Establishment of a lipopolysaccharide-induced inflammation model of human fetal colon cells. Retrieved January 13, 2026.
  • PubMed. (n.d.). Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells. Retrieved January 13, 2026.
  • MDPI. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. Retrieved January 13, 2026.
  • APExBIO. (n.d.). N-trans-Feruloyltyramine - Bioactive Natural Compound. Retrieved January 13, 2026.
  • NIH. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC. Retrieved January 13, 2026, from [Link]

  • AntBio. (2026).
  • ResearchGate. (2015). N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. Retrieved January 13, 2026, from [Link]

  • PubMed. (2012). Protective role of N-trans-feruloyltyramine against β-amyloid peptide-induced neurotoxicity in rat cultured cortical neurons. Retrieved January 13, 2026.
  • ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. Retrieved January 13, 2026.
  • MedChemExpress. (n.d.). N-trans-Feruloyltyramine (N-feruloyltyramine) | Antioxidant. Retrieved January 13, 2026.
  • NIH. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved January 13, 2026.
  • UCL. (n.d.). Experimental Inflammation | Faculty of Medical Sciences. Retrieved January 13, 2026.
  • NIH. (n.d.). This compound | C19H21NO5 | CID 5352115 - PubChem. Retrieved January 13, 2026.
  • NIH. (n.d.).
  • MDPI. (2022). Isolation and Identification of Anti-Inflammatory Peptide from Goose Blood Hydrolysate to Ameliorate LPS-Mediated Inflammation and Oxidative Stress in RAW264.7 Macrophages. Retrieved January 13, 2026.
  • NIH. (n.d.). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PubMed Central. Retrieved January 13, 2026.
  • NIH. (n.d.). Ferulic Acid Derivatives Ameliorate Intestine Barrier Destruction by Alleviating Inflammatory Responses in Dextran Sulfate Sodium-Induced Inflammatory Bowel Disease. Retrieved January 13, 2026.
  • MDPI. (n.d.). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. Retrieved January 13, 2026.
  • NIH. (n.d.). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC. Retrieved January 13, 2026.
  • (n.d.). Anti-Inflammatory Therapeutics: Conventional Concepts and Future with Nanotechnology. Retrieved January 13, 2026.
  • MDPI. (n.d.). Small Molecule NF-κB Pathway Inhibitors in Clinic. Retrieved January 13, 2026.
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • NIH. (2025). Real time characterization of the MAPK pathway using native mass spectrometry - PMC. Retrieved January 13, 2026.
  • PubMed. (2021).

Sources

A Comparative Guide to the Anticancer Efficacy of N-Trans-Feruloylmethoxytyramine and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the plant-derived compound N-trans-feruloylmethoxytyramine against the well-established chemotherapeutic agent, Doxorubicin. We will explore their distinct mechanisms of action, present available efficacy data, and detail the experimental protocols used to generate such findings, offering a comprehensive resource for preclinical cancer research.

Section 1: Introduction to the Compounds

This compound: A Natural Phenylpropanoid

This compound (NTFMT) is a naturally occurring phenylpropanoid amide found in various plants. It is structurally related to other bioactive compounds like N-trans-feruloyltyramine, which has been noted for its antioxidant and potential anticancer properties.[1][2] While research into NTFMT is still emerging, preliminary studies on related compounds suggest a multi-faceted mechanism of action that includes inducing programmed cell death (apoptosis) and halting the cancer cell cycle.[3][4] One study noted that while the related compound N-trans-feruloyltyramine was isolated from Corydalis pallida, it was found to be inactive against the tested human fibrosarcoma and stomach adenocarcinoma cell lines.[] However, other research highlights its potential, demonstrating inhibitory effects on nitric oxide (NO) production, a key mediator in inflammation.[]

Doxorubicin: The Benchmark Anthracycline

Doxorubicin (DOX) is a powerful anthracycline antibiotic and one of the most widely used chemotherapy drugs for a broad spectrum of cancers, including breast, lung, and hematological malignancies.[6][] Its primary anticancer mechanisms are well-documented and involve direct interference with the cancer cell's genetic material.[8][9] Doxorubicin intercalates into DNA, inhibits the enzyme topoisomerase II to prevent the resealing of DNA strands, and generates reactive oxygen species (ROS), all of which lead to catastrophic DNA damage and subsequent cell death.[6][8][10] Despite its efficacy, the clinical use of doxorubicin is often limited by significant side effects, most notably cardiotoxicity, and the development of multidrug resistance in cancer cells.[6]

Section 2: Comparative Mechanism of Action

The fundamental difference in the anticancer activity of NTFMT and Doxorubicin lies in their primary targets. Doxorubicin directly assaults the DNA, whereas NTFMT appears to modulate cellular signaling pathways that govern cell survival and proliferation.

This compound: Inducer of Intrinsic Apoptosis and Cell Cycle Arrest

Based on studies of the closely related N-trans-feruloyltyramine, the proposed anticancer mechanism involves the induction of the intrinsic apoptotic pathway. This process is initiated within the cell, primarily at the mitochondria, and is characterized by:

  • Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in balance disrupts the mitochondrial membrane.[4]

  • Caspase Activation: The disruption of the mitochondria leads to the activation of executioner caspases, such as caspase-3, which are enzymes that dismantle the cell from within.[4]

  • ROS Scavenging: As a potent antioxidant, it can reduce intracellular ROS levels, which paradoxically can contribute to its selective cytotoxicity against cancer cells, which often exist in a state of high oxidative stress.[3][4]

Additionally, related natural compounds are known to induce cell cycle arrest, preventing cancer cells from progressing through the phases required for division.

cluster_0 This compound Pathway NTFMT NTFMT Bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) NTFMT->Bcl2 Downregulates Bax Bax (Pro-apoptotic) (Up-regulated) NTFMT->Bax Upregulates Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

Doxorubicin: A Multi-pronged Attack on DNA Integrity

Doxorubicin's mechanism is more direct and aggressive, leading to widespread cellular damage.[10] The key actions include:

  • DNA Intercalation: The planar structure of doxorubicin allows it to slide between the base pairs of the DNA double helix, distorting its structure and blocking DNA and RNA synthesis.[][9]

  • Topoisomerase II Inhibition: It traps the topoisomerase II enzyme after it has cut the DNA strands for replication, preventing the strands from being resealed. This leads to an accumulation of double-strand breaks.[6]

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin is metabolized to a semiquinone form, a process that generates a high volume of ROS. These free radicals cause extensive damage to DNA, proteins, and cell membranes.[8] This ROS production is a double-edged sword, contributing to its anticancer effect but also to its cardiotoxicity.[8]

The extensive DNA damage triggers cell cycle checkpoints and ultimately overwhelms the cell's repair capacity, forcing it into apoptosis or other forms of cell death.[6][10]

cluster_1 Doxorubicin Pathway DOX Doxorubicin DNA DNA DOX->DNA Intercalation TopoII Topoisomerase II DOX->TopoII Inhibition ROS ROS Generation DOX->ROS DSB DNA Double-Strand Breaks TopoII->DSB ROS->DSB Damage Cellular Damage (Membranes, Proteins) ROS->Damage Apoptosis Apoptosis DSB->Apoptosis

Caption: Primary mechanisms of action for the anticancer drug Doxorubicin.

Section 3: Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical metric for gauging the potency of a compound. It represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a more potent compound.

Direct comparative studies between this compound and Doxorubicin are limited. However, we can compile available data for related compounds and common cancer cell lines to provide a contextual overview. One study reported that N-trans-feruloyltyramine (a closely related compound) exhibited an IC50 of 194 µM on HepG2 (liver cancer) cells.[4][11] In contrast, Doxorubicin's IC50 can vary widely depending on the cell line and its resistance profile but is generally in the low micromolar to nanomolar range.[12][13]

CompoundCell LineCancer TypeIC50 Value (µM)Citation(s)
N-trans-feruloyltyramine HepG2Hepatocellular Carcinoma194[4][11]
Doxorubicin HepG2Hepatocellular Carcinoma12.2[12]
Doxorubicin MCF-7Breast Cancer2.5[12]
Doxorubicin A549Lung Cancer> 20 (Resistant)[12]
Doxorubicin HeLaCervical Cancer2.9[12]
Caption: Illustrative IC50 values for N-trans-feruloyltyramine and Doxorubicin across various cancer cell lines. Note that data for N-trans-feruloyltyramine is limited and presented for a structurally similar compound.

Section 4: Key Experimental Protocols & Workflows

To ensure scientific integrity, the methods used to determine anticancer efficacy must be robust and reproducible. Below are detailed protocols for the cornerstone assays in this field.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[14][15] Live cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound (e.g., NTFMT or Doxorubicin) and incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance of the solution using a spectrophotometer, typically at a wavelength of 570-590 nm.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

cluster_workflow MTT Assay Workflow p1 1. Seed cells in 96-well plate p2 2. Incubate 24h (Allow attachment) p1->p2 p3 3. Add varying concentrations of test compound p2->p3 p4 4. Incubate for 24-72h p3->p4 p5 5. Add MTT Reagent (Incubate 2-4h) p4->p5 p6 6. Solubilize formazan crystals with DMSO p5->p6 p7 7. Read absorbance at ~570nm p6->p7 p8 8. Calculate % viability and determine IC50 p7->p8

Caption: A standardized workflow for assessing cell viability using the MTT assay.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these cells.[20] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[20][21]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow and treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[22]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[23]

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[22]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark to allow for binding.[23]

  • Flow Cytometry Analysis: Analyze the stained cells immediately on a flow cytometer. Do not wash cells after staining.[19]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

cluster_workflow Annexin V/PI Staining Workflow start Treated Cells harvest Harvest & Wash with PBS start->harvest stain Resuspend in Binding Buffer. Add Annexin V-FITC & PI. harvest->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze via Flow Cytometry incubate->analyze

Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.

Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are fixed to permeabilize their membranes and then stained with PI, which binds stoichiometrically to DNA.[24] The intensity of the PI fluorescence is directly proportional to the amount of DNA.

Step-by-Step Methodology:

  • Cell Harvesting and Fixation: Collect treated cells and achieve a single-cell suspension. Fix the cells by adding them dropwise to cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[25]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[26]

  • RNase Treatment: Resuspend the cells in a staining solution containing PI and RNase A. The RNase is crucial to degrade any RNA that PI might otherwise bind to, ensuring DNA-specific staining.[25]

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C.[26]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.[25]

    • G0/G1 phase cells: Have a 2n DNA content.

    • S phase cells: Have a DNA content between 2n and 4n.

    • G2/M phase cells: Have a 4n DNA content.

cluster_workflow Cell Cycle Analysis Workflow start Treated Cells fix Fix in cold 70% Ethanol start->fix wash Wash with PBS fix->wash stain Stain with PI and RNase A wash->stain analyze Analyze DNA content via Flow Cytometry stain->analyze

Caption: Standard workflow for cell cycle analysis using propidium iodide staining.

Section 5: Conclusion and Future Directions

This compound and Doxorubicin represent two vastly different approaches to cancer therapy. Doxorubicin is a potent, broad-spectrum cytotoxic agent that acts by directly damaging DNA, but its efficacy is hampered by severe toxicity and drug resistance.[6] Plant-derived compounds like NTFMT offer a potentially more targeted approach by modulating specific cellular pathways, such as the intrinsic apoptotic cascade, with potentially lower toxicity to normal cells.

The available data, while limited for NTFMT, suggests that its potency is significantly lower than that of Doxorubicin in direct cytotoxicity assays. However, its value may lie in synergistic combinations with conventional chemotherapeutics, potentially allowing for lower, less toxic doses of drugs like Doxorubicin while enhancing overall efficacy. Further research is imperative to fully elucidate the anticancer mechanisms of this compound, conduct direct comparative in vitro and in vivo studies against standard drugs, and explore its potential in combination therapies.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
  • Gong, Y., et al. (2024). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers. [Link]
  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics. [Link]
  • Aldossary, S. K. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]
  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
  • ResearchGate. Mechanism of action of doxorubicin. [Link]
  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]
  • National Center for Biotechnology Information. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
  • Texas Children's Hospital. MTT Cell Assay Protocol. [Link]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • ResearchGate. IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. [Link]
  • Journal of Advanced Veterinary Research. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. [Link]
  • National Center for Biotechnology Information. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. [Link]
  • ResearchGate. Determination of doxorubicin ic 50 in different tumor cell lines. [Link]
  • ResearchGate. N-trans-feruloyltyramine Protects Human Neuroblastoma SK-N-SH Cell Line Against H2O2-Induced Cytotoxicity. [Link]
  • Semantic Scholar. N-trans-feruloyltyramine Protects Human Neuroblastoma SK-N-SH Cell Line Against H2O2- Induced Cytotoxicity. [Link]
  • National Center for Biotechnology Information. An approach for an enhanced anticancer activity of ferulic acid-loaded polymeric micelles via MicroRNA-221 mediated activation of TP53INP1 in caco-2 cell line. [Link]
  • PubMed. Cancer therapeutics: understanding the mechanism of action. [Link]
  • National Center for Biotechnology Information. Natural Agents Modulating Ferroptosis in Cancer: Molecular Pathways and Therapeutic Perspectives. [Link]
  • National Center for Biotechnology Information. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma. [Link]
  • Patsnap Synapse. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI?. [Link]
  • YouTube. Anti-HER2 Mechanisms of Approved HER2 Inhibitors. [Link]

Sources

A Researcher's Guide to the Independent Verification of N-Trans-Feruloylmethoxytyramine's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: January 2026

The relentless progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease necessitates a rigorous and transparent evaluation of novel therapeutic compounds. N-Trans-Feruloylmethoxytyramine, a naturally occurring phenolic amide, has emerged as a candidate for neuroprotection, with preliminary studies highlighting its potential. This guide provides a comprehensive framework for the independent verification of its neuroprotective effects, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigative process.

Section 1: Scientific Profile of this compound

This compound is a compound that has demonstrated antioxidant and anti-inflammatory properties in various studies.[1] Its neuroprotective potential is believed to stem from its ability to counteract several key pathological processes implicated in neuronal cell death.

Proposed Mechanisms of Neuroprotection

Initial research suggests that this compound exerts its neuroprotective effects through a multi-faceted approach:

  • Antioxidant Activity: The compound has been shown to reduce reactive oxygen species (ROS) production, a critical factor in neuronal damage.[2] This is a crucial aspect of its protective mechanism, as oxidative stress is a common pathway in many neurodegenerative disorders.

  • Anti-apoptotic Effects: Studies have indicated that this compound can inhibit the apoptotic cascade by reducing the levels of activated caspase-3 and Bax, key proteins involved in programmed cell death.[2]

  • Anti-inflammatory Action: The compound has been observed to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[3] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the suppression of the AP-1 and JNK signaling pathways.[3]

dot graph "Proposed_Neuroprotective_Mechanisms" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Neuronal Stress\n(e.g., Aβ, Oxidative Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Reduced Reactive\nOxygen Species (ROS)", pos="2,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Inhibition of AP-1 & JNK\nSignaling Pathways", pos="4,2!", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Reduced iNOS & COX-2\nExpression", pos="6,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Decreased NO & PGE2\nProduction (Anti-inflammatory)", pos="8,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Reduced Activated\nCaspase-3 & Bax", pos="2,0!", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Inhibition of Apoptosis", pos="4,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Increased Neuronal Survival\n(Neuroprotection)", pos="6,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C [label=" leads to"]; A -> D [label=" leads to"]; A -> G [label=" leads to"]; B -> C [label=" inhibits", color="#EA4335"]; B -> D [label=" inhibits", color="#EA4335"]; B -> G [label=" inhibits", color="#EA4335"]; C -> I [label=" promotes"]; D -> E [label=" leads to"]; E -> F [label=" results in"]; F -> I [label=" promotes"]; G -> H [label=" leads to"]; H -> I [label=" promotes"]; } Caption: Proposed neuroprotective mechanisms of this compound.

Section 2: A Framework for Independent Verification: Experimental Designs

To rigorously validate the neuroprotective claims of this compound, a multi-tiered approach employing both in vitro and in vivo models is essential.

2.1 In Vitro Models: Cellular Assays for Neuroprotection

In vitro models provide a controlled environment to dissect the specific molecular mechanisms of a compound.[4]

Recommended Cell Lines:

  • SH-SY5Y (Human Neuroblastoma): A widely used cell line in neuroscience research due to its human origin and ability to differentiate into a neuronal phenotype.

  • PC12 (Rat Pheochromocytoma): These cells, upon treatment with nerve growth factor (NGF), differentiate and exhibit properties of sympathetic neurons, making them a suitable model for studying neuroprotective effects.[5]

  • Primary Neuronal Cultures: While more complex to maintain, primary cultures from rodent brain regions like the cortex or hippocampus offer a model that more closely resembles the in vivo environment.[6]

Induction of Neuronal Stress:

To mimic the pathological conditions of neurodegenerative diseases, neuronal stress can be induced through various means:

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress and subsequent cell death.[7]

  • Excitotoxicity: Glutamate, an excitatory neurotransmitter, can induce neuronal death when present in excessive concentrations.

  • Amyloid-β (Aβ) Peptide-Induced Toxicity: Aβ peptides are central to the pathology of Alzheimer's disease and can be used to model this specific type of neurotoxicity.[2]

Step-by-Step Experimental Protocol: Oxidative Stress Model

  • Cell Seeding: Plate SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Introduce H₂O₂ to the cell culture medium to induce oxidative stress.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Assessment of Cell Viability:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • LDH Assay: Lactate dehydrogenase (LDH) is released from damaged cells; its measurement in the culture medium provides an index of cytotoxicity.

  • Measurement of Reactive Oxygen Species (ROS): Utilize fluorescent probes like DCFDA to quantify intracellular ROS levels.

  • Analysis of Apoptotic Markers: Employ techniques such as Western blotting or immunofluorescence to measure the levels of activated caspase-3 and Bax.

dot graph "In_Vitro_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="Seed Neuronal Cells\n(e.g., SH-SY5Y)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pretreat [label="Pre-treat with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; induce [label="Induce Neuronal Stress\n(e.g., H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; assess [label="Assess Endpoints", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; viability [label="Cell Viability\n(MTT, LDH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ros [label="ROS Levels\n(DCFDA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptotic Markers\n(Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed; seed -> pretreat; pretreat -> induce; induce -> incubate; incubate -> assess; assess -> viability; assess -> ros; assess -> apoptosis; viability -> end; ros -> end; apoptosis -> end; } Caption: A generalized workflow for in vitro neuroprotection assays.

2.2 In Vivo Models: Assessing Neuroprotection in a Complex Biological System

In vivo models are indispensable for evaluating the therapeutic potential of a compound in a whole organism, taking into account factors like bioavailability and metabolism.[4]

Recommended Animal Models:

  • Focal Cerebral Ischemia Models (e.g., MCAO): Middle cerebral artery occlusion (MCAO) in rodents is a widely used model for stroke research.[6]

  • Neurotoxin-Induced Models of Parkinson's Disease (e.g., MPTP): The neurotoxin MPTP selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.

  • Transgenic Models of Alzheimer's Disease: Mice genetically engineered to overexpress proteins associated with Alzheimer's disease, such as amyloid precursor protein (APP), are valuable for studying disease progression and therapeutic interventions.[4]

Step-by-Step Experimental Protocol: MCAO Model

  • Animal Acclimatization: Acclimate rodents to the laboratory environment for at least one week prior to the experiment.

  • Drug Administration: Administer this compound or a vehicle control at various doses and time points (pre- or post-ischemic insult).

  • Induction of Ischemia: Perform the MCAO surgery to induce a focal cerebral ischemic event.

  • Behavioral Assessment: Conduct a battery of behavioral tests (e.g., neurological deficit scoring, rotarod test) to assess functional recovery.

  • Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue for histological staining (e.g., TTC staining to measure infarct volume, Nissl staining to assess neuronal survival).

  • Biochemical Analysis: Homogenize brain tissue to measure markers of oxidative stress, inflammation, and apoptosis.

dot graph "In_Vivo_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; acclimate [label="Acclimatize Animals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; administer [label="Administer Compound or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; induce [label="Induce Neurological Insult\n(e.g., MCAO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess_behavior [label="Behavioral Assessment", fillcolor="#34A853", fontcolor="#FFFFFF"]; collect_tissue [label="Tissue Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Histological & Biochemical Analysis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; histology [label="Histology\n(Infarct Volume, Neuronal Survival)", fillcolor="#FBBC05", fontcolor="#202124"]; biochem [label="Biochemistry\n(Oxidative Stress, Inflammation)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> acclimate; acclimate -> administer; administer -> induce; induce -> assess_behavior; assess_behavior -> collect_tissue; collect_tissue -> analyze; analyze -> histology; analyze -> biochem; histology -> end; biochem -> end; } Caption: A generalized workflow for in vivo neuroprotection studies.

Section 3: Comparative Analysis

A crucial aspect of independent verification is to compare the efficacy of this compound with established or other investigational neuroprotective agents.

Potential Comparators:

  • Edaravone: An approved free radical scavenger used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).

  • Minocycline: A tetracycline antibiotic with known anti-inflammatory and neuroprotective properties.[8]

  • Resveratrol: A well-studied natural polyphenol with potent antioxidant and anti-inflammatory effects.[9]

  • N-trans-caffeoyltyramine: A structurally similar compound that has also shown neuroprotective effects against H₂O₂-induced cytotoxicity.[7]

Data Presentation for Comparative Analysis

CompoundIn Vitro ModelIn Vivo ModelReported Efficacy (EC₅₀/IC₅₀ or % Protection)Primary Mechanism of ActionReference
This compound Aβ-induced toxicity in rat primary cortical neuronsTo be determinedSignificant attenuation of neuronal death at 25-250µMAntioxidant, Anti-apoptotic[2]
Edaravone OGD/R in SH-SY5Y cellsMCAO in ratsVaries by studyFree radical scavenger-
Minocycline Glutamate-induced toxicity in primary neuronsMCAO in ratsVaries by studyAnti-inflammatory, Microglial inhibition[8]
Resveratrol H₂O₂-induced oxidative stress in PC12 cellsMPTP in miceVaries by studyAntioxidant, Sirt1 activation[9]
N-trans-caffeoyltyramine H₂O₂-induced cytotoxicity in PC12 cellsNot reportedSignificant increase in cell viabilityAntioxidant[7]

Note: The data in this table is illustrative and should be populated with specific findings from the literature during an actual investigation.

Section 4: Conclusion and Future Directions

The available preliminary evidence suggests that this compound is a promising candidate for neuroprotection. However, a comprehensive and independent verification of its effects is paramount before it can be considered for further development. Future research should focus on:

  • Dose-response studies in both in vitro and in vivo models to establish the optimal therapeutic window.

  • Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Long-term studies in chronic models of neurodegeneration to assess its disease-modifying potential.

  • Head-to-head comparative studies against a wider range of neuroprotective agents.

By adhering to the rigorous experimental frameworks outlined in this guide, the scientific community can build a robust and unbiased understanding of this compound's true therapeutic potential.

References

  • Protective role of N-trans-feruloyltyramine against β-amyloid peptide-induced neurotoxicity in rat cultured cortical neurons. Neuroscience Letters. [Link]

  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]

  • Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. ResearchGate. [Link]

  • Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. [Link]

  • In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience. [Link]

  • Protective effects of N-trans-feruloyltyramine on amyloid β-peptide (25-35)-induced neurotoxicity in rat cortical cell cultures. ResearchGate. [Link]

  • N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. PubMed. [Link]

  • N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. ResearchGate. [Link]

  • Neuroprotection by Drugs, Nutraceuticals and Physical Activity. MDPI. [Link]

  • Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?. PubMed Central. [Link]

  • Neuroprotective Effect of S-trans, Trans-farnesylthiosalicylic Acid via Inhibition of RAS/ERK Pathway for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • Neuroprotective effect of trans-N-caffeoyltyramine from Lycium chinense against H2O2 induced cytotoxicity in PC12 cells by attenuating oxidative stress. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthetic N-Trans-Feruloylmethoxytyramine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic compound is paramount. It underpins the reliability of experimental results and the safety of potential therapeutics. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of synthetic N-Trans-Feruloylmethoxytyramine, a phenolic amide with significant biological interest. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.

This compound, with its antioxidant and neuroprotective potential, is a molecule of increasing focus. Ensuring its purity is not merely a quality control step but a foundational requirement for valid scientific inquiry. Synthetic routes can introduce a variety of impurities, including starting materials, reagents, byproducts, and isomers. This guide will equip you with the knowledge to select and implement the most appropriate analytical techniques to identify and quantify these impurities.

The Analytical Arsenal: A Comparative Overview

The primary tools for assessing the purity of a moderately polar, UV-active molecule like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers unique advantages and insights into the purity of the compound.

Analytical TechniquePrincipleStrengthsLimitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Excellent for quantification of known and unknown impurities, high precision and accuracy, robust and widely available.Requires a chromophore for detection, may not resolve all co-eluting impurities, requires reference standards for identification.
UHPLC-UV A high-pressure version of HPLC using smaller particle size columns.Faster analysis times, improved resolution, and higher sensitivity compared to HPLC.Higher backpressure requires specialized equipment, potential for column clogging with less clean samples.
Quantitative ¹H-NMR (qNMR) The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample.Provides structural confirmation and quantification without a specific reference standard for the analyte, can detect non-chromophoric impurities.Lower sensitivity than HPLC, requires a certified internal standard, can be complex to interpret with overlapping signals.
LC-MS/MS Combines the separation power of HPLC with the mass-resolving power of tandem mass spectrometry.Highly selective and sensitive, provides molecular weight and structural information for impurity identification, ideal for trace-level impurities.More complex instrumentation and method development, quantitative accuracy can be affected by matrix effects.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate this compound from its potential impurities, allowing for their individual quantification.

Potential Impurities in Synthetic this compound

A critical aspect of purity assessment is anticipating potential impurities. Based on the likely synthesis of this compound via amide coupling of ferulic acid and methoxytyramine, potential impurities include:

  • Unreacted Starting Materials: Ferulic acid and 3-Methoxytyramine.

  • Reagent-Related Impurities: Residual coupling agents (e.g., DCC, EDC) and their byproducts (e.g., DCU).

  • Side-Reaction Products: Byproducts from competing reactions.

  • Isomers: The most common isomeric impurity is the cis-isomer, N-cis-feruloylmethoxytyramine.[][2]

Experimental Protocol: HPLC-UV Purity Assay

This protocol is a robust starting point for the purity assessment of this compound, adapted from validated methods for structurally similar compounds like ferulic acid and N-trans-feruloyltyramine.[3][4][5]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterConditionRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides good retention and separation for moderately polar phenolic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe acidic mobile phase suppresses the ionization of phenolic hydroxyl groups, leading to better peak shape. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 0-20 min: 20-60% B20-25 min: 60-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% BA gradient elution is necessary to separate compounds with a range of polarities, from the more polar starting materials to the less polar product.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 320 nmPhenolic compounds like this compound exhibit strong UV absorbance around this wavelength. A DAD allows for monitoring multiple wavelengths and assessing peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound sample.

  • Dissolve the sample in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase (initial conditions) to a suitable concentration for analysis (e.g., 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R1) Guidelines): [3][6]

A critical component of a trustworthy protocol is its validation. The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo chromatogram.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) of the calibration curve should be >0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with acceptance criteria of 98-102% recovery.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day precision): The precision over a short interval of time with the same operator and equipment. The relative standard deviation (%RSD) of six replicate injections should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7][8]

Performance Comparison: HPLC vs. UHPLC

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster and more efficient separations.

ParameterHPLCUHPLC
Analysis Time ~40 min<10 min
Resolution GoodExcellent
Sensitivity GoodHigher (sharper peaks)
Solvent Consumption HigherLower
System Pressure <400 bar>600 bar

For high-throughput purity screening, transitioning to a UHPLC method can significantly increase productivity without compromising data quality.[9][10]

Quantitative ¹H-NMR (qNMR): An Orthogonal Approach to Purity Assessment

Quantitative NMR (qNMR) is a powerful, non-destructive technique that provides both structural confirmation and a direct measure of purity without the need for a specific reference standard of the analyte.[11][12][13] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.

The Causality Behind qNMR for Purity

By comparing the integral of a well-resolved proton signal from the analyte with the integral of a known amount of a certified internal standard, the absolute purity of the analyte can be determined. This method is orthogonal to chromatography, meaning it relies on a different physical principle for separation and detection, making it an excellent confirmatory technique.

Experimental Protocol: qNMR Purity Assay

Instrumentation:

  • NMR spectrometer (≥400 MHz) with a high-resolution probe.

Sample Preparation: [14][15][16]

  • Accurately weigh approximately 10 mg of the synthetic this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a clean, high-quality NMR tube.

NMR Acquisition Parameters:

ParameterSettingRationale
Pulse Sequence A standard 1D proton experiment (e.g., zg30)A simple pulse sequence is sufficient for quantification.
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing protonThis is crucial to ensure complete relaxation of all protons, leading to accurate integration.
Number of Scans (ns) ≥ 16A sufficient number of scans to achieve a good signal-to-noise ratio.
Acquisition Time (aq) ≥ 3 sA longer acquisition time provides better resolution.

Data Processing and Purity Calculation:

  • Apply a Fourier transform to the FID.

  • Phase and baseline correct the spectrum carefully.

  • Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Puritystd = Purity of the internal standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For Unambiguous Identification of Trace Impurities

LC-MS/MS combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it the ideal tool for identifying and quantifying trace-level impurities.

Why LC-MS/MS?

While HPLC-UV is excellent for quantification, it cannot definitively identify unknown impurities. LC-MS/MS provides the molecular weight of an impurity and its fragmentation pattern, which can be used to elucidate its structure. This is particularly useful for identifying unexpected byproducts of the synthesis.

Experimental Protocol: LC-MS/MS Impurity Profiling

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

LC Conditions:

  • Similar to the UHPLC method described earlier, but with a mobile phase that is compatible with MS (e.g., formic acid instead of non-volatile buffers).

MS Conditions:

ParameterSettingRationale
Ionization Mode ESI PositiveAmides and phenolic compounds generally ionize well in positive mode.
Scan Mode Full Scan (for initial screening)Multiple Reaction Monitoring (MRM) (for targeted quantification)Full scan mode is used to detect all ions within a mass range. MRM mode provides high selectivity and sensitivity for quantifying specific impurities.
Collision Energy Optimized for each impurityThe collision energy is varied to induce fragmentation and generate a characteristic product ion spectrum for each compound.

Data Analysis:

  • The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight of the impurity.

  • The fragmentation pattern provides structural information. For example, a common fragmentation for feruloyl amides is the cleavage of the amide bond.

Visualizing the Workflow

To ensure a comprehensive and self-validating approach to purity assessment, the following workflow is recommended:

Purity_Assessment_Workflow cluster_screening Initial Screening & Identification cluster_quantification Quantification & Confirmation cluster_reporting Final Purity Assignment HPLC_UV HPLC-UV Analysis LC_MS LC-MS/MS Analysis HPLC_UV->LC_MS Identify Unknowns Validated_HPLC Validated HPLC-UV Method LC_MS->Validated_HPLC Target Impurities Purity_Report Certificate of Analysis Validated_HPLC->Purity_Report qNMR qNMR Analysis qNMR->Purity_Report Synthetic_Sample Synthetic N-Trans- Feruloylmethoxytyramine Synthetic_Sample->HPLC_UV Purity Profile Synthetic_Sample->Validated_HPLC Quantify Impurities Synthetic_Sample->qNMR Orthogonal Purity Check

Caption: A comprehensive workflow for the purity assessment of synthetic compounds.

Conclusion and Recommendations

For a comprehensive and defensible assessment of the purity of synthetic this compound, a multi-pronged approach is essential.

  • Primary Purity Assay: A validated HPLC-UV method should be the primary tool for quantifying the main component and any impurities. Its robustness, precision, and accuracy make it ideal for routine quality control.

  • Impurity Identification: LC-MS/MS is indispensable for the structural elucidation of any unknown impurities detected by HPLC. This is crucial for understanding the synthetic process and ensuring the safety of the compound.

  • Orthogonal Confirmation: qNMR serves as a powerful orthogonal technique to confirm the purity value obtained by HPLC. It provides an independent measure of purity and can detect non-chromophoric impurities that might be missed by HPLC-UV.

By integrating these techniques, researchers can be confident in the purity of their synthetic this compound, ensuring the integrity and reproducibility of their scientific findings.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: A versatile concept for the validation of natural product reference compounds. Phytochemical Analysis, 16(1), 1-16.
  • Burton, I. W., & Pauli, G. F. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 8687-8697.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Frontiers in Chemistry. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Feruloyltyramine Analysis.
  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • Royal Society of Chemistry. (2021).
  • ResearchGate. (2025).
  • Khaleel, N., & Abdulrahman, A. S. (2015). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 20(12), 22279-22303.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • BOC Sciences. (n.d.). CAS 78510-19-7 N-trans-Feruloyl-3-methoxytyramine.
  • Sigma-Aldrich. (n.d.). Cis-N-Feruloyltyramine | 80510-09-4.
  • BenchChem. (2025). A Comparative Guide to HPLC Method Validation for 5-Feruloylquinic Acid Analysis.
  • PubChem. (n.d.). This compound.
  • MDPI. (2022). Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study.
  • BIORLAB. (n.d.). This compound.
  • Hindawi. (2015).
  • ResearchGate. (2015). Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest.
  • PubChem. (n.d.). N-Feruloyl-3-methoxytyramine, (Z)-.
  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods.
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • National Institutes of Health. (2011). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial.
  • MDPI. (2024).
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). XIC and the MS/MS spectrum of trans-N-feruloyltyramine.
  • International Journal of Pharmaceutical Sciences and Research. (2021). Development and Validation of RP HPLC Method for Estimation of Deferiprone and its Related Impurityin Pharmaceutical Dosage Form.
  • Brazilian Journal of Pharmacognosy. (2011).
  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • PubMed. (2006). Comparison of different methods for radiochemical purity testing of [99mTc-EDDA-HYNIC-D-Phe1,Tyr3]-octreotide.

Sources

A Comparative Guide to the Structure-Activity Relationship of N-Trans-Feruloylmethoxytyramine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of natural product-inspired drug discovery, phenolic compounds derived from ferulic acid have garnered significant attention for their diverse pharmacological activities. Among these, N-trans-feruloylmethoxytyramine and its analogs represent a promising class of molecules with potential therapeutic applications. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, focusing on their antioxidant, anti-inflammatory, and neuroprotective properties. By synthesizing available experimental data and elucidating the underlying mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the exploration of this chemical space.

The Core Scaffold: Understanding this compound

This compound is a naturally occurring phenolic amide. Its structure is characterized by a ferulic acid moiety linked to a methoxytyramine backbone via an amide bond. This unique combination of a potent antioxidant (ferulic acid) with a neuroactive scaffold (tyramine derivative) lays the foundation for its multifaceted biological profile. The key structural features that dictate its activity include the phenolic hydroxyl and methoxy groups on the ferulic acid ring, the unsaturated propenoic acid linker, and the substitutions on the tyramine aromatic ring.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound analogs is primarily attributed to their antioxidant, anti-inflammatory, and neuroprotective effects. The following sections compare the performance of key analogs, highlighting how subtle structural modifications can significantly impact their biological efficacy.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases. The ferulic acid scaffold is a well-established antioxidant, and its derivatives are potent radical scavengers.

A comparative study of the antioxidant activity of N-trans-feruloyl-3'-methoxytyramine and its analogs using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay revealed significant differences based on structural modifications.[1] The results are summarized in the table below.

CompoundStructureDPPH Radical Scavenging Activity (IC50)Reference
N-trans-feruloyl-3'-methoxytyramine N-trans-feruloyl moiety linked to a 3'-methoxytyramineSignificantly higher than N-trans-p-coumaroyltyramine[1]
N-cis-feruloyl-3'-methoxytyramine N-cis-feruloyl moiety linked to a 3'-methoxytyramineSignificantly higher than N-trans-p-coumaroyltyramine[1]
N-trans-p-coumaroyltyramine N-trans-p-coumaroyl moiety linked to a tyramineLower activity compared to the feruloyl derivatives[1]
N-trans-feruloyltyramine N-trans-feruloyl moiety linked to a tyraminePotent antioxidant[2]

Key SAR Insights:

  • The Feruloyl Moiety is Crucial: The presence of the feruloyl group, with its hydroxyl and methoxy substituents on the aromatic ring, confers superior antioxidant activity compared to the p-coumaroyl group, which lacks the methoxy substituent.[1] This is attributed to the electron-donating nature of the methoxy group, which enhances the stability of the phenoxyl radical formed upon hydrogen donation.

  • Stereochemistry of the Double Bond: Both the trans and cis isomers of feruloyl-3'-methoxytyramine exhibit potent antioxidant activity, suggesting that the stereochemistry of the propenoic acid linker may not be a critical determinant for radical scavenging in this specific assay.[1]

  • Hydroxylation Pattern: The antioxidant capacity is significantly influenced by the number and position of hydroxyl groups on the cinnamic acid moiety.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard and rapid method for evaluating the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compounds (this compound analogs) are dissolved in the same solvent to create a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[3][4][5]

Logical Workflow for Antioxidant Activity Screening

G cluster_0 Compound Preparation cluster_1 DPPH Assay cluster_2 Data Analysis start Synthesize or Isolate Analogs dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve series Prepare Serial Dilutions dissolve->series mix Mix Analogs with DPPH Solution series->mix dpph_prep Prepare 0.1 mM DPPH Solution dpph_prep->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50 end Identify Lead Compounds ic50->end Compare Antioxidant Potency

Caption: Workflow for assessing the antioxidant activity of this compound analogs using the DPPH assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many debilitating diseases. This compound and its analogs have demonstrated the ability to modulate key inflammatory pathways.

N-trans-feruloyl-3-methoxytyramine has been shown to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.[6] While direct comparative data with a series of analogs is limited, studies on the closely related N-trans-feruloyltyramine provide valuable insights into the likely mechanism of action. N-trans-feruloyltyramine strongly suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in NO and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7] This effect is mediated through the inhibition of the AP-1 transcription factor and the JNK signaling pathway.[7]

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.[6][8][9]

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), to induce NO production. A negative control (no LPS) and a positive control (LPS only) are included.

  • Incubation: The plate is incubated for a further 24-48 hours.[8][10]

  • Griess Reagent: The Griess reagent, a two-part solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid, is prepared.[8]

  • Reaction: A portion of the cell culture supernatant is mixed with the Griess reagent and incubated at room temperature for 10-15 minutes.

  • Measurement: The absorbance of the resulting azo dye is measured at a wavelength of around 540 nm.

  • Quantification: The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite.

Signaling Pathway of Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates AP1 AP-1 JNK->AP1 Phosphorylates & Activates iNOS iNOS Expression AP1->iNOS Induces COX2 COX-2 Expression AP1->COX2 Induces NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Analog This compound Analog Analog->JNK Inhibits Analog->AP1 Inhibits

Caption: Putative anti-inflammatory signaling pathway of this compound analogs in LPS-stimulated macrophages.

Neuroprotective Activity: Shielding Neurons from Damage

Neurodegenerative diseases are often characterized by oxidative stress, inflammation, and neuronal cell death. The dual antioxidant and anti-inflammatory properties of this compound analogs make them attractive candidates for neuroprotection.

While specific data on the neuroprotective effects of a series of this compound analogs is scarce, extensive research on the parent compound, ferulic acid, and the closely related N-trans-feruloyltyramine provides a strong rationale for their potential in this area. Ferulic acid has been shown to exert neuroprotective effects in models of cerebral ischemia/reperfusion injury and Alzheimer's disease through its antioxidant and anti-apoptotic mechanisms.[4][11][12][13] N-trans-feruloyltyramine protects neuronal cells from H2O2-induced cytotoxicity by reducing intracellular ROS and decreasing apoptosis.[7][14] It also shows protective effects against β-amyloid peptide-induced neurotoxicity.

Key SAR Insights for Neuroprotection (Inferred from Ferulic Acid and its Derivatives):

  • Blood-Brain Barrier Permeability: Structural modifications that enhance lipophilicity, such as the addition of methoxy groups, may improve the ability of these compounds to cross the blood-brain barrier, a critical factor for neuroprotective agents.

  • Modulation of Signaling Pathways: The ability to inhibit pro-inflammatory and pro-apoptotic signaling pathways, such as the JNK and caspase cascades, is likely a key determinant of neuroprotective efficacy.

  • Multi-target Activity: Compounds that can simultaneously combat oxidative stress, neuroinflammation, and apoptosis are likely to be the most effective neuroprotective agents.

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

  • Cell Culture: A neuronal cell line (e.g., human neuroblastoma SK-N-SH cells) is cultured in a suitable medium.[7]

  • Pre-treatment: Cells are pre-treated with various concentrations of the this compound analogs for a defined period (e.g., 24 hours).

  • Induction of Oxidative Stress: Oxidative stress is induced by adding a toxic agent such as hydrogen peroxide (H2O2) or amyloid-beta peptide to the cell culture medium.

  • Incubation: The cells are incubated with the toxic agent for a further period (e.g., 24 hours).

  • Cell Viability Assessment: Cell viability is assessed using a method such as the MTT assay, which measures the metabolic activity of living cells.

  • Apoptosis and ROS Measurement: Apoptosis can be quantified by measuring the activity of caspases or by using flow cytometry with markers like Annexin V. Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.

Cytotoxicity Profile: A Critical Consideration

An essential aspect of drug development is to ensure that the therapeutic compounds are not toxic to healthy cells. N-trans-feruloyl-3-methoxytyramine has been reported to exhibit cytotoxic activity against HeLa (cervical cancer) cells, with an inhibition rate of 72.2% at a concentration of 30 µg/mL.[10] In contrast, the related N-trans-feruloyltyramine showed selective cytotoxicity, inhibiting the proliferation of HepG2 liver cancer cells with an IC50 of 194 µM, while showing protective effects in normal L02 liver cells.[15]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cell lines (e.g., HeLa) and/or normal cell lines are seeded in 96-well plates and allowed to attach overnight.[16][17][18]

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is read at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its analogs are a promising class of bioactive molecules with significant antioxidant, anti-inflammatory, and neuroprotective potential. The structure-activity relationship studies, though still in their early stages for the methoxylated derivatives, highlight the critical role of the feruloyl moiety and the substitution patterns on the aromatic rings in determining the biological activity.

Future research should focus on the systematic synthesis and evaluation of a broader range of this compound analogs. By systematically modifying the substituents on both aromatic rings and altering the linker between them, it will be possible to develop a more comprehensive understanding of the SAR and to identify lead compounds with enhanced potency and selectivity for specific therapeutic targets. In vivo studies will also be crucial to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The insights provided in this guide offer a solid foundation for these future endeavors, paving the way for the potential development of novel therapeutics for a range of oxidative stress- and inflammation-related diseases.

References

  • Fang JB, et al. Antitumor constituents from Alternanthera philoxeroides. J Asian Nat Prod Res. 2007 Sep-Dec;9(6-8):511-5. [Link]

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC. [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. [Link]

  • Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. MDPI. [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-trans-COUMAROYLTYRAMINE DERIVATIVES. TU e-Thesis (Thammasat University). [Link]

  • N-trans-feruloyltyramine and flavonol glycosides from the leaves of Solanum sordidum. Scielo. [Link]

  • Figure 1: DPPH Radicals Scavenging Activity in Terms. Amanote Research. [Link]

  • Exploring the Lesser-Known Bioactive Natural Products of Plant Species of the Genus Cannabis L.: Alkaloids, Phenolic Compounds, and Their Therapeutic Potential. PMC. [Link]

  • Target-Guided Isolation and Purification of Antioxidants from Urtica laetevirens Maxim. by HSCCC Combined with Online DPPH-HPLC Analysis. MDPI. [Link]

  • Results of validation of p-coumaroyltyramine (compound 10) using HPLC... ResearchGate. [Link]

  • Ferulic acid reverses the cognitive dysfunction caused by amyloid β peptide 1-40 through anti-oxidant activity and cholinergic activation in rats. PubMed. [Link]

  • Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo. NIH. [Link]

  • Bioavailability and Metabolism of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine – A Narrative Review. ResearchGate. [Link]

  • N-trans-feruloyltyramine Protects Human Neuroblastoma SK-N-SH Cell Line Against H2O2- Induced Cytotoxicity. Semantic Scholar. [Link]

  • Protective activity of ferulic ester and amide derivatives against (A) peroxynitrite radical. ResearchGate. [Link]

  • Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review. PubMed Central. [Link]

  • DPPH radical scavenging (IC 50 ) and antiradical activity values for the spices marketed in Jordan a. ResearchGate. [Link]

  • Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells. PubMed. [Link]

  • Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. NIH. [Link]

  • DPPH free-radical scavenging activity, total phenolic contents and chemical composition analysis of forty-two kinds of essential oils. PubMed. [Link]

  • How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube. [Link]

  • The Cytotoxicity of Dextran-coated Iron Oxide Nanoparticles on Hela and MCF-7 Cancerous Cell Lines. ResearchGate. [Link]

  • CYTOTOXIC ACTIVITY EVALUATION OF ERIOCAULON CINEREUM R.BR. ON HELA AND VERO CELL LINES. ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-Trans-Feruloylmethoxytyramine

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. N-Trans-Feruloylmethoxytyramine, a compound of interest in various research fields, requires meticulous handling from inception to its final disposition as waste. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for its proper disposal. Our aim is to instill a culture of safety and environmental stewardship, ensuring that your groundbreaking work does not leave a lasting negative impact.

The Imperative of Proper Chemical Disposal: Beyond the Bench

The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety and environmental responsibility. Improper disposal can lead to regulatory fines, environmental contamination, and, most critically, immediate health hazards to laboratory personnel and the surrounding community. For a bioactive compound like this compound, understanding its hazard profile is the first step in determining the correct disposal pathway.

A Safety Data Sheet (SDS) from MedChemExpress for the synonym N-trans-Feruloyl-3-methyldopamine classifies the compound with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

Given these classifications, this compound must be treated as hazardous chemical waste .[2][3] It should never be disposed of down the sink, in regular trash, or allowed to evaporate in a fume hood.[2][4]

Core Principles of this compound Waste Management

The management of waste generated from work with this compound should adhere to the following foundational principles, which are common across most research institutions and are in line with regulatory standards.

PrincipleRationale & Key Actions
Waste Minimization The most effective way to manage waste is to generate less of it. This involves careful planning of experiments to use the minimum amount of material necessary and avoiding the preparation of excessive stock solutions.
Segregation Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions.[2] this compound waste should be segregated from other waste streams such as strong acids, bases, and oxidizers.[1]
Containment Waste must be stored in appropriate, leak-proof containers that are compatible with the chemical.[5][6] Containers must be kept closed except when adding waste.[4][5]
Labeling All waste containers must be clearly and accurately labeled with their contents.[2][5] This is a critical regulatory requirement and essential for safe handling and disposal by environmental health and safety (EH&S) personnel.
Accumulation Laboratories serve as Satellite Accumulation Areas (SAAs).[5] There are strict limits on the volume of hazardous waste that can be stored in an SAA (typically 55 gallons) and the timeframe for which it can be accumulated.[3][5]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural guide for the safe disposal of this compound and materials contaminated with it.

Part 1: Immediate Personal Protective Equipment (PPE) and Safety

Before handling the compound, either in its pure form or as waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A standard laboratory coat is required.[1]

Part 2: Waste Collection and Segregation
  • Designate a Waste Container:

    • Select a clean, leak-proof container with a secure, tight-fitting lid.[7] For solid waste, a wide-mouth glass or polyethylene bottle is suitable. For liquid waste (e.g., solutions in DMSO, ethanol), use a glass or compatible plastic bottle.

    • The container must be compatible with the waste. Since this compound is often dissolved in solvents like DMSO, acetone, or chloroform, a glass container is a safe choice.[8]

  • Label the Waste Container:

    • As soon as you designate a container for waste, it must be labeled.[2]

    • Use your institution's official hazardous waste tag. This tag typically requires the following information:

      • The words "Hazardous Waste"

      • The exact chemical name: "this compound" (avoiding abbreviations).

      • The solvent(s) and their approximate percentages.

      • The hazard characteristics (e.g., "Toxic," "Irritant").

      • The name of the principal investigator and the laboratory location.

      • The date the first waste was added to the container.[2]

  • Segregate Different Forms of Waste:

    • Solid Waste: Collect pure, unused this compound, or grossly contaminated items (e.g., weigh boats, spatulas) in a designated solid waste container.

    • Liquid Waste: Collect solutions of this compound in a designated liquid waste container. Do not mix with incompatible waste streams.

    • Trace Contaminated Waste (Sharps): Needles and syringes used for transferring solutions should be placed in a designated chemotherapy sharps container, often color-coded yellow.[9]

    • Trace Contaminated Waste (Non-Sharps): Items with minimal contamination, such as gloves, bench paper, and pipette tips, should be collected in a separate, clearly labeled bag or container for hazardous waste. Some institutions may manage this as "trace chemotherapy waste."[9]

Part 3: Spill Management

Accidents happen, and a prepared response is critical. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[3]

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate (if necessary): For large spills or if there is a respiratory hazard, evacuate the area and contact your institution's EH&S office immediately.

  • Contain the Spill: If the spill is small and you are trained to handle it, use a chemical spill kit. Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).

  • Clean the Area: Carefully sweep up the absorbed material and any solid compound.

  • Package the Waste: Place all cleanup materials (absorbent, contaminated gloves, etc.) into a sealed, labeled hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EH&S office, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_disposition Final Disposition start This compound Waste Generated is_solid Is the waste primarily solid (powder, contaminated items)? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_container Collect in labeled 'Hazardous Solid Waste' container is_solid->solid_container Yes is_sharp Is it a contaminated sharp (needle, syringe)? is_liquid->is_sharp No liquid_container Collect in labeled 'Hazardous Liquid Waste' container (Note solvents!) is_liquid->liquid_container Yes is_sharp->start No (Re-evaluate) sharps_container Place in designated 'Chemotherapy Sharps' container is_sharp->sharps_container Yes saa Store in Satellite Accumulation Area (Secondary Containment) solid_container->saa liquid_container->saa sharps_container->saa pickup Request Pickup from Environmental Health & Safety (EH&S) saa->pickup

Caption: Decision workflow for segregating and disposing of this compound waste.

Final Steps: Storage and Removal

  • Storage in a Satellite Accumulation Area (SAA):

    • Store your labeled waste containers in a designated SAA within your laboratory.[5]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]

    • Ensure secondary containment is used for liquid waste containers to catch any potential leaks.[2]

  • Requesting a Pickup:

    • Do not allow waste to accumulate for excessive periods. Once a container is full, or before your institution's deadline (e.g., 9-12 months), arrange for its removal.[4][5]

    • Follow your institution's specific procedure for requesting a hazardous waste pickup, which is typically done through an online portal or by contacting the EH&S office directly.[2]

By adhering to these procedures, you ensure that the final chapter of your research with this compound is written with the highest standards of safety and environmental integrity. Always remember that your local Environmental Health & Safety office is your primary resource for specific guidance and regulatory requirements at your institution.

References

  • [Placeholder for a specific SDS if one becomes available]
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • American Chemical Society. (2025-2028). REGULATION OF LABORATORY WASTE. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2008). Laboratory Chemical Waste Guidelines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Chemsrc. (2025, August 20). N-trans-Feruloyl-3-methoxytyramine | CAS#:78510-19-7. Retrieved from [Link]

  • PubMed. (2025, April 18). The safety assessment of N- trans-feruloyltyramine using In vitro genotoxicity studies and 90-day toxicity study in rats. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) The safety assessment of N-trans-feruloyltyramine using In vitro genotoxicity studies and 90-day toxicity study in rats. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

Sources

Personal protective equipment for handling N-Trans-Feruloylmethoxytyramine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: N-Trans-Feruloylmethoxytyramine

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. Designed for researchers, scientists, and drug development professionals, its purpose is to establish a framework of safety and efficiency, mitigating risks and ensuring the integrity of your work. The information herein is synthesized from established safety data and best practices in chemical handling.

Hazard Identification and Core Safety Directives

This compound is a bioactive alkaloid compound used in various research applications, including studies on its antioxidant and potential anticancer properties.[1][2] While a valuable research tool, the pure compound presents distinct hazards that necessitate rigorous safety protocols. The primary objective is to minimize exposure through inhalation, skin contact, and ingestion by adhering to the principle of "As Low As Reasonably Achievable" (ALARA).

A Safety Data Sheet (SDS) for the compound provides the following GHS hazard classifications, which form the basis for our safety recommendations.[3]

Hazard Class Category Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation
Table 1: GHS Hazard Classification for this compound.[3]

These classifications indicate that the primary risks are associated with direct contact and inhalation of the powdered form. While a 90-day toxicity study in rats indicated a high "No Observed Adverse Effect Level" (NOAEL) for ingestion at tested doses, this does not diminish the acute hazards of handling the concentrated, pure chemical in a laboratory setting.[4]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The required level of protection varies based on the specific task and the quantities of material being handled.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Low-Volume Handling (e.g., weighing <1g, preparing dilute solutions in a fume hood)Safety glasses with side shields.• Nitrile or Neoprene gloves.• Standard lab coat.Not required if and only if all work is performed within a certified chemical fume hood.
High-Volume Handling or Splash Risk (e.g., weighing >1g, bulk solution prep, potential for aerosolization)Chemical splash goggles and a full-face shield.[5]• Double-gloving (nitrile or neoprene).• Chemical-resistant apron over a lab coat.• Closed-toe, non-absorbent footwear.[6]Work must be performed in a certified chemical fume hood.[3] If this is not feasible, a NIOSH-approved half-mask or full-face respirator with P100 (particulate) cartridges is mandatory.
Table 2: Recommended PPE for Handling this compound.
Eye and Face Protection

This compound is classified as a serious eye irritant.[3]

  • Causality: Fine powders can easily become airborne and contact the mucous membranes of the eyes, causing significant irritation or damage.

  • Protocol: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn. When handling quantities that could splash or create dust clouds, upgrade to indirectly vented chemical splash goggles. A full-face shield worn over goggles provides the highest level of protection and is recommended for any procedure with elevated risk.[5]

Skin Protection

The compound is a known skin irritant.[3]

  • Causality: Direct contact can cause localized inflammation and irritation. Aromatic amines and related compounds can sometimes be absorbed through the skin, making robust skin protection essential.[7]

  • Protocol:

    • Gloves: Wear chemical-resistant nitrile or neoprene gloves. Avoid latex gloves, which offer poor protection against many chemicals and can cause allergic reactions. Always inspect gloves for tears or pinholes before use. For extended work, consider double-gloving.

    • Protective Clothing: A buttoned lab coat is mandatory to protect skin and personal clothing.[6] For larger-scale operations, a chemical-resistant apron provides an additional layer of safety. Ensure footwear is non-absorbent and fully encloses the foot.[6]

Respiratory Protection

Inhalation of the powder may cause respiratory tract irritation.[3]

  • Causality: The fine particulate nature of the compound allows it to be easily inhaled, where it can irritate the sensitive tissues of the nose, throat, and lungs.

  • Protocol: The primary engineering control is a certified chemical fume hood. All weighing and solution preparation activities involving the solid compound must be performed within a fume hood to draw airborne particles away from the user.[3] If a fume hood is unavailable or the procedure poses a high risk of aerosolization, a NIOSH-approved respirator is required.

Safe Handling & Operational Workflow

A systematic workflow minimizes the risk of exposure and contamination. The following diagram and procedures outline a validated process for safely handling this compound from receipt to storage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Conclusion Phase prep_start 1. Verify Fume Hood Certification & Flow ppe 2. Don Appropriate PPE (See Table 2) prep_start->ppe gather 3. Assemble All Materials (Spatula, Weigh Paper, Solvent, etc.) ppe->gather retrieve 4. Retrieve Compound from Storage gather->retrieve equilibrate 5. Equilibrate Container to Room Temperature retrieve->equilibrate weigh 6. Weigh Compound (Use anti-static paper/boat) equilibrate->weigh dissolve 7. Prepare Solution (Slowly add solid to solvent) weigh->dissolve cleanup 8. Decontaminate & Clean Work Area and Equipment dissolve->cleanup waste 9. Segregate & Dispose of Waste (See Section 5) cleanup->waste store 10. Return Compound to Secure Storage waste->store doff 11. Doff PPE Correctly (Gloves last) store->doff wash 12. Wash Hands Thoroughly doff->wash

Caption: Standard workflow for handling this compound.

Step-by-Step Procedures:
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials like strong acids, bases, and oxidizing agents.[3] Follow any specific storage temperature recommendations, such as -20°C or -80°C, to maintain stability.[2]

  • Weighing the Compound:

    • Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure.

    • Place the analytical balance inside the hood if possible.

    • Use anti-static weigh paper or a weigh boat to prevent the fine powder from scattering due to static electricity.

    • Close the container lid immediately after dispensing the required amount.

  • Preparing Solutions:

    • The compound is soluble in solvents such as DMSO, Acetone, Chloroform, and Dichloromethane.[8] These solvents have their own hazards; consult their respective SDS before use.

    • In the fume hood, add the weighed this compound to the solvent in your target vessel. Do not add solvent to the dry powder in a way that could cause it to become airborne.

    • Cap the vessel and mix using a vortex or sonicator as required.

Spill and Emergency Procedures

  • Minor Powder Spill (inside fume hood):

    • Wipe the area with a cloth or paper towel lightly dampened with water to avoid raising dust.

    • Place the cleaning materials into a sealed, labeled bag for disposal as chemically contaminated solid waste.

    • Wash the area with soap and water.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3]

    • Remove any contaminated clothing.

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

Decontamination and Waste Disposal Plan

Proper waste segregation and disposal are critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound must be treated as hazardous chemical waste.

G cluster_waste_streams Waste Segregation cluster_disposal_actions Disposal Actions start Waste Generated liquid Excess Chemical & Solutions start->liquid solid Contaminated Solid Items (Gloves, Paper, Tips) start->solid container Empty Stock Container start->container liquid_waste Collect in a designated, sealed, and labeled Hazardous Liquid Waste bottle. liquid->liquid_waste solid_waste Collect in a labeled plastic bag or container for 'Chemically Contaminated Solids'. solid->solid_waste rinse_container 1. Triple-rinse with a suitable solvent. container->rinse_container collect_rinsate 2. Collect all rinsate as Hazardous Liquid Waste. rinse_container->collect_rinsate dispose_container 3. Deface label and dispose of rinsed container in appropriate lab glass/plastic bin. collect_rinsate->dispose_container

Caption: Waste segregation and disposal workflow.

Step-by-Step Disposal Procedures:
  • Excess Chemical and Solutions:

    • Never dispose of this compound or its solutions down the drain.[9]

    • Collect all liquid waste in a dedicated, properly labeled hazardous waste container. The container must be compatible with the solvents used.

    • Keep the waste container closed except when adding waste.[9]

  • Contaminated Solid Waste:

    • This includes used gloves, weigh boats, pipette tips, and paper towels.

    • Place all contaminated solid items into a clearly labeled container or a durable, clear plastic bag designated for "Chemically Contaminated Solid Waste."[10]

    • Do not mix with regular trash or biohazardous waste.

  • Empty Chemical Containers:

    • A container is not considered "empty" until it has been triple-rinsed.[10]

    • Procedure:

      • Rinse the container three times with a suitable solvent (e.g., acetone or the solvent used for your solution).

      • Collect every rinse into your hazardous liquid waste container. This rinsate is considered hazardous.

      • After the final rinse and allowing it to dry, obliterate or deface the original manufacturer's label.[10]

      • The rinsed container can now be disposed of in the appropriate laboratory glass or plastic recycling bin, per your institution's guidelines.

By adhering to these detailed protocols, you ensure a safe laboratory environment, protect yourself and your colleagues, and maintain the integrity of your invaluable research.

References

  • Personal Protective Equipment: Chemical Handling. Good Day's Work. (2016-04-14). Available at: [Link]

  • This compound | C19H21NO5 | CID 5352115. PubChem, NIH. Available at: [Link]

  • N-trans-Feruloyl-3-methoxytyramine | CAS#:78510-19-7. Chemsrc. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. Available at: [Link]

  • The safety assessment of N-trans-feruloyltyramine using In vitro genotoxicity studies and 90-day toxicity study in rats. ResearchGate. (2025-08-06). Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. (2023-02-27). Available at: [Link]

  • Waste Management of Hazardous Drugs. Defense Centers for Public Health. (2023-01-25). Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Trans-Feruloylmethoxytyramine
Reactant of Route 2
Reactant of Route 2
N-Trans-Feruloylmethoxytyramine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.